molecular formula C13H18N2O B1318627 N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide CAS No. 946690-42-2

N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Cat. No.: B1318627
CAS No.: 946690-42-2
M. Wt: 218.29 g/mol
InChI Key: QOPHTEQXHFKRIU-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide is a synthetic organic compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . This small molecule is classified as an aromatic anilide, featuring a cyclopentane ring linked to a meta-substituted aniline derivative via a carboxamide bridge . Its structure includes hydrogen bond donors and acceptors, which can be critical for interactions in biological systems . With an estimated density of 1.174 g/cm³ and a high boiling point, it exhibits properties typical of solid, research-grade compounds . As a building block in medicinal chemistry, this compound's structure, particularly the aromatic anilide core and the free amino group, is of significant interest for the synthesis and exploration of more complex molecules . Researchers investigate its potential as a precursor in developing kinase inhibitors, given that structurally related anilides have been shown to interact with protein kinases such as tyrosine-protein kinase ABL1 . It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-6-7-11(8-12(9)14)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPHTEQXHFKRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589818
Record name N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589818
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Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946690-42-2
Record name N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route for the preparation of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the regioselective reduction of 3-nitro-4-methylaniline to 3-amino-4-methylaniline, followed by a selective N-acylation with cyclopentanecarbonyl chloride. This document elucidates the underlying chemical principles, offers detailed experimental protocols, and discusses the critical aspects of reaction control, purification, and characterization. The methodologies described herein are designed to be robust and scalable, providing a solid foundation for further research and development.

Introduction and Strategic Overview

The synthesis of N-aryl amides is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and agrochemical industries. The target molecule, this compound, incorporates a substituted phenylenediamine core, presenting a unique synthetic challenge: the regioselective functionalization of one of two amino groups. This guide details a strategic approach that addresses this challenge through a logical two-step sequence.

The chosen synthetic pathway is outlined below. It begins with the commercially available 3-nitro-4-methylaniline, which undergoes a chemoselective reduction of the nitro group to afford the key intermediate, 3-amino-4-methylaniline. This is followed by a regioselective acylation to yield the final product. This strategy is predicated on the differential reactivity of the functional groups involved, a concept that will be explored in detail.

Synthesis_Overview Start 3-Nitro-4-methylaniline Intermediate 3-Amino-4-methylaniline Start->Intermediate Step 1: Reduction Product This compound Intermediate->Product Step 2: Acylation Reagent1 SnCl2·2H2O / HCl Reagent1->Intermediate Reagent2 Cyclopentanecarbonyl Chloride Reagent2->Product caption Overall Synthetic Strategy

Caption: Overall Synthetic Strategy.

Step 1: Synthesis of 3-Amino-4-methylaniline via Nitro Group Reduction

The initial step in the synthesis is the reduction of the nitro group in 3-nitro-4-methylaniline. A variety of reducing agents can accomplish this transformation; however, the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and highly effective method for the selective reduction of aromatic nitro compounds in a laboratory setting.[1][2][3][4][5]

Mechanistic Considerations

The reduction of a nitro group with SnCl₂ in acidic media is a complex process involving a series of electron and proton transfers. The tin(II) ion acts as the reducing agent, being oxidized to tin(IV) in the process. The acidic environment is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[4]

Experimental Protocol: Reduction of 3-Nitro-4-methylaniline

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
3-Nitro-4-methylaniline152.1510.0 g0.0657
Tin(II) chloride dihydrate225.6344.5 g0.197
Concentrated HCl (37%)36.4675 mL~0.9
Ethanol46.07200 mL-
10 M Sodium Hydroxide40.00As needed-
Ethyl Acetate88.11As needed-
Saturated NaCl solution-As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitro-4-methylaniline (10.0 g, 0.0657 mol) and ethanol (200 mL).

  • Stir the mixture to dissolve the starting material.

  • In a separate beaker, dissolve tin(II) chloride dihydrate (44.5 g, 0.197 mol) in concentrated hydrochloric acid (75 mL). This process is exothermic.

  • Carefully add the SnCl₂/HCl solution to the stirred solution of the nitro compound.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly and carefully neutralize the mixture by adding 10 M aqueous sodium hydroxide solution until the pH is approximately 12-13. This will cause the precipitation of tin salts. Be cautious as this is a highly exothermic process.[2]

  • Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-4-methylaniline as a dark oil or solid.

Step 2: Regioselective Acylation to this compound

The second and final step is the formation of the amide bond. This is achieved by reacting the synthesized 3-amino-4-methylaniline with cyclopentanecarbonyl chloride. A key challenge in this step is achieving regioselectivity, as the diamine possesses two nucleophilic amino groups.

Rationale for Regioselectivity

The acylation is expected to occur preferentially at the amino group in the 3-position (meta to the methyl group). This selectivity is governed by a combination of steric and electronic factors:

  • Steric Hindrance: The methyl group at the 4-position sterically hinders the adjacent amino group at the 4-position, making it less accessible to the bulky cyclopentanecarbonyl chloride.

  • Electronic Effects: The amino group at the 3-position is less sterically encumbered and its basicity is primarily influenced by the electron-donating nature of the methyl group, making it sufficiently nucleophilic to react with the acyl chloride. In contrast, the amino group at the 4-position experiences greater steric hindrance. The acetylation of aniline derivatives is a well-established method where steric factors play a significant role in directing substitution.[6][7][8]

Acylation_Regioselectivity cluster_0 3-Amino-4-methylaniline 3-NH2 3-Amino Group (Less Hindered, More Reactive) Product Major Product (Acylation at 3-position) 3-NH2->Product 4-NH2 4-Amino Group (Sterically Hindered) Minor_Product Minor Product (Acylation at 4-position) 4-NH2->Minor_Product CH3 Methyl Group Reagent Cyclopentanecarbonyl Chloride Reagent->3-NH2 Preferential Attack Reagent->4-NH2 Disfavored Attack caption Rationale for Regioselective Acylation

Caption: Rationale for Regioselective Acylation.

Experimental Protocol: Acylation of 3-Amino-4-methylaniline

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
3-Amino-4-methylaniline122.175.0 g0.0409
Cyclopentanecarbonyl chloride132.595.7 g0.0430
Triethylamine101.196.2 mL0.0450
Dichloromethane (DCM)84.93150 mL-
1 M HCl36.46As needed-
Saturated NaHCO₃ solution84.01As needed-
Saturated NaCl solution58.44As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-amino-4-methylaniline (5.0 g, 0.0409 mol) and triethylamine (6.2 mL, 0.0450 mol) in dichloromethane (150 mL).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of cyclopentanecarbonyl chloride (5.7 g, 0.0430 mol) in dichloromethane (20 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and saturated sodium chloride solution (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a solid of high purity. A solvent system of ethanol/water or ethyl acetate/hexanes is often effective for N-aryl amides.[9][10][11][12][13]

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol (or ethyl acetate).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Slowly add hot water (or hexanes) dropwise until the solution becomes turbid.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, the cyclopentyl ring protons, and the amine and amide protons. The aromatic protons should appear as a set of multiplets in the aromatic region. The methyl group will be a singlet around 2.2 ppm. The cyclopentyl protons will appear as multiplets in the aliphatic region. The NH₂ protons will be a broad singlet, and the amide NH proton will also be a singlet, typically downfield.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbon, the cyclopentyl carbons, and the amide carbonyl carbon (around 175 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹) and the N-H stretching of the secondary amide (one band around 3300 cm⁻¹). A strong C=O stretching vibration for the amide (Amide I band) is expected around 1650-1680 cm⁻¹.[14][15][16][17][18]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺). A characteristic fragmentation pattern for N-aryl amides involves cleavage of the N-CO bond, resulting in the formation of an acylium ion.[19][20][21][22]

Safety and Handling

It is imperative that this synthesis be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Nitro-4-methylaniline: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • Tin(II) chloride and Hydrochloric Acid: Corrosive. Handle with care to avoid severe burns. The neutralization with a strong base is highly exothermic and should be performed slowly and with cooling.

  • Cyclopentanecarbonyl Chloride: Corrosive and reacts with moisture. Handle in a dry environment and avoid inhalation of vapors.[9][23][24][25][26]

  • Triethylamine: Flammable and corrosive. Use in a well-ventilated area.

Conclusion

The synthetic route detailed in this guide provides a robust and reliable method for the preparation of this compound. By employing a selective nitro reduction followed by a regioselective acylation, the target molecule can be obtained in good yield and high purity. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

  • Apollo Scientific.
  • Ningbo Inno Pharmchem Co., Ltd. Safety First: Handling Cyclobutanecarbonyl Chloride with Care.
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  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands.
  • ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • Specac Ltd. Interpreting Infrared Spectra.
  • ResearchGate. Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions.
  • ChemicalBook. 3-AMINO-N-(4-METHYLPHENYL)BENZAMIDE synthesis.
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  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
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  • The Hive. SnCl2 as a reducing agent.
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  • PrepChem. Synthesis of 3-amino-4-methylphenol.
  • Common Organic Chemistry. Nitro Reduction - SnCl2.
  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:.
  • NCERT. Amines.
  • National Center for Biotechnology Information. Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function. PubChem.
  • Allen. Give reasons for the following (a) Acetylation of aniline reduces its activation effect. (b) CH_(3)NH_(2) is more basiic than C_(6)H_(5)NH_(2). (c) Although -NH_(2) is o/p directing group, yet aniline on nitration gives a significant amount of m-nitroaniline.
  • Arkivoc. 1H and 13C NMR Chemical shift assignments of a cyclopentane-fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theoretical and experimental study.
  • How To Recrystallize A Solid. YouTube.
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  • Sílice (CSIC). Regioselective enzymatic acylation of complex natural products: expanding molecular diversity.
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
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  • Journal of the American Chemical Society. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines.
  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones and 2,3-dihydro-1-benzothiophenes.
  • Journal of the American Chemical Society. Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand.
  • Google Patents. Synthesis of N-substituted peptide amides.
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Sources

Spectroscopic data for "N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Spectral Data Search

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An In-depth Technical Guide to N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide is a substituted aromatic amide with a molecular structure that suggests potential applications in medicinal chemistry and materials science. The presence of a primary aromatic amine, a methyl-substituted phenyl ring, and a cyclopentanecarboxamide moiety provides a scaffold for diverse chemical modifications and interactions. This guide offers a comprehensive overview of its chemical properties, a plausible synthetic route, and considerations for its handling and potential applications, based on established chemical principles and data from structurally related compounds.

Chemical Identity and Physicochemical Properties

Precise identification is critical for any chemical entity. This compound is identified by the following key parameters:

PropertyValueSource
CAS Number 946690-42-2[1][2]
Molecular Formula C₁₃H₁₈N₂O[1][2]
Molecular Weight 218.3 g/mol [1][2]
IUPAC Name This compound
Synonyms UKRORGSYN-BB BBV-083882[1]
Physical Form Solid (predicted)[2]
Predicted LogP 1.86[2]

Proposed Synthesis Pathway

While a specific, detailed synthesis for this compound is not widely published, a logical and efficient synthetic approach can be devised based on standard organic chemistry reactions, specifically amide bond formation. The most common method for synthesizing amides is the coupling of a carboxylic acid (or its activated derivative) with an amine.

A plausible two-step synthesis would involve the acylation of a commercially available diamine precursor.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product R1 3-Amino-4-methylaniline Cond Inert Solvent (e.g., DCM) Base (e.g., Triethylamine) Room Temperature R1->Cond Reacts with R2 Cyclopentanecarbonyl chloride R2->Cond P N-(3-Amino-4-methylphenyl) cyclopentanecarboxamide Cond->P To yield Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation cluster_physchem Physicochemical Analysis S Synthesize Compound P Purify (Chromatography/Recrystallization) S->P NMR NMR (¹H, ¹³C) P->NMR MS Mass Spectrometry P->MS IR IR Spectroscopy P->IR MP Melting Point Determination P->MP Sol Solubility Studies P->Sol Screen Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) IR->Screen SAR Structure-Activity Relationship Studies Screen->SAR

Sources

An In-depth Technical Guide to N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide (CAS 946690-42-2): A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide, a critical chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and its pivotal role in the construction of advanced therapeutic agents, particularly Janus Kinase (JAK) inhibitors.[1][2]

Executive Summary & Core Properties

This compound (CAS No. 946690-42-2) is not an active pharmaceutical ingredient (API) itself, but rather a sophisticated molecular building block. Its structure is strategically designed for the synthesis of complex kinase inhibitors.[1] The primary utility of this compound lies in its bifunctional nature: a reactive primary amine on a substituted phenyl ring, which allows for the coupling to heterocyclic core structures common in kinase inhibitors.

Physicochemical Data
PropertyValueSource
CAS Number 946690-42-2ChemWhat[3]
Molecular Formula C13H18N2OChemWhat[3]
Molecular Weight 218.3 g/mol ChemWhat[3]
IUPAC Name This compoundHit2Lead[4]
Appearance Off-white to yellow powder (Typical for similar intermediates)Inferred from related compounds[1]

Strategic Importance in Drug Development

The true value of this compound is realized in its application as a synthetic intermediate. The development of targeted therapies, such as Janus Kinase (JAK) inhibitors for autoimmune diseases, relies on the precise and efficient synthesis of their core structures.[1][5] This intermediate provides a key fragment for building the final, pharmacologically active molecule.

Role in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of drugs that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling. Dysregulation of kinase signaling is implicated in numerous diseases, including cancer and autoimmune disorders.

The subject compound serves as a precursor to the ligand portion of the inhibitor, which is designed to bind to the target kinase. Its 3-amino-4-methylphenyl moiety is a common feature in the structures of various inhibitors, where the amino group is used as a handle for further chemical elaboration.

Synthesis and Manufacturing

Understanding the synthesis of this intermediate is crucial for ensuring purity, scalability, and cost-effectiveness in a drug development program. A plausible and common synthetic route is outlined below.

Retrosynthetic Analysis & Proposed Synthesis

The most logical approach to synthesizing this compound involves an amide coupling reaction between a protected aminophenyl derivative and cyclopentanecarbonyl chloride, followed by deprotection.

Synthetic Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Reduction 4-Methylaniline 4-Methylaniline 4-Methyl-3-nitroaniline 4-Methyl-3-nitroaniline 4-Methylaniline->4-Methyl-3-nitroaniline HNO3, H2SO4 N-(4-Methyl-3-nitrophenyl)cyclopentanecarboxamide N-(4-Methyl-3-nitrophenyl)cyclopentanecarboxamide 4-Methyl-3-nitroaniline->N-(4-Methyl-3-nitrophenyl)cyclopentanecarboxamide Cyclopentanecarbonyl chloride, Base This compound This compound N-(4-Methyl-3-nitrophenyl)cyclopentanecarboxamide->this compound H2, Pd/C or SnCl2

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-methyl-3-nitroaniline.

Materials:

  • 4-Methyl-3-nitroaniline

  • Cyclopentanecarbonyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C, 10%) or Tin(II) chloride (SnCl2)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

  • Amide Formation:

    • Dissolve 4-methyl-3-nitroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add cyclopentanecarbonyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(4-methyl-3-nitrophenyl)cyclopentanecarboxamide. Purify by column chromatography if necessary.

  • Nitro Group Reduction:

    • Dissolve the crude product from the previous step in methanol or ethanol.

    • Add Pd/C (5-10 mol%) to the solution.

    • Hydrogenate the mixture using a balloon filled with hydrogen gas or a Parr hydrogenator at 40-50 psi.

    • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Self-Validation: The identity and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the structure and assess for any residual impurities.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The primary application of this intermediate is in the synthesis of JAK inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[5][6] These inhibitors target the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are critical for cytokine signaling that drives inflammatory responses.[6]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a key signaling cascade in the immune system. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. Inhibiting JAKs blocks this cascade, reducing the inflammatory response.

JAK_STAT_Pathway cluster_receptor Cell Membrane Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 STAT_inactive STAT (inactive) JAK1->STAT_inactive 3. Phosphorylation JAK2->STAT_inactive Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene Gene Transcription (Inflammatory Response) Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK1 BLOCKS Inhibitor->JAK2

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Exemplar Protocol: Coupling to a Pyrimidine Core

This protocol illustrates how this compound can be used to synthesize a key fragment of a JAK inhibitor, such as those based on a pyrrolo[2,3-d]pyrimidine core.[1]

Objective: To couple the intermediate to a chlorinated heterocyclic core via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • This compound (1.0 eq)

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq)

  • n-Butanol or another high-boiling point solvent

  • Standard laboratory glassware for reactions at elevated temperatures.

Procedure:

  • To a reaction vessel, add this compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, and n-butanol.

  • Add DIPEA to the mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Isolate the solid product by filtration, wash with a cold solvent like ethanol or ether, and dry under vacuum.

  • The resulting compound is a more advanced intermediate, ready for further functionalization at the remaining chloro-position to complete the synthesis of the final API.

Trustworthiness: This protocol is based on well-established SNAr coupling methodologies frequently cited in patents for kinase inhibitor synthesis.[2] The success of the reaction is validated by confirming the formation of the new C-N bond and the disappearance of the starting materials via LC-MS and NMR analysis.

Conclusion

This compound is a specialized, high-value intermediate whose importance is intrinsically linked to the synthesis of modern targeted therapeutics. Its well-defined structure allows for reliable and high-yield incorporation into complex molecules, making it a cornerstone in the development of JAK inhibitors and potentially other kinase inhibitors. For drug development professionals, a secure and high-quality supply chain for such intermediates is paramount to ensuring the efficient and successful production of life-changing medicines.[1]

References

  • Key Chemical Intermediates for JAK Inhibitor Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Starting materials described in the literature to assemble the piperidine fragment.
  • CAS 946690-42-2: N-(3-amino-4-methyl-phenyl.... CymitQuimica.
  • Processes for preparing jak inhibitors and related intermediate compounds.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
  • JAK inhibitors containing a 4-membered heterocyclic amide.
  • This compound | CAS# 946690-42-2. Hit2Lead.
  • This compound CAS#: 946690-42-2.

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An In-Depth Technical Guide to N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of N-Aryl Carboxamides in Medicinal Chemistry

The N-aryl carboxamide scaffold is a privileged structural motif in modern drug discovery, forming the backbone of a multitude of biologically active compounds. Its prevalence stems from the amide bond's unique combination of stability and hydrogen bonding capabilities, which facilitates precise molecular recognition at biological targets. The compound at the center of this guide, N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide, represents a molecule of significant interest within this class. Its structure, featuring a substituted aniline ring coupled with a cyclopentyl moiety, suggests potential applications in oncology, inflammation, and beyond. This guide will provide a comprehensive overview of its synthesis, characterization, and the scientific rationale for its potential as a therapeutic agent, drawing upon established principles of medicinal chemistry and organic synthesis.

Molecular Overview

Chemical Identity:

PropertyValueSource
IUPAC Name This compound-
CAS Number 946690-42-2[1][2]
Molecular Formula C13H18N2O[1][2]
Molecular Weight 218.3 g/mol [1][2]

The molecular architecture of this compound is characterized by a cyclopentanecarboxamide group attached to a 3-amino-4-methylaniline core. The presence of a primary aromatic amine and a secondary amide imparts specific chemical properties that are crucial for both its synthesis and its potential biological interactions. The methyl group on the aniline ring can influence the electronic properties and steric environment of the molecule, potentially affecting its binding affinity and metabolic stability.

Synthesis and Purification: A Guided Protocol

The synthesis of this compound is most efficiently achieved through the nucleophilic acyl substitution reaction between 3-amino-4-methylaniline and cyclopentanecarbonyl chloride. This is a classic and robust method for the formation of amide bonds.[]

Rationale for Reagent Selection
  • 3-Amino-4-methylaniline: This starting material provides the core aromatic and amino functionalities. The amino group ortho to the methyl group is the primary nucleophile in the reaction.

  • Cyclopentanecarbonyl chloride: As an acyl chloride, it is a highly reactive electrophile, ensuring an efficient reaction with the aniline. The cyclopentyl group introduces a non-polar, alicyclic component to the final molecule, which can be critical for its interaction with hydrophobic pockets in biological targets.

  • Base (e.g., Triethylamine or Pyridine): The reaction generates hydrochloric acid as a byproduct. A non-nucleophilic organic base is essential to neutralize the acid, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction to completion.

  • Solvent (e.g., Dichloromethane or Tetrahydrofuran): Anhydrous, aprotic solvents are used to prevent the hydrolysis of the highly reactive acyl chloride and to dissolve the reactants.

Experimental Protocol: Synthesis of this compound

Step 1: Reaction Setup

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-4-methylaniline (1.0 equivalent) and a suitable organic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the stirred solution to 0 °C in an ice bath.

Step 2: Acylation

  • Dissolve cyclopentanecarbonyl chloride (1.1 equivalents) in anhydrous DCM in the dropping funnel.

  • Add the cyclopentanecarbonyl chloride solution dropwise to the cooled aniline solution over 30 minutes. The reaction is exothermic, and slow addition is crucial to control the temperature.[]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Isolation

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for further purification to yield the final product as a solid.

Diagram: Synthetic Workflow

G cluster_start Reactant Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3-amino-4-methylaniline and triethylamine in anhydrous DCM B Cool to 0°C A->B C Add cyclopentanecarbonyl chloride dropwise B->C D Stir at room temperature C->D E Quench with water D->E F Liquid-liquid extraction E->F G Dry and concentrate F->G H Column chromatography G->H I Recrystallization H->I J J I->J Pure N-(3-Amino-4-methylphenyl) cyclopentanecarboxamide G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for N-aryl carboxamides.

Induction of Apoptosis

N-aryl carboxamides have also been identified as inducers of apoptosis, a programmed cell death process that is often evaded by cancer cells. These compounds can trigger apoptotic pathways through various mechanisms, including the inhibition of anti-apoptotic proteins or the activation of pro-apoptotic factors. The specific substitution pattern on the aniline ring of this compound could be optimized to enhance its pro-apoptotic activity.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to assume it may be harmful if swallowed, inhaled, or in contact with skin. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.

Conclusion and Future Directions

This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and the presence of biologically relevant structural motifs make it an attractive candidate for screening in various disease models, particularly in oncology. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the aniline and cyclopentyl moieties, will be crucial in optimizing its potency and selectivity for specific biological targets. The insights gained from such studies could pave the way for the development of novel therapeutics based on this promising N-aryl carboxamide scaffold.

References

  • A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (2023). MDPI. Retrieved from [Link]

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. (2022). PMC. Retrieved from [Link]

  • An improved method of amide synthesis using acyl chlorides. (2018). ResearchGate. Retrieved from [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). PMC. Retrieved from [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013). ResearchGate. Retrieved from [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). ResearchGate. Retrieved from [Link]

  • Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding. (2010). ACS Publications. Retrieved from [Link]

  • This compound CAS#: 946690-42-2. ChemWhat. Retrieved from [Link]

  • N-(3-methylphenyl)cyclopentanecarboxamide. PubChem. Retrieved from [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. (2023). ACS Publications. Retrieved from [Link]

  • Cyclopentanecarboxamide, N-methyl-N-phenyl-. PubChem. Retrieved from [Link]

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. (2021). PMC. Retrieved from [Link]

  • New thiazole carboxamides as potent inhibitors of Akt kinases. (2012). PubMed. Retrieved from [Link]

  • Cyclopentanecarboxamide. PubChem. Retrieved from [Link]

  • 3-amino-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide. PubChem. Retrieved from [Link]

  • Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane carboxylates. (2008). Google Patents.
  • Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. (2021). ACS Publications. Retrieved from [Link]

  • N-phenylcyclopentanecarboxamide. PubChem. Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). PMC. Retrieved from [Link]

  • Cyclopentanecarboxamide, 3-hydroxy-, cis-. NIST WebBook. Retrieved from [Link]

  • cyclohexanecarboxamide, 4-[[[(4-methylphenyl)sulfonyl]amino]methyl]-N-[2-(4-morpholinyl)-2-oxoethyl]-. SpectraBase. Retrieved from [Link]

  • Figure S6. 13 C-NMR spectrum of methyl... (2023). ResearchGate. Retrieved from [Link]

  • Cyclopropanecarboxamide, N-ethyl-N-(3-methylphenyl)-. SpectraBase. Retrieved from [Link]

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An In-depth Technical Guide to N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide, a molecule of interest in medicinal chemistry and drug discovery. Drawing upon established chemical principles and available data, this document details its chemical identity, physicochemical properties, potential synthetic routes, and prospective biological applications, offering a foundational resource for researchers in the field.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for any scientific investigation. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular structure.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundManual Annotation
CAS Number 946690-42-2[1], [2]
Molecular Formula C₁₃H₁₈N₂O[1]
Molecular Weight 218.3 g/mol [1]
Canonical SMILES CC1=C(C=C(N)C=C1)NC(=O)C2CCCC2Generated via Chemicalize

The structure, characterized by a cyclopentanecarboxamide moiety attached to a 3-amino-4-methylphenyl group, suggests potential for diverse chemical interactions and biological activities. The presence of both a hydrogen bond donor (amino group) and acceptor (amide carbonyl), along with a lipophilic cyclopentyl ring, provides a basis for its interaction with biological macromolecules.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableLikely high due to the amide group and molecular weight.
Solubility Sparingly soluble in waterThe aromatic ring and cyclopentyl group decrease water solubility, while the amino and amide groups provide some polarity. Soluble in organic solvents like methanol, ethanol, and DMSO.
LogP ~2.5 - 3.5Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.
pKa (Amino group) ~4-5Typical for an aromatic amine.

Synthesis and Manufacturing

A logical and efficient synthetic strategy is critical for the production of any compound of interest. A plausible and commonly employed method for the synthesis of this compound involves the amidation of a substituted aniline with a cyclopentanecarbonyl derivative.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the planning of the synthesis by breaking down the target molecule into simpler, commercially available starting materials.

Retrosynthesis Target This compound Disconnect1 Amide Bond Disconnection Target->Disconnect1 Intermediates 3-Amino-4-methylaniline + Cyclopentanecarbonyl Chloride Disconnect1->Intermediates Starting_Materials 4-Methyl-3-nitroaniline + Cyclopentanecarboxylic Acid Intermediates->Starting_Materials Precursors Reduction Nitro Group Reduction Acid_Activation Carboxylic Acid Activation 3-Amino-4-methylaniline 3-Amino-4-methylaniline 3-Amino-4-methylaniline->Reduction 4-Methyl-3-nitroaniline 4-Methyl-3-nitroaniline 4-Methyl-3-nitroaniline->Reduction Cyclopentanecarbonyl Chloride Cyclopentanecarbonyl Chloride Cyclopentanecarbonyl Chloride->Acid_Activation Cyclopentanecarboxylic Acid Cyclopentanecarboxylic Acid Cyclopentanecarboxylic Acid->Acid_Activation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This protocol outlines a two-step synthesis starting from commercially available precursors.

Step 1: Synthesis of 3-Amino-4-methylaniline

The reduction of the nitro group in 4-methyl-3-nitroaniline is a standard transformation that can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

  • Reaction: 4-Methyl-3-nitroaniline → 3-Amino-4-methylaniline

  • Reagents and Conditions:

    • 4-Methyl-3-nitroaniline (1.0 eq)

    • Palladium on carbon (Pd/C, 5-10 mol%)

    • Hydrogen gas (H₂) at atmospheric or slightly elevated pressure

    • Solvent: Ethanol or Methanol

    • Room temperature

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 3-amino-4-methylaniline.

  • Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically providing high yields with minimal side products. The choice of a noble metal catalyst like palladium is crucial for this transformation.

Step 2: Amide Coupling to form this compound

The coupling of 3-amino-4-methylaniline with an activated form of cyclopentanecarboxylic acid forms the final product. The use of cyclopentanecarbonyl chloride is a direct and efficient method.

  • Reaction: 3-Amino-4-methylaniline + Cyclopentanecarbonyl Chloride → this compound

  • Reagents and Conditions:

    • 3-Amino-4-methylaniline (1.0 eq)

    • Cyclopentanecarbonyl chloride (1.1 eq)

    • A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq)

    • Anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF)

    • 0 °C to room temperature

  • Work-up:

    • Quench the reaction with water or a mild aqueous acid.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Causality: The base is essential to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine which would render it unreactive. The reaction is typically performed at a low temperature to control its exothermicity.

Synthetic_Workflow cluster_step1 Step 1: Nitro Group Reduction cluster_step2 Step 2: Amide Coupling A 4-Methyl-3-nitroaniline B H₂, Pd/C Ethanol, RT A->B C 3-Amino-4-methylaniline B->C G 3-Amino-4-methylaniline C->G D Cyclopentanecarboxylic Acid E SOCl₂ or (COCl)₂ D->E F Cyclopentanecarbonyl Chloride E->F H Base (e.g., TEA) DCM, 0°C to RT F->H G->H I This compound H->I

Caption: Proposed two-step synthesis of this compound.

Potential Biological Applications and Mechanism of Action

The structural motifs within this compound suggest its potential as a bioactive molecule. The cyclopentanecarboxamide scaffold is present in a number of compounds explored in drug discovery. For instance, derivatives of cyclopentanecarboxamide have been investigated as inhibitors of steroid-metabolizing enzymes and as potential anticonvulsants[3].

The broader class of carboxamide derivatives has been a fruitful area for drug development, with applications ranging from antimicrobial to anticancer agents[3]. The specific substitution pattern of the phenyl ring in the target molecule, with both an amino and a methyl group, can significantly influence its binding affinity and selectivity for various biological targets.

Given that related cyclopentane derivatives have shown activity as antagonists for chemokine receptors like CCR2, it is plausible that this compound could be investigated for similar activities[4]. The potential mechanism of action would likely involve the molecule binding to a specific pocket on a target protein, with the amide and amino groups forming key hydrogen bonds and the lipophilic portions engaging in hydrophobic interactions.

Analytical Characterization

The definitive identification and purity assessment of a synthesized compound rely on a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and connectivity of protons. Expected signals would include those for the aromatic protons, the methyl group protons, the cyclopentyl protons, and the amine and amide protons.

    • ¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: Would be used to identify key functional groups. Characteristic peaks would be expected for the N-H stretches of the amine and amide, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic components.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

While specific spectral data for this compound is not publicly available, data for analogous compounds such as N-(3-methylphenyl)cyclopentanecarboxamide can provide a reference for expected spectral features[5].

Conclusion

This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its chemical identity, predicted properties, a plausible synthetic route, and potential areas of biological application. The synthesis is based on well-established chemical transformations, and the structural features of the molecule suggest that it may interact with various biological targets. Further experimental validation of its synthesis, physicochemical properties, and biological activity is warranted to fully elucidate its potential as a lead compound for drug development.

References

  • Yang, L., et al. (2007). Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists. Journal of Medicinal Chemistry, 50(11), 2609-11. [Link]

  • PubChem. N-(3-methylphenyl)cyclopentanecarboxamide. [Link]

  • ChemWhat. This compound CAS#: 946690-42-2. [Link]

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A Technical Guide to the Stability and Storage of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical considerations for maintaining the stability and ensuring the proper storage of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide. Directed at researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with proven methodologies for stability assessment. It outlines potential degradation pathways, details protocols for forced degradation studies, and offers evidence-based recommendations for optimal storage and handling, ensuring the integrity and reliability of this compound in research and development settings.

Introduction: Understanding the Molecule

This compound is a compound of interest in pharmaceutical research, featuring a substituted aromatic amine and an amide linkage. Its chemical integrity is paramount for the validity of experimental results and the safety and efficacy of potential therapeutic applications. The presence of both an aromatic amine and an amide functional group dictates its susceptibility to specific degradation pathways. Aromatic amines are known for their sensitivity to oxidation and light, while amide bonds can be susceptible to hydrolysis under certain pH conditions.[1][2] This guide provides a framework for systematically evaluating and mitigating these intrinsic stability risks.

Chemical Profile
PropertyValueSource
IUPAC Name This compoundChemWhat[3]
CAS Number 946690-42-2ChemWhat[3]
Molecular Formula C₁₃H₁₈N₂OChemWhat[3]
Molecular Weight 218.3 g/mol ChemWhat[3]
Physical Form Solid (predicted)Hit2Lead[4]

Potential Degradation Pathways

The molecular structure of this compound suggests several potential routes of degradation. Understanding these pathways is the first step in developing a robust stability-indicating analytical method and defining appropriate storage conditions.

  • Oxidation: The primary amino group attached to the aromatic ring is a prime target for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photo-oxidation). Oxidation can lead to the formation of colored impurities, such as nitroso and nitro derivatives, and can also result in polymerization.

  • Hydrolysis: The amide bond can undergo hydrolysis, breaking the molecule into 3-Amino-4-methylaniline and cyclopentanecarboxylic acid. This reaction is typically catalyzed by acidic or basic conditions. While amides are generally more stable to hydrolysis than esters, this pathway must be investigated, especially in solution-based formulations.

  • Photodegradation: Aromatic compounds, particularly those with amino substituents, can be sensitive to UV and visible light. Photo-excitation can lead to the formation of reactive species that can undergo oxidation or other rearrangements, leading to a complex mixture of degradants.

  • Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. The specific degradation products will depend on the temperature and the presence of other reactive species.

Diagram: Potential Degradation Pathways

G cluster_stressors Stress Conditions cluster_molecule This compound cluster_degradants Potential Degradation Products Oxidizing Agents Oxidizing Agents Molecule C₁₃H₁₈N₂O Oxidizing Agents->Molecule Oxidation Acid/Base Acid/Base Acid/Base->Molecule Hydrolysis Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->Molecule Photodegradation Heat Heat Heat->Molecule Thermal Degradation Oxidized Oxidized Products (e.g., Nitroso, Nitro derivatives) Molecule->Oxidized Hydrolyzed Hydrolysis Products (3-Amino-4-methylaniline + Cyclopentanecarboxylic acid) Molecule->Hydrolyzed Photo Photodegradants Molecule->Photo Thermal Thermal Degradants Molecule->Thermal

Caption: Potential degradation pathways for this compound under various stress conditions.

Stability Assessment: A Forced Degradation Approach

To proactively identify likely degradation products and establish the intrinsic stability of the molecule, a forced degradation or stress testing study is essential.[5][6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to generate degradants and validate the specificity of analytical methods.[7][8] A typical forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]

Experimental Workflow for Forced Degradation

The following protocols provide a framework for conducting forced degradation studies. A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, should be used to separate and quantify the parent compound and its degradants.

Diagram: Forced Degradation Experimental Workflow

G Start Prepare Stock Solution of Compound Stress Subject Aliquots to Stress Conditions Start->Stress Neutralize Neutralize/Quench Reactions Stress->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC-PDA) Neutralize->Analyze Identify Characterize Degradants (e.g., LC-MS) Analyze->Identify Report Report Findings Identify->Report

Caption: A generalized workflow for conducting forced degradation studies.

Detailed Protocols

A. Acid and Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and water.

  • Acid Hydrolysis: To an aliquot of the solution, add an equal volume of 1 M HCl.

  • Base Hydrolysis: To a separate aliquot, add an equal volume of 1 M NaOH.

  • Incubation: Store the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), with samples taken at intermediate time points.[7]

  • Neutralization: Before analysis, neutralize the acid-stressed sample with 1 M NaOH and the base-stressed sample with 1 M HCl.

  • Analysis: Analyze by HPLC-PDA.

B. Oxidative Degradation

  • Preparation: Use the same stock solution as in the hydrolysis study.

  • Oxidation: To an aliquot of the solution, add an equal volume of a solution of 3-30% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours), with samples taken at intermediate time points.

  • Analysis: Analyze by HPLC-PDA.

C. Thermal Degradation

  • Solid State: Place a known quantity of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C).

  • Solution State: Store an aliquot of the stock solution at an elevated temperature (e.g., 80°C).

  • Incubation: Expose the samples for a defined period, taking samples at various time points.

  • Analysis: For the solid-state sample, dissolve in a suitable solvent before analysis by HPLC-PDA. Analyze the solution-state sample directly.

D. Photostability

  • Exposure: Expose both the solid compound and a solution of the compound to a light source that provides combined UV and visible light, as specified in ICH guideline Q1B. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

  • Control: Simultaneously, store control samples (both solid and solution) protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

  • Analysis: Analyze the exposed and control samples by HPLC-PDA.

Recommended Storage and Handling

Based on the chemical nature of aromatic amines and amides, the following storage and handling procedures are recommended to minimize degradation.[9][10]

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a refrigerator (2-8°C) or freezer (-20°C).Low temperatures slow down the rate of all chemical degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen, thereby preventing oxidative degradation.
Light Store in an amber vial or a container wrapped in aluminum foil.Protects the compound from light-induced degradation.
Moisture Store in a tightly sealed container with a desiccant.Aromatic amines can be hygroscopic; minimizing moisture prevents potential hydrolysis and other moisture-related degradation.[10]
Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Aromatic amines can be toxic and may be absorbed through the skin.[11]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[10]

  • Dispensing: When weighing and dispensing the solid, minimize its exposure to air and light. If possible, perform these operations in a glove box under an inert atmosphere.

  • Solution Preparation: Prepare solutions fresh for each experiment. If solutions need to be stored, they should be kept at 2-8°C, protected from light, and used within a short timeframe. The stability of the compound in the chosen solvent should be confirmed.

Conclusion

The stability of this compound is governed by its constituent functional groups, primarily the aromatic amine and the amide linkage. A systematic approach to stability assessment, centered on forced degradation studies, is crucial for identifying potential degradants and understanding the molecule's intrinsic liabilities. By implementing the recommended storage and handling protocols, researchers can ensure the chemical integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

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An In-Depth Technical Guide to the Potential Biological Activity of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel chemical entity, N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide. While direct biological data for this compound is not publicly available, a detailed analysis of its core structural motifs—the 3-amino-4-methylphenyl group and the cyclopentanecarboxamide moiety—provides a strong rationale for targeted screening. This document synthesizes information from analogous compounds to postulate potential activities, primarily focusing on kinase inhibition and chemokine receptor antagonism. We present a structured, multi-tiered research plan, from initial in silico modeling to detailed in vitro and prospective in vivo assays, designed to systematically elucidate the therapeutic potential of this molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.

Introduction and Rationale

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. This compound (henceforth referred to as Compound X) is a small molecule of synthetic origin, identified by CAS number 946690-42-2 and molecular formula C13H18N2O.[1] While no formal biological studies have been published to date, its constituent parts offer compelling starting points for investigation.

The 3-amino-4-methylphenyl moiety is a key component of CHMFL-ABL-053, a potent and selective inhibitor of BCR-ABL, SRC, and p38 kinases.[2][3] This suggests that Compound X could potentially interact with the ATP-binding sites of various kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.

Concurrently, the cyclopentanecarboxamide scaffold is present in a variety of biologically active molecules. Derivatives have demonstrated significant antiproliferative effects against numerous cancer cell lines.[4] Furthermore, structurally related 3-amino-cyclopentane carboxamides have been developed as antagonists of the human and murine CC chemokine receptor 2 (CCR2), a key mediator of inflammatory cell migration.[5][6] The broader class of cyclopentanone derivatives is also recognized for a wide spectrum of activities, including anticancer, anti-inflammatory, and antiviral properties.[7]

This guide outlines a logical, data-driven workflow to explore these two primary hypotheses:

  • Hypothesis 1: Compound X functions as a kinase inhibitor with potential applications in oncology.

  • Hypothesis 2: Compound X acts as a CCR2 antagonist, suggesting utility in treating inflammatory conditions.

Physicochemical Properties and Initial Assessment

A foundational step in evaluating any potential drug candidate is the characterization of its chemical and physical properties.

PropertyValueSource
CAS Number 946690-42-2[1]
Molecular Formula C13H18N2O[1]
Molecular Weight 218.3 g/mol [1]

A summary of the basic properties of Compound X.

Prior to extensive biological testing, it is crucial to perform an initial ADME (Absorption, Distribution, Metabolism, and Excretion) assessment using computational tools.

Protocol 2.1: In Silico ADME and Druglikeness Prediction
  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for Compound X.

  • Software: Utilize platforms such as SwissADME or similar computational tools.

  • Analysis:

    • Lipinski's Rule of Five: Evaluate the compound's oral bioavailability potential based on molecular weight, LogP, hydrogen bond donors, and hydrogen bond acceptors.

    • PAINS Filter: Screen for Pan-Assay Interference Compounds to flag potential false positives in subsequent high-throughput screens.[8]

    • Boiled-Egg Plot: Predict gastrointestinal absorption and blood-brain barrier penetration.[8]

  • Interpretation: A favorable in silico profile (e.g., no Lipinski violations, passing PAINS filters) provides confidence to proceed with resource-intensive experimental validation.

Hypothesis 1: Evaluation as a Kinase Inhibitor

The structural similarity of the 3-amino-4-methylphenyl moiety to known kinase inhibitors warrants a thorough investigation into this potential mechanism of action.[2]

Workflow for Kinase Inhibitor Profiling

G cluster_0 In Silico & Biochemical Screening cluster_1 Cellular Assays cluster_2 In Vivo Model A Molecular Docking (Target Identification) B Broad Kinase Panel Screen (e.g., KinomeScan) A->B Prioritize Kinases C Cell Viability/Cytotoxicity (MTT/MTS Assay) B->C Hit Kinase Identified D Target Phosphorylation Assay (Western Blot/ELISA) C->D Confirm On-Target Effect E Apoptosis Assay (Caspase 3/7 Activity) D->E Elucidate Mechanism F Xenograft Mouse Model E->F Potent Cellular Activity G Pharmacokinetic Analysis F->G Evaluate Efficacy

Figure 1: A tiered workflow for evaluating Compound X as a potential kinase inhibitor.

In Silico and Biochemical Screening

Protocol 3.1.1: Molecular Docking

  • Objective: To predict the binding affinity and pose of Compound X within the ATP-binding pockets of kinases known to be targeted by analogous structures (e.g., ABL, SRC, p38).

  • Preparation:

    • Obtain crystal structures of target kinases from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of Compound X and perform energy minimization.

  • Docking Simulation: Use software like AutoDock or Schrödinger Suite to perform docking simulations.

  • Analysis: Analyze the predicted binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the kinase active site. A strong predicted binding affinity would justify proceeding to biochemical assays.

Protocol 3.1.2: Broad Kinase Panel Screen

  • Objective: To empirically determine the kinase selectivity profile of Compound X.

  • Methodology: Employ a commercial service such as DiscoveRx's KINOMEscan™ or a similar platform. This technology typically uses a competition binding assay to quantify the interaction of the test compound with a large panel of human kinases (often >400).

  • Execution: Submit Compound X for screening at a standard concentration (e.g., 1 µM).

  • Data Interpretation: Results are typically reported as "percent of control," where a lower percentage indicates stronger binding. Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition). The selectivity score (S-score) can be calculated to quantify selectivity.[2]

Cellular Assays

Based on the hits identified in the kinase panel screen, select appropriate cancer cell lines that are known to be dependent on the activity of those kinases. For example, if Compound X inhibits BCR-ABL, the K562 (Chronic Myeloid Leukemia) cell line would be a relevant model.[3]

Protocol 3.2.1: Cell Viability Assay (MTT/MTS)

  • Objective: To determine the concentration-dependent cytotoxic or cytostatic effect of Compound X on cancer cell lines.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Add MTT or MTS reagent and incubate according to the manufacturer's instructions.

    • Measure absorbance using a plate reader.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by plotting the percentage of viable cells against the log of the compound concentration.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)
CyclopentanoneChalcone OximeMCF-7 (Breast)0.28
CyclopentanoneChalcone OximeA-375 (Melanoma)0.87
CycloalkanecarboxamideSulfonate DerivativeHT29 (Colon)4.73

Table illustrating the reported anticancer efficacy of related compound classes, providing a benchmark for potential results.[4][7]

Protocol 3.2.2: Target Phosphorylation Assay (Western Blot)

  • Objective: To confirm that Compound X inhibits the activity of its target kinase within the cell.

  • Procedure:

    • Treat the selected cell line with varying concentrations of Compound X for a short duration (e.g., 1-2 hours).

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-BCR-ABL) and its downstream substrates (e.g., p-STAT5, p-Crkl).[3] Also probe for total protein levels as a loading control.

    • Apply a secondary antibody conjugated to HRP and detect via chemiluminescence.

  • Analysis: A dose-dependent decrease in the phosphorylation of the target protein and its substrates would confirm on-target activity.

Hypothesis 2: Evaluation as a CCR2 Antagonist

The presence of the 3-amino-cyclopentane carboxamide core suggests a potential role as a CCR2 antagonist, which could be valuable in treating inflammatory diseases like rheumatoid arthritis or atherosclerosis.[5]

Workflow for CCR2 Antagonist Profiling

G A Radioligand Binding Assay (Determine Affinity, Ki) B Calcium Mobilization Assay (Functional Antagonism, IC50) A->B Confirm Binding C Chemotaxis Assay (Cellular Function) B->C Confirm Functional Blockade D In Vivo Model (e.g., Thioglycollate-induced Peritonitis) C->D Demonstrate Cellular Efficacy

Figure 2: Experimental workflow for assessing the potential CCR2 antagonist activity of Compound X.

In Vitro Receptor Binding and Functional Assays

Protocol 4.1.1: Radioligand Binding Assay

  • Objective: To measure the binding affinity of Compound X for the human and murine CCR2 receptors.

  • Materials: Cell membranes prepared from a stable cell line overexpressing CCR2 (e.g., HEK293-CCR2), and a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).

  • Procedure:

    • Incubate the cell membranes with the radioligand in the presence of increasing concentrations of unlabeled Compound X.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a gamma counter.

  • Analysis: Determine the IC50 value (concentration of Compound X that displaces 50% of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 4.1.2: Chemotaxis Assay

  • Objective: To determine if Compound X can functionally block the migration of CCR2-expressing cells towards their chemoattractant, CCL2.

  • Methodology: Use a Boyden chamber or similar transwell migration system.

  • Procedure:

    • Place CCR2-expressing cells (e.g., human monocytic cell line THP-1) in the upper chamber of the transwell plate. Pre-incubate the cells with various concentrations of Compound X.

    • Add the chemoattractant CCL2 to the lower chamber.

    • Incubate for several hours to allow cell migration through the porous membrane.

    • Quantify the number of migrated cells in the lower chamber by cell counting or using a fluorescent dye.

  • Analysis: A dose-dependent inhibition of cell migration towards CCL2 indicates functional antagonism. Calculate the IC50 for the inhibition of chemotaxis.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to investigating the potential biological activity of this compound. By leveraging structure-activity relationships from known bioactive molecules, we have formulated two primary, testable hypotheses. The detailed protocols herein describe a logical progression from computational prediction to biochemical and cellular validation.

Positive results in either the kinase inhibition or CCR2 antagonism cascades would provide a strong foundation for further preclinical development. Subsequent steps would include lead optimization to improve potency and pharmacokinetic properties, extensive safety and toxicology studies, and ultimately, evaluation in more complex in vivo disease models to establish therapeutic efficacy. The multifaceted potential of its structural components makes Compound X a compelling candidate for discovery research.

References

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  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4287. Available at: [Link][8]

  • Szewczyk, M., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 25(10), 5431. Available at: [Link][16]

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Synthesis of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide and Its Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

N-aryl amides are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Within this class, derivatives of the N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide scaffold present a compelling framework for developing novel modulators of various biological targets. This guide provides a comprehensive overview of the synthetic strategies for this core structure, emphasizing robust, scalable, and logical chemical pathways. We will delve into the rationale behind precursor synthesis, explore the nuances of amide bond formation, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Introduction: The Significance of the N-Aryl Amide Scaffold

The amide bond is one of the most prevalent functional groups in pharmaceuticals, second only to the aromatic ring. Its unique combination of planarity, hydrogen bonding capability, and metabolic stability makes it an ideal linker and pharmacophoric element. The this compound core combines this critical amide linker with a substituted aniline ring, offering multiple vectors for chemical diversification. The 1,2,4-trisubstituted phenyl ring provides a rigid platform for orienting substituents into protein binding pockets, while the free 3-amino group serves as a key interaction point or a handle for further derivatization. Understanding the efficient construction of this core is paramount for any research program aiming to explore its therapeutic potential.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals two primary building blocks: 4-methyl-1,3-phenylenediamine (also known as 3-amino-4-methylaniline) and cyclopentanecarboxylic acid .

Retrosynthesis Target This compound Disconnect1 Amide Disconnection (C-N) Target->Disconnect1 Amine 4-Methyl-1,3-phenylenediamine Disconnect1->Amine Acid Cyclopentanecarboxylic Acid Disconnect1->Acid Precursors Precursors

Figure 1: Retrosynthetic analysis of the target molecule.

However, the direct coupling of 4-methyl-1,3-phenylenediamine presents a significant chemoselectivity challenge. The diamine possesses two nucleophilic amino groups with similar, but not identical, reactivity. To circumvent this issue and ensure a clean, predictable synthesis, a more robust strategy is employed:

  • Start with a precursor where one amino group is masked. The ideal starting material is 4-methyl-3-nitroaniline .

  • Perform the amide coupling reaction. The amino group of 4-methyl-3-nitroaniline is highly nucleophilic and will selectively react with an activated carboxylic acid.

  • Unmask the second amino group. The nitro group is then reduced in the final step to yield the target compound.

This strategic approach forms the basis of our recommended synthetic workflow.

Workflow cluster_start Starting Materials cluster_steps Synthetic Steps SM1 4-Methyl-3-nitroaniline Step1 Step 1: Carboxylic Acid Activation & Amide Coupling SM1->Step1 SM2 Cyclopentanecarboxylic Acid SM2->Step1 Intermediate N-(4-Methyl-3-nitrophenyl) cyclopentanecarboxamide Step1->Intermediate Step2 Step 2: Nitro Group Reduction FinalProduct N-(3-Amino-4-methylphenyl) cyclopentanecarboxamide Step2->FinalProduct Intermediate->Step2

Figure 2: Recommended synthetic workflow.

Core Synthesis: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, requiring heat typically in excess of 160-180°C, which is incompatible with complex molecules.[1] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.

Causality of Reagent Selection

A plethora of coupling reagents are available for amide bond formation.[2] For routine, reliable synthesis, carbodiimide-based reagents are often the first choice due to their efficacy and relatively low cost.

Reagent ClassExamplesMechanism of Action & Rationale
Carbodiimides DCC, EDCReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.[3] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[4]
Additives HOBt, HOAtThese are used in conjunction with carbodiimides. They react with the O-acylisourea to form an active ester, which is more stable but still highly reactive towards amines. Their primary role is to suppress side reactions and minimize the risk of racemization in chiral substrates.[4]
Phosphonium Salts BOP, PyBOPThese reagents form highly reactive phosphonium esters with the carboxylic acid. They are very efficient but are also more expensive and generate stoichiometric phosphine oxide byproducts.
Uronium/Aminium Salts HATU, HBTUSimilar to phosphonium salts, these form active esters. HATU is particularly effective for coupling sterically hindered amines or electron-deficient anilines due to the formation of a highly reactive HOAt ester.[4]

For the synthesis of N-(4-Methyl-3-nitrophenyl)cyclopentanecarboxamide, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt) as an additive provides a robust and high-yielding system. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is also recommended to neutralize the HCl salt of EDC and any acidity that could protonate the amine nucleophile.[4]

Mechanism of EDC/HOBt Coupling

The reaction proceeds through a well-defined, multi-step mechanism that ensures efficient activation and coupling.

Mechanism RCOOH Cyclopentanecarboxylic Acid Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC ActiveEster HOBt Active Ester Acylisourea->ActiveEster + HOBt - EDC Byproduct EDU (Water-Soluble Urea) Acylisourea->Byproduct HOBt HOBt Product Amide Product ActiveEster->Product + Amine - HOBt Amine 4-Methyl-3-nitroaniline

Figure 3: Simplified mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of N-(4-Methyl-3-nitrophenyl)cyclopentanecarboxamide (Intermediate)

This procedure is adapted from established methods for amide coupling with electron-deficient anilines.[4][5]

ReagentMolar Eq.Mol. Wt.Amount (for 10 mmol scale)
Cyclopentanecarboxylic Acid1.0114.14 g/mol 1.14 g
4-Methyl-3-nitroaniline1.0152.15 g/mol 1.52 g
EDC·HCl1.2191.70 g/mol 2.30 g
HOBt0.1135.12 g/mol 135 mg
DIPEA2.5129.24 g/mol 4.3 mL
Dichloromethane (DCM)--100 mL

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanecarboxylic acid (1.0 eq, 1.14 g) and 4-methyl-3-nitroaniline (1.0 eq, 1.52 g).

  • Dissolution: Dissolve the starting materials in dichloromethane (100 mL).

  • Reagent Addition: Add HOBt (0.1 eq, 135 mg) and DIPEA (2.5 eq, 4.3 mL) to the solution. Stir for 5 minutes.

  • Activation: Add EDC·HCl (1.2 eq, 2.30 g) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate as a solid.

Protocol 2: Synthesis of this compound (Final Product)

The reduction of an aromatic nitro group in the presence of an amide is a standard transformation. Catalytic hydrogenation is a clean and efficient method.

Procedure:

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle), add the N-(4-Methyl-3-nitrophenyl)cyclopentanecarboxamide intermediate (1.0 eq).

  • Catalyst & Solvent: Add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd) and a suitable solvent such as methanol or ethyl acetate.

  • Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically 50-60 psi).

  • Reaction: Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-12 hours). Monitor by TLC for the disappearance of the starting material.

  • Workup:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.

    • Rinse the filter cake with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.

Synthesis of Derivatives

The true value of this scaffold lies in its derivatization potential. The synthetic route described is amenable to the use of a wide variety of substituted precursors.

  • Varying the Carboxylic Acid: A diverse library can be created by simply substituting cyclopentanecarboxylic acid with other commercially available or custom-synthesized carboxylic acids (e.g., different ring sizes, heterocyclic acids, aliphatic chains). The amide coupling protocol is generally applicable to most acid-amine pairings.

  • Varying the Aniline: While 4-methyl-3-nitroaniline is the direct precursor, analogous syntheses can be performed with other substituted nitroanilines to probe structure-activity relationships on the aromatic ring.

  • Derivatization of the 3-Amino Group: The final product contains a free aromatic amine, which can be a site for further functionalization through reactions such as:

    • Reductive amination

    • Acylation/Sulfonylation

    • Diazotization followed by Sandmeyer-type reactions

Conclusion

The synthesis of this compound and its derivatives is readily achievable through a strategic, two-step sequence involving amide coupling followed by nitro group reduction. This approach avoids the chemoselectivity issues inherent in using a diamine precursor and relies on robust, well-understood chemical transformations. By leveraging modern coupling reagents and standard reduction protocols, research organizations can efficiently generate libraries based on this promising scaffold for application in drug discovery and development programs.

References

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Methodological & Application

Characterizing Novel Bioactive Compounds: A Cell-Based Assay Application Guide for N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: From Molecule to Mechanism

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a meticulous process of biological characterization. This guide provides a comprehensive framework for the initial cell-based evaluation of a novel compound, using N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide as a representative example. In the absence of a known biological target for this molecule, our approach is rooted in a systematic, phenotype-driven discovery cascade. This application note will detail the foundational assays required to establish a biological activity profile, progressing from broad cytotoxicity assessments to more focused mechanistic and target deconvolution strategies.

The philosophy underpinning this guide is one of empirical discovery. We will first seek to understand what the compound does to cells, and from those observations, we will formulate hypotheses about how it exerts its effects. This tiered approach ensures a data-driven progression, optimizing resource allocation and providing a solid foundation for more in-depth studies.

Part 1: Foundational Analysis - Cytotoxicity and Viability Profiling

Before delving into specific functional or mechanistic assays, it is imperative to determine the concentration range at which this compound affects fundamental cellular processes such as viability and proliferation. This initial screen is crucial for distinguishing targeted pharmacological effects from non-specific toxicity.

Core Principle: Assessing Metabolic Health and Membrane Integrity

We will employ two complementary assays to build a robust initial profile of the compound's impact on cell health. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the Trypan Blue exclusion assay directly assesses cell membrane integrity.[1]

Experimental Workflow: Cytotoxicity Profiling

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Viability Assessment cluster_2a MTT Assay cluster_2b Trypan Blue Assay cluster_3 Phase 4: Data Analysis prep_cells Prepare Suspension of Selected Cell Line(s) seed_plate Seed Cells into 96-well Plates prep_cells->seed_plate treat_cells Treat Cells with Compound Dilutions seed_plate->treat_cells prep_compound Prepare Serial Dilutions of this compound incubate Incubate for 24, 48, and 72 hours treat_cells->incubate mtt_add Add MTT Reagent incubate->mtt_add trypan_prep Prepare Cell Suspension incubate->trypan_prep mtt_incubate Incubate (2-4 hours) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan Crystals mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read data_analysis Calculate % Viability and Determine IC50 mtt_read->data_analysis trypan_stain Stain with Trypan Blue trypan_prep->trypan_stain trypan_count Count Viable and Non-Viable Cells trypan_stain->trypan_count trypan_count->data_analysis

Caption: Workflow for initial cytotoxicity and viability profiling.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]

Materials:

  • Selected cancer cell lines (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Data Presentation: Illustrative Cytotoxicity Data

The following table represents hypothetical data for this compound, which should be used as a template for presenting experimental results.

Concentration (µM)% Viability (HeLa, 48h) (Mean ± SD)% Viability (A549, 48h) (Mean ± SD)
0 (Vehicle)100 ± 5.2100 ± 4.8
198 ± 4.995 ± 5.1
585 ± 6.188 ± 5.5
1062 ± 5.775 ± 6.3
2541 ± 4.355 ± 4.9
5022 ± 3.838 ± 4.2
1008 ± 2.115 ± 3.1

Part 2: Phenotypic Screening for Bioactivity

Once a non-toxic concentration range is established, the next step is to screen for potential biological activities using phenotypic assays. Phenotypic screening assesses the effect of a compound on the overall characteristics of a cell or organism, without a preconceived notion of the molecular target.[4][5][6] High-content screening (HCS) is a powerful approach that combines automated microscopy with quantitative image analysis to measure multiple phenotypic parameters simultaneously.[7][8][9]

Potential Phenotypic Readouts:
  • Cell Morphology: Changes in cell shape, size, and cytoskeletal organization.

  • Nuclear Morphology: Alterations in nuclear size, shape, and chromatin condensation.

  • Protein Translocation: Movement of specific proteins between cellular compartments (e.g., nucleus and cytoplasm).

  • Organelle Health: Changes in mitochondrial membrane potential or lysosomal function.

Protocol 2: High-Content Screening for Morphological Changes

Materials:

  • HCS-compatible plates (e.g., 96- or 384-well, black-walled, clear-bottom)

  • Fluorescent dyes for cellular components (e.g., Hoechst 33342 for nuclei, CellMask™ Green for cytoplasm, MitoTracker™ Red for mitochondria)

  • High-content imaging system

  • Image analysis software

Procedure:

  • Cell Seeding and Treatment: Seed cells in HCS plates and treat with sub-toxic concentrations of this compound (determined from the MTT assay) for 24-48 hours.

  • Staining: Stain the cells with a cocktail of fluorescent dyes to label the nucleus, cytoplasm, and other organelles of interest.

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to segment the images and quantify various morphological and intensity-based features for each cell.

  • Hit Identification: Identify "hit" concentrations that induce statistically significant changes in one or more phenotypic parameters compared to the vehicle control.

Part 3: Mechanistic Elucidation and Target Deconvolution

A confirmed phenotypic "hit" provides the starting point for investigating the underlying mechanism of action. This phase involves a combination of assays to probe specific cellular pathways and strategies to identify the molecular target(s) of the compound.

Investigating Potential Mechanisms

Based on the observed phenotype, a range of hypothesis-driven assays can be employed. For example, if the compound induces apoptosis-like changes in nuclear morphology, assays for caspase activation and phosphatidylserine externalization would be appropriate.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Reagent

  • White-walled, multi-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in white-walled plates and treat with the active concentrations of this compound.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Protocol 4: Annexin V Staining for Apoptosis

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[10][11]

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Target Deconvolution Strategies

Identifying the direct molecular target of a compound discovered through phenotypic screening is a critical step.[12][13] Several strategies can be employed:

  • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.[14]

  • Genetic Approaches (e.g., CRISPR screens): A library of genetic perturbations (e.g., CRISPR-Cas9 knockouts) is screened to identify genes that, when silenced, confer resistance or sensitivity to the compound.[15][16]

  • Computational Methods: The compound's structure can be used to search databases of known pharmacophores to predict potential targets.

Signaling Pathway Analysis: Western Blotting

Once a potential target or pathway is implicated, Western blotting can be used to examine the phosphorylation status and expression levels of key proteins within that pathway.

Protocol 5: General Western Blotting

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in ice-cold lysis buffer.[17]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane with blocking buffer.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Illustrative Signaling Pathway

Should phenotypic screening and subsequent assays suggest an effect on a common signaling pathway, such as the PI3K/Akt/mTOR pathway, the following diagram illustrates the key nodes that could be investigated by Western blotting.

G cluster_compound Potential Intervention Point RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound N-(3-Amino-4-methylphenyl) cyclopentanecarboxamide Compound->Akt inhibits?

Caption: A hypothetical signaling pathway for investigation.

Conclusion and Future Directions

This guide provides a systematic and robust framework for the initial characterization of a novel compound, this compound. By progressing from broad assessments of cytotoxicity to nuanced phenotypic screening and mechanistic studies, researchers can efficiently build a comprehensive biological profile of a molecule with unknown activity. The data generated through these assays will be instrumental in forming hypotheses about the compound's mechanism of action and identifying its molecular target, paving the way for further preclinical development.

References

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  • ACS Central Science. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]

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Application Note: N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide as a Potent and Selective CCR2 Antagonist for Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The C-C chemokine receptor 2 (CCR2) and its principal ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), form a critical signaling axis that governs the migration of monocytes and macrophages from the bone marrow to sites of inflammation.[1][2][3] This pathway is deeply implicated in the pathogenesis of a wide array of chronic inflammatory and fibrotic diseases, including atherosclerosis, rheumatoid arthritis, type 2 diabetes, and cancer metastasis.[3][4][5] The recruitment of CCR2-expressing monocytes, which differentiate into tissue macrophages, is a key event that sustains and amplifies the inflammatory response.[2][6] Consequently, inhibiting the CCR2-CCL2 interaction with small molecule antagonists represents a highly promising therapeutic strategy to mitigate the effects of chronic inflammation.[1][2][3]

This document provides detailed application notes and protocols for the characterization of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide , a novel small molecule inhibitor designed to be a potent and selective antagonist of the human CCR2 receptor. The following sections describe the compound's proposed mechanism of action and provide step-by-step protocols for its evaluation using in vitro cell-based assays, including receptor binding, functional signaling, and chemotaxis.

Compound Profile: this compound

  • Compound Name: this compound

  • Proposed Mechanism: Competitive antagonist at the CCL2 binding site of the CCR2 receptor.

  • Therapeutic Potential: Treatment of inflammatory and fibrotic diseases characterized by excessive monocyte and macrophage infiltration.[1][4]

The CCR2-CCL2 Signaling Pathway

Upon binding of CCL2, CCR2, a G protein-coupled receptor (GPCR), activates downstream signaling cascades, primarily through Gαi proteins.[6] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the activation of pathways such as PI3K/Akt and JAK/STAT.[6] The ultimate cellular responses include integrin activation, cytoskeletal rearrangement, and directed cell migration (chemotaxis) towards the CCL2 gradient. An effective antagonist like this compound is designed to block these initial binding events, thereby preventing downstream signaling and cell migration.

cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_protein Gαi/βγ CCR2->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT CCL2 CCL2 Ligand CCL2->CCR2 Binds Antagonist N-(3-Amino-4-methylphenyl) cyclopentanecarboxamide Antagonist->CCR2 Blocks Chemotaxis Cell Migration & Chemotaxis PI3K_Akt->Chemotaxis JAK_STAT->Chemotaxis

Caption: Proposed mechanism of this compound action on the CCR2 pathway.

Experimental Characterization Workflow

The comprehensive evaluation of a novel CCR2 antagonist involves a tiered approach, moving from initial binding affinity to functional cellular responses. This ensures a thorough understanding of the compound's potency, selectivity, and mechanism of action.

start Start: Novel Compound (this compound) binding_assay Tier 1: Receptor Binding Assay (Determine Affinity - Ki) start->binding_assay calcium_assay Tier 2: Calcium Flux Assay (Measure Functional Antagonism - IC50) binding_assay->calcium_assay chemotaxis_assay Tier 3: Chemotaxis Assay (Confirm Inhibition of Cell Migration - IC50) calcium_assay->chemotaxis_assay selectivity_panel Tier 4: Selectivity Profiling (Assess Off-Target Effects) chemotaxis_assay->selectivity_panel end End: Candidate Profile selectivity_panel->end

Caption: Tiered experimental workflow for characterizing a novel CCR2 antagonist.

PART 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human CCR2 receptor in a competitive binding format.

Principle: This assay measures the ability of the test compound to displace a known radiolabeled or fluorescently labeled ligand from the CCR2 receptor expressed in a stable cell line (e.g., HEK293-hCCR2).

Protocol: Competitive Radioligand Binding Assay
  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing human CCR2b to high density.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Execution:

    • In a 96-well plate, add 50 µL of binding buffer containing cell membranes (typically 5-10 µg of protein per well).

    • Add 25 µL of a serial dilution of this compound (e.g., from 1 nM to 100 µM).

    • Add 25 µL of a radiolabeled CCR2 ligand, such as [¹²⁵I]-CCL2, at a final concentration near its Kd value.

    • For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled CCR2 antagonist (e.g., 10 µM INCB3344).[7]

    • For total binding wells, add vehicle instead of a competitor.

    • Incubate the plate for 90-120 minutes at room temperature with gentle shaking.

  • Signal Detection & Analysis:

    • Harvest the membranes onto a filter plate (e.g., GF/B filter) using a cell harvester and wash rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure radioactivity in each well using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data
CompoundIC₅₀ (nM)Ki (nM)
This compound 12.5 4.8
Reference Antagonist (e.g., INCB3344)5.1[7]2.0

PART 2: Functional Antagonism - Calcium Flux Assay

Objective: To measure the functional potency (IC₅₀) of the test compound by assessing its ability to inhibit CCL2-induced intracellular calcium mobilization.

Principle: CCR2 activation by CCL2 leads to the release of calcium from intracellular stores, which can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this response in a dose-dependent manner. This is a common method for screening CCR2 inhibitors.[5]

Protocol: FLIPR-Based Calcium Flux Assay
  • Cell Preparation:

    • Use a cell line endogenously expressing CCR2 (e.g., THP-1 human monocytic cells) or a recombinant line (e.g., CHO-hCCR2).

    • Plate cells (50,000 to 100,000 cells/well) in a black-walled, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Remove cell culture media and add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

  • Assay Execution (using a FLIPR or similar instrument):

    • Wash the cells gently with assay buffer to remove excess dye.

    • Place the cell plate into the instrument.

    • Add the test compound this compound at various concentrations (typically a 3x or 4x final concentration stock) to a compound plate.

    • The instrument will first add the antagonist to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Next, the instrument will add a challenge solution of human CCL2 at a concentration that elicits ~80% of the maximal response (EC₈₀).

    • Measure the fluorescent signal continuously before and after the addition of both antagonist and agonist.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to control wells (0% inhibition for CCL2 alone, 100% inhibition for no CCL2).

    • Plot the percent inhibition against the log concentration of the antagonist and fit to a four-parameter logistic model to determine the IC₅₀ value.

Illustrative Data
CompoundFunctional IC₅₀ (nM)
This compound 25.8
Reference Antagonist (e.g., PF-4136309)5.2[7]

PART 3: In Vitro Chemotaxis Assay

Objective: To confirm that the compound inhibits the directed migration of CCR2-expressing cells towards a CCL2 gradient, the key biological function of this signaling axis.

Principle: This assay utilizes a two-chamber system (e.g., Transwell™ plate) separated by a microporous membrane. CCR2-expressing cells are placed in the upper chamber, and CCL2 is placed in the lower chamber as a chemoattractant. An effective antagonist added to the upper chamber will prevent the cells from migrating through the membrane.[8][9][10]

Protocol: Transwell Chemotaxis Assay
  • Cell Preparation:

    • Use primary human monocytes or a monocytic cell line like THP-1.

    • If using primary cells, isolate them from peripheral blood mononuclear cells (PBMCs).[11]

    • Resuspend the cells in serum-free or low-serum media at a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup:

    • To the lower wells of a 24-well Transwell plate (e.g., with 5 µm pores), add 600 µL of media containing CCL2 at its optimal chemotactic concentration (e.g., 10-50 ng/mL). For negative control wells, add media without CCL2.

    • In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension (containing the antagonist) to the upper chamber (the Transwell insert).

  • Incubation and Cell Counting:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[9][12]

    • After incubation, carefully remove the inserts. To count the migrated cells:

      • Method A (Flow Cytometry): Collect the entire volume from the lower chamber and count the cells using a flow cytometer for a fixed period. This is the most accurate method.[9]

      • Method B (Fluorescent Staining): Add a fluorescent dye that measures cell number (e.g., Calcein AM) to the lower well, incubate, and read the fluorescence on a plate reader.[10]

  • Data Analysis:

    • Calculate the number of migrated cells for each condition.

    • Subtract the number of cells migrated in the negative control (random migration) from all other values.

    • Express the data as a percentage of the migration seen with CCL2 alone (positive control).

    • Plot the percent inhibition of chemotaxis against the log concentration of the antagonist to determine the IC₅₀ value.

Illustrative Data
CompoundChemotaxis IC₅₀ (nM)
This compound 31.5
Reference Antagonist (e.g., CCR2-RA-[R])103[7]

PART 4: Pharmacokinetic Considerations for In Vivo Studies

While this document focuses on in vitro protocols, the ultimate goal of developing a CCR2 antagonist is for in vivo application. A preliminary assessment of pharmacokinetic (PK) properties is crucial.[13] Key parameters for small molecules like this compound include absorption, distribution, metabolism, and excretion (ADME).[13][14] Machine learning models can be used in early discovery to predict the PK profile based on the chemical structure, helping to prioritize compounds and reduce the need for extensive animal experiments initially.[14][15] For eventual in vivo studies in models such as humanized CCR2 knock-in mice, understanding the compound's half-life, bioavailability, and plasma concentration is essential for designing effective dosing regimens.[5][16]

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound as a potential CCR2 antagonist. By systematically evaluating its binding affinity, functional potency in signaling assays, and its ability to inhibit the critical biological process of chemotaxis, researchers can build a comprehensive profile of this compound. Positive results from these assays would strongly support its advancement into more complex cellular models, selectivity screening, and eventual in vivo studies for inflammatory diseases.

References

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  • Chemotaxis Assays. ibidi. [Link]

  • Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. PMC - NIH. [Link]

  • CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood. Frontiers in Immunology. [Link]

  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. PubMed. [Link]

  • Orally administered CCR2 selective inhibitor CCX872-b clinical trial in pancreatic cancer. ResearchGate. [Link]

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Application Notes and Protocols for the Evaluation of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

This document provides a comprehensive framework for the investigation of the novel compound, N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide , as a potential anti-cancer agent. As of the date of this publication, specific literature detailing the biological effects and mechanism of action of this compound in cancer cell lines is not publicly available. Therefore, these application notes are presented as a prospective guide for researchers. The experimental designs and hypothetical mechanisms are based on established principles of anti-cancer drug discovery and data from structurally related molecules. The protocols provided are robust, widely accepted methods for characterizing the in vitro efficacy of novel chemical entities.

Introduction: The Rationale for Investigation

The search for novel anti-cancer therapeutics with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Carboxamide derivatives represent a versatile class of compounds that have shown promise in targeting various cancer-related pathways.[1][2] this compound is an under-investigated molecule with structural motifs that suggest potential for biological activity.

A structurally related compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has demonstrated potent antitumor activity by inducing DNA damage, leading to cell cycle arrest and subsequent apoptosis in sensitive cancer cell lines.[3] This provides a logical, albeit hypothetical, starting point for investigating the mechanism of this compound. We hypothesize that this compound may function as a DNA damaging agent, ultimately leading to programmed cell death in cancer cells.

These application notes will guide the researcher through a systematic in vitro evaluation of this compound, from initial cytotoxicity screening to more detailed mechanistic studies including apoptosis and cell cycle analysis.

Compound Information and Handling
  • Compound Name: this compound

  • CAS Number: 946690-42-2[4]

  • Molecular Formula: C₁₃H₁₈N₂O[4]

  • Molecular Weight: 218.29 g/mol

  • Appearance: Solid[4]

  • Storage: For long-term storage, it is recommended to store the solid compound at -20°C. For solutions, prepare fresh or store in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Solubility: Solubility should be empirically determined in appropriate solvents such as DMSO for creating stock solutions.

  • Safety Precautions: As with any novel chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[5][6]

Proposed Experimental Workflow

A tiered approach is recommended to efficiently evaluate the anti-cancer potential of this compound. This workflow ensures that resources are directed toward more complex mechanistic studies only if initial screenings show promising activity.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Data Analysis & Interpretation start Prepare Compound Stock Solution (e.g., 10 mM in DMSO) cell_culture Culture Selected Cancer Cell Lines (e.g., MCF-7, HCT116, A549) start->cell_culture viability_assay Cell Viability Assay (MTT) Determine IC50 Value cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) viability_assay->apoptosis_assay If IC50 is potent cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) viability_assay->cell_cycle_assay If IC50 is potent data_analysis Analyze and Summarize Data (IC50, % Apoptosis, Cell Cycle Distribution) apoptosis_assay->data_analysis cell_cycle_assay->data_analysis conclusion Draw Conclusions on Mechanism of Action data_analysis->conclusion

Caption: Proposed workflow for in vitro evaluation of a novel compound.

Experimental Protocols
4.1 Protocol 1: Cell Viability Assessment using MTT Assay

This assay determines the compound's effect on cell metabolic activity, which is an indicator of cell viability.[7] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to a purple formazan product is quantifiable by spectrophotometry.[7][8]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from a 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

4.2 Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11][12] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[10]

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

4.3 Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA in the cell.

Materials:

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash once with PBS.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) and add dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C (cells can be stored at -20°C for several weeks).[14][15]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity.[16]

  • Data Interpretation: The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), and the G2/M phase (4n DNA content). The region between these peaks represents the S phase (DNA synthesis). A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.

Hypothetical Mechanism of Action and Data Presentation

Based on the activity of the related compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole[3], we hypothesize that this compound may induce DNA damage, leading to cell cycle arrest at the G2/M checkpoint and subsequent apoptosis.

MoA_pathway Compound N-(3-Amino-4-methylphenyl) cyclopentanecarboxamide DNA_Damage DNA Damage Compound->DNA_Damage ATM_ATR Activation of ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Phosphorylation and Activation ATM_ATR->p53 p21 p21 Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis induces CDK_Cyclin Inhibition of CDK1/Cyclin B p21->CDK_Cyclin inhibits G2M_Arrest G2/M Cell Cycle Arrest CDK_Cyclin->G2M_Arrest progression blocked G2M_Arrest->Apoptosis prolonged arrest leads to

Caption: Hypothetical signaling pathway for the compound.

Data Presentation Tables

Quantitative data should be summarized in clear, concise tables.

Table 1: Cytotoxicity of this compound

Cell Line Treatment Duration (h) IC₅₀ (µM) ± SD
MCF-7 (Breast) 48 Hypothetical Value
HCT116 (Colon) 48 Hypothetical Value

| A549 (Lung) | 48 | Hypothetical Value |

Table 2: Apoptosis Induction in MCF-7 Cells (48h Treatment)

Treatment Concentration (µM) % Early Apoptosis % Late Apoptosis/Necrosis
Vehicle Control - Hypothetical Value Hypothetical Value
Compound IC₅₀ Hypothetical Value Hypothetical Value

| Compound | 2x IC₅₀ | Hypothetical Value | Hypothetical Value |

Table 3: Cell Cycle Distribution in MCF-7 Cells (24h Treatment)

Treatment Concentration (µM) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control - Hypothetical Value Hypothetical Value Hypothetical Value
Compound IC₅₀ Hypothetical Value Hypothetical Value Hypothetical Value

| Compound | 2x IC₅₀ | Hypothetical Value | Hypothetical Value | Hypothetical Value |

References
  • Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.
  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Cho, S., & Park, C. (2011). Assaying cell cycle status using flow cytometry. Current protocols in immunology, Appendix 3, Appendix 3D.
  • Wikipedia. Cell cycle analysis. [Link]

  • Protocol Exchange. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PloS one, 17(6), e0270599.
  • Horton, T. MTT Cell Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Farshadi, M., et al. (2020). Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. Research in Pharmaceutical Sciences, 15(4), 362.
  • Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and comput
  • Leong, C. O., et al. (2003). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 2(3), 267-275.

Sources

Application Notes and Protocols for High-Throughput Screening of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets.[1][2][3] This document provides a comprehensive guide for the utilization of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide, hereafter referred to as Cpd-X , in a high-throughput screening campaign. Due to the nascent public data on the specific biological activities of Cpd-X, this application note presents a scientifically grounded, hypothetical framework for its evaluation as an inhibitor of a putative oncology target, "Kinase X." The protocols detailed herein are designed to be robust and self-validating, providing researchers with a blueprint for assay development, primary screening, hit confirmation, and lead characterization.

Introduction: The Rationale for Screening Cpd-X

This compound (Cpd-X) is a novel small molecule with structural motifs, such as the cyclopentanecarboxamide and aminophenyl groups, that are present in a variety of biologically active compounds.[4][5][6][7] The N-phenyl carboxamide scaffold, in particular, is a known feature in molecules targeting diverse enzyme classes, including kinases. Given the critical role of kinases in cellular signaling and their frequent dysregulation in diseases like cancer, they represent a major class of drug targets.[8]

This guide outlines a screening campaign to investigate the inhibitory potential of Cpd-X against "Kinase X," a hypothetical serine/threonine kinase implicated in a cancer-relevant signaling pathway. The primary assay employs the principle of Fluorescence Polarization (FP) , a homogenous and robust method well-suited for HTS, to detect the displacement of a fluorescent tracer from the kinase's active site.[9][10][11] Subsequent hit validation is achieved through orthogonal assays, including a cell-based viability assay, to confirm on-target activity and assess cellular potency.

Physicochemical Properties of Cpd-X

A summary of the key computed properties of Cpd-X is provided below. These properties are essential for designing appropriate experimental conditions, such as solvent selection and concentration ranges for screening.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 946690-42-2ChemWhat[12]
Molecular Formula C₁₃H₁₈N₂OChemWhat[12]
Molecular Weight 218.3 g/mol ChemWhat[12]

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to identify and validate true positive "hits" while eliminating false positives.[6][13] The workflow for evaluating Cpd-X against Kinase X is outlined below.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Characterization Primary_Screen Primary HTS (Fluorescence Polarization Assay) 10 µM Cpd-X Hit_Confirmation Confirmatory Screen (Primary Assay, Triplicates) Primary_Screen->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response Confirm Activity Orthogonal_Assay Orthogonal Assay (Cell Viability Assay) Dose_Response->Orthogonal_Assay Validate On-Target Effect Counter_Screen Counter-Screen (Assay Interference Test) Orthogonal_Assay->Counter_Screen Rule out False Positives SAR Structure-Activity Relationship (SAR) Counter_Screen->SAR Validated Hit FP_Assay_Principle Principle of the Fluorescence Polarization Assay cluster_1 Low Polarization Kinase Kinase X Tracer_Bound Tracer Kinase->Tracer_Bound Tracer_Free Tracer Kinase_Inhibited Kinase X CpdX Cpd-X Kinase_Inhibited->CpdX

Caption: Fluorescence Polarization assay principle.

Protocol:

  • Compound Plating: Prepare a 10 mM stock solution of Cpd-X in 100% DMSO. Using an acoustic liquid handler, dispense 20 nL of the Cpd-X stock solution into the appropriate wells of a 384-well assay plate for a final screening concentration of 10 µM. Dispense 20 nL of 100% DMSO into control wells (high and low signal).

  • Enzyme Addition: Add 10 µL of Kinase X (2X final concentration) in assay buffer to all wells except the low signal (no enzyme) controls.

  • Tracer Addition: Add 10 µL of the fluorescent tracer (2X final concentration) in assay buffer to all wells.

  • Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plates on a suitable plate reader in fluorescence polarization mode.

Secondary Assay: Cell Viability

This orthogonal assay assesses the effect of Cpd-X on the viability of a cancer cell line that is dependent on the activity of Kinase X. A reduction in cell viability is expected if Cpd-X inhibits Kinase X in a cellular context. [4][5]The CellTiter-Glo® assay measures ATP levels as an indicator of metabolically active cells. [7] Protocol:

  • Cell Seeding: Seed the Kinase X-dependent cancer cells into 384-well, white, clear-bottom plates at a density of 2,500 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare a serial dilution of Cpd-X and add 10 µL to the cell plates.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.

  • Luminescence Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

Hypothetical Results

Primary Screen and Hit Confirmation

A hypothetical screen of a 100,000-compound library, including Cpd-X, was performed. The results are summarized below.

ParameterValue
Library Size 100,000
Screening Concentration 10 µM
Primary Hit Rate 0.5%
Confirmed Hits 250
Cpd-X Result Confirmed Hit
Dose-Response Analysis

Cpd-X was subjected to a 10-point dose-response analysis in both the primary FP assay and the secondary cell viability assay.

AssayCpd-X IC₅₀ (µM)
Kinase X FP Assay 0.25
Cell Viability Assay 1.5

These hypothetical results suggest that Cpd-X is a potent inhibitor of Kinase X in a biochemical assay and demonstrates on-target activity in a cellular context.

Kinase X Signaling Pathway

The hypothetical role of Kinase X in a cancer signaling pathway is depicted below. Inhibition of Kinase X by Cpd-X would block downstream signaling, leading to reduced cell proliferation and survival.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation CpdX Cpd-X CpdX->KinaseX Inhibits

Caption: Hypothetical Kinase X signaling pathway.

Discussion and Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the high-throughput screening of this compound (Cpd-X) as a potential kinase inhibitor. The outlined workflow, from primary screening using a robust fluorescence polarization assay to secondary validation in a cell-based context, represents a standard and effective approach in modern drug discovery.

The causality behind the experimental choices is rooted in the need for rigorous validation. The primary FP assay provides a direct measure of target engagement, while the orthogonal cell viability assay confirms that this engagement translates into a functional cellular outcome. This multi-assay approach is crucial for minimizing false positives and increasing confidence in the identified hits. [6][13] The hypothetical data presented for Cpd-X, showing potent biochemical inhibition and corresponding cellular activity, would position it as a promising hit compound worthy of further investigation. The next logical steps would involve structure-activity relationship (SAR) studies to optimize its potency and drug-like properties, as well as further mechanistic studies to confirm its mode of inhibition.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Sigma-Aldrich. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Promega Corporation. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
  • National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • PubChem. (n.d.). This compound.
  • Molecular Devices. (n.d.).
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  • Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
  • Technology Networks. (2025).
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening.
  • National Institutes of Health. (n.d.). A comprehensive map of molecular drug targets.
  • News-Medical.net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
  • PubMed. (2025).
  • PubChem. (n.d.). 3-amino-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Hit2Lead. (n.d.). This compound.
  • Journal of Young Investigators. (2021). A brief review of high throughput screening in drug discovery process.
  • PubChem. (n.d.). Cyclopentanecarboxamide, N-methyl-N-phenyl-.
  • PubMed. (2007). 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2.
  • National Institutes of Health. (n.d.).
  • ChemWhat. (n.d.). This compound CAS#: 946690-42-2.
  • PubChem. (n.d.). N-(3-methylphenyl)cyclopentanecarboxamide.
  • Nuvisan. (n.d.). Compound screening.
  • PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches.
  • Google Patents. (n.d.). Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one.
  • PubChem. (n.d.). Cyclopentanecarboxamide.
  • Yeshiva University. (2021). The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia.
  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • PubChem. (n.d.). 3-amino-N,N-diethyl-4-methylpentanamide.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

Sources

Application Notes & Protocols for In Vivo Evaluation of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Framework for Preclinical Oncology Studies

Disclaimer: N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide is a novel chemical entity with limited publicly available data regarding its biological activity. The following application notes and protocols are presented as a scientifically rigorous, hypothetical framework for its initial in vivo evaluation as a potential anti-cancer agent. This guide is based on established methodologies for the preclinical assessment of novel small molecules in oncology.

Introduction and Scientific Rationale

This compound, hereafter referred to as "Compound X," is a small molecule with structural motifs that suggest potential interactions with biological targets relevant to cancer pathophysiology. Specifically, the substituted aminophenyl group is a feature present in numerous kinase inhibitors that have been successfully developed as anti-cancer therapeutics.[1][2][3] Kinases are a class of enzymes that play a critical role in cellular signal transduction, and their deregulation is a hallmark of many cancers.[4][5]

Given the absence of specific biological data for Compound X, we hypothesize a potential mechanism of action involving the inhibition of a key oncogenic signaling pathway, such as the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in cancer and controls cell proliferation, survival, and metabolism. This document provides a comprehensive guide for researchers and drug development professionals to conduct initial in vivo studies to test this hypothesis, beginning with formulation and safety assessments, and progressing to efficacy evaluation in a validated cancer model.

Hypothesized Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

We propose that Compound X may act as an inhibitor of one of the core kinases within the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth and survival. Its aberrant activation, often through mutations in components like PIK3CA, leads to uncontrolled cell proliferation and resistance to apoptosis.[2] A small molecule inhibitor targeting this pathway could therefore have significant therapeutic potential.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt CompoundX Compound X (Hypothesized Target) mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation CompoundX->Akt

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Compound X.

Overall Preclinical In Vivo Evaluation Workflow

The in vivo assessment of Compound X should follow a logical, stepwise progression from initial tolerability studies to definitive efficacy trials. This ensures that the maximum amount of information is gained while adhering to ethical principles of animal research. The typical workflow is outlined below.

Preclinical_Workflow Start Start: Compound X Synthesis & QC Formulation Step 1: Formulation Development Start->Formulation MTD Step 2: Maximum Tolerated Dose (MTD) Study Formulation->MTD Determine appropriate vehicle PK Pharmacokinetic (PK) Analysis (Optional) MTD->PK Inform PK study design Efficacy Step 3: Tumor Xenograft Efficacy Study MTD->Efficacy Establish safe dose range PD Pharmacodynamic (PD) Analysis Efficacy->PD Confirm target engagement in tumor tissue GoNoGo Go/No-Go Decision for Further Development Efficacy->GoNoGo Evaluate anti-tumor activity PD->GoNoGo

Caption: Standard workflow for the in vivo evaluation of a novel anti-cancer compound.

Detailed Experimental Protocols

Protocol 1: Formulation of Compound X for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation of Compound X suitable for intraperitoneal (IP) or oral (PO) administration in mice. Poorly soluble compounds often require specialized vehicles for in vivo studies to ensure adequate bioavailability.[6][7]

Materials:

  • Compound X (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or sterile water

  • Sterile conical tubes (15 mL and 50 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Causality: This multi-component vehicle is designed to first dissolve the hydrophobic compound in an organic solvent (DMSO) and then create a stable emulsion or solution in an aqueous base for safe administration.

  • Accurately weigh the required amount of Compound X and place it in a sterile 15 mL conical tube.

  • Add DMSO to the tube. A common starting ratio for the final formulation is 5-10% DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required.

  • In a separate 50 mL conical tube, prepare the co-solvent/surfactant mixture. For a common vehicle like "DPT" (DMSO/PEG300/Tween 80), add PEG300 (e.g., 40% of the final volume) and Tween 80 (e.g., 5% of the final volume).

  • Slowly add the Compound X/DMSO solution from step 3 to the co-solvent mixture in step 4 while vortexing.

  • Finally, add the aqueous component (sterile saline or water) dropwise while continuously vortexing to bring the formulation to the final volume. This slow addition is critical to prevent precipitation of the compound.

  • Visually inspect the final formulation for any precipitation or phase separation. A successful formulation should be a clear, homogenous solution or a stable, uniform suspension.

  • Prepare the vehicle control using the same procedure and components, omitting Compound X.

  • The formulation should be prepared fresh daily before administration to animals.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound X that can be administered to mice without causing unacceptable toxicity.[8][9] The MTD is crucial for designing subsequent efficacy studies to ensure that anti-tumor effects are not confounded by systemic toxicity.[10]

Animal Model:

  • Female athymic nude mice (or other appropriate strain), 6-8 weeks old.

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., n=3 mice per group). Include a vehicle control group.

  • Dose Escalation:

    • Start with a low dose of Compound X (e.g., 10 mg/kg), selected based on any available in vitro cytotoxicity data or literature on similar compounds.

    • Administer the compound daily for 5-14 days via the intended route (e.g., IP injection).

    • In subsequent cohorts, escalate the dose (e.g., 20 mg/kg, 40 mg/kg, 80 mg/kg) until signs of toxicity are observed.

  • Monitoring:

    • Body Weight: Measure and record the body weight of each animal daily. A body weight loss of >15-20% is often considered a sign of significant toxicity and a dose-limiting toxicity (DLT).[9]

    • Clinical Observations: Observe animals twice daily for any signs of distress, including changes in posture, activity, fur texture, and breathing. Use a standardized scoring system.

    • Endpoint: The MTD is defined as the highest dose that does not result in animal death, >20% body weight loss, or other severe clinical signs of toxicity.[8][9]

  • Data Collection: Record all data systematically.

Data Presentation: MTD Study Observations

Dose Group (mg/kg) Mean Body Weight Change (%) Clinical Observation Score (Mean) Mortality
Vehicle Control +5% 0 0/3
10 +3% 0 0/3
20 -2% 0 0/3
40 -8% 1 (Mild lethargy) 0/3
80 -22% 3 (Severe lethargy, ruffled fur) 1/3

Table represents example data.

Protocol 3: Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Compound X in an established human tumor xenograft model. CDX models are standard tools for the initial in vivo screening of anti-cancer agents.[11][12]

Animal Model & Cell Line:

  • Female athymic nude mice, 6-8 weeks old.

  • Select a human cancer cell line hypothesized to be sensitive to the mechanism of action (e.g., a line with a known PIK3CA mutation). For this example, we will use MCF-7 (breast cancer).

Procedure:

  • Cell Culture and Implantation:

    • Culture MCF-7 cells under standard conditions.

    • Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[13]

  • Tumor Growth Monitoring:

    • Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[14]

  • Group Randomization and Treatment:

    • When mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.

    • Treatment groups should include:

      • Group 1: Vehicle Control

      • Group 2: Compound X at MTD (e.g., 40 mg/kg)

      • Group 3: Compound X at MTD/2 (e.g., 20 mg/kg)

      • Group 4: Positive Control (an established drug for this cancer type)

    • Administer treatments daily (or as determined by PK data) for a specified duration (e.g., 21 days).

  • Efficacy Endpoints:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI) .

    • The study is typically terminated when tumors in the control group reach a specified size (e.g., 1500-2000 mm³).

  • Tissue Collection: At the end of the study, euthanize the animals and collect tumors for pharmacodynamic (PD) analysis (e.g., Western blot for p-Akt) to confirm target engagement.

Data Analysis and Interpretation

Tumor Growth Inhibition (TGI): TGI is a standard metric to quantify the efficacy of an anti-cancer agent. It is calculated at the end of the study.[15]

A common formula is: TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT = (Mean tumor volume of the treated group at the end) - (Mean tumor volume of the treated group at the start)

  • ΔC = (Mean tumor volume of the control group at the end) - (Mean tumor volume of the control group at the start)[16]

Data Presentation: Efficacy Study Summary

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) TGI (%) Mean Body Weight Change (%)
Vehicle Control - 1850 ± 210 - +4%
Compound X 20 1120 ± 180 42% -3%
Compound X 40 650 ± 150 70% -9%
Positive Control [Dose] 580 ± 130 74% -12%

Table represents example data. Values are mean ± SEM.

Interpretation:

  • A TGI value of ≥60% is often considered significant anti-tumor activity.

  • The results should be correlated with toxicity data (body weight changes) to assess the therapeutic index.

  • Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the observed anti-tumor effects compared to the vehicle control group.

References

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Retrieved from [Link]

  • Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC. (n.d.). Retrieved from [Link]

  • ANIMAL MODELS OF CANCER: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013-01-01). Retrieved from [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021-03-15). Retrieved from [Link]

  • Experimental mouse models for translational human cancer research - Frontiers. (n.d.). Retrieved from [Link]

  • Growth‐rate model predicts in vivo tumor response from in vitro data - PMC - NIH. (n.d.). Retrieved from [Link]

  • Overview of drug screening experiments using patient‐derived xenograft... - ResearchGate. (n.d.). Retrieved from [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. (2024-01-30). Retrieved from [Link]

  • How can one calculate tumor growth inhibition? - ResearchGate. (2014-10-16). Retrieved from [Link]

  • Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo | CMAR. (2019-09-19). Retrieved from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (n.d.). Retrieved from [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Retrieved from [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025-06-18). Retrieved from [Link]

  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - NIH. (n.d.). Retrieved from [Link]

  • S9 Nonclinical Evaluation for Anticancer Pharmaceuticals - FDA. (2020-04-30). Retrieved from [Link]

  • Maximum tolerable dose (MTD) studies. (n.d.). Retrieved from [Link]

  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology. (2023-02-13). Retrieved from [Link]

  • Regulatory Knowledge Guide for Small Molecules | NIH's Seed. (n.d.). Retrieved from [Link]

  • Maximum Tolerable Dose Study Services - Reaction Biology. (n.d.). Retrieved from [Link]

  • One-Stop Solution for Small Molecule Drug Formulation. (n.d.). Retrieved from [Link]

  • Xenograft Tumor Assay Protocol. (n.d.). Retrieved from [Link]

  • Early phase clinical trials to identify optimal dosing and safety - PMC - NIH. (n.d.). Retrieved from [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Retrieved from [Link]

  • Targeting cancer with small molecule kinase inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Small molecule inhibitors as emerging cancer therapeutics - OAText. (n.d.). Retrieved from [Link]

  • Small Molecule Formulation Screening Strategies in Drug Discovery | Request PDF. (2025-08-06). Retrieved from [Link]

  • S9 Nonclinical Evaluation for Anticancer Pharmaceuticals - FDA. (n.d.). Retrieved from [Link]

  • FDA regulatory considerations for oncology drug development - PMC - NIH. (2024-07-29). Retrieved from [Link]

  • FDA-NIH 2024 | D1S05 - Overview of CDER Nonclinical Resources and Guidance for Approaching First... (2025-09-11). Retrieved from [Link]

  • FDA Draft Guidance Encourages Broader Inclusion Criteria in Oncology Trials. (2024-05-22). Retrieved from [Link]

  • Evolution of Small Molecule Kinase Drugs - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Small molecule inhibitors targeting the cancers - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • (PDF) Small Molecule Kinase Inhibitors as Anti-Cancer Therapeutics - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Carboxamide Scaffold

In the landscape of modern medicinal chemistry, the carboxamide functional group is a cornerstone of molecular design, featured in a multitude of approved therapeutic agents.[1][2] Its unique combination of rigidity, hydrogen bonding capabilities, and metabolic stability makes it an attractive scaffold for targeting a wide array of biological macromolecules. This application note focuses on N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide , a compound with intriguing structural motifs that suggest its potential as a lead candidate in drug discovery programs.

While specific biological activities for this compound are not yet extensively documented in peer-reviewed literature, its constituent parts—an aminophenyl ring and a cyclopentyl carboxamide group—are present in numerous bioactive molecules, including kinase inhibitors.[3][4] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The aminophenyl moiety can serve as a key hydrogen bond donor-acceptor pair, anchoring the molecule in the hinge region of a kinase's ATP-binding pocket, a common feature of many Type I kinase inhibitors.[6] The cyclopentyl group provides a hydrophobic component that can occupy adjacent pockets, enhancing binding affinity and selectivity.[4][7]

This document, therefore, presents a hypothetical, yet scientifically grounded, framework for the investigation of this compound as a novel inhibitor of a representative tyrosine kinase. We provide detailed protocols for its synthesis, biochemical characterization, and cellular evaluation, designed to serve as a comprehensive guide for researchers initiating a drug discovery campaign around this promising scaffold.

Section 1: Synthesis and Characterization of this compound

The synthesis of this compound can be readily achieved through a standard amide coupling reaction between 3-amino-4-methylaniline and an activated form of cyclopentanecarboxylic acid.[8][9] The following protocol describes a robust and scalable procedure.

Protocol 1.1: Synthesis via Acyl Chloride Acylation

Rationale: This method utilizes the highly reactive cyclopentanecarbonyl chloride to acylate the more nucleophilic amino group of 3-amino-4-methylaniline. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[10]

Materials:

  • 3-Amino-4-methylaniline (1.0 eq)

  • Cyclopentanecarbonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-methylaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or triethylamine (1.5 eq) to the stirred solution.

  • In a separate flask, prepare a solution of cyclopentanecarbonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the cyclopentanecarbonyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Section 2: Biochemical Evaluation as a Tyrosine Kinase Inhibitor

Based on its structural features, we hypothesize that this compound can function as an ATP-competitive inhibitor of a tyrosine kinase. The following diagram illustrates this proposed binding mode.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor This compound Hinge Hinge Region (e.g., Met, Cys) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Aminophenyl Aminophenyl Group Aminophenyl->Hinge H-Bonds Cyclopentyl Cyclopentyl Group Cyclopentyl->HydrophobicPocket Hydrophobic Interactions Amide Amide Linker Amide->SolventFront Potential Solvent Interactions

Caption: Proposed binding of the compound in a kinase ATP pocket.

Protocol 2.1: In Vitro Tyrosine Kinase Inhibition Assay

Rationale: This protocol outlines a generic, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a representative tyrosine kinase. The assay measures the phosphorylation of a synthetic substrate.

Materials:

  • Recombinant human tyrosine kinase (e.g., Src, Abl)

  • Poly-Glu-Tyr (4:1) peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound, dissolved in DMSO

  • Staurosporine (positive control inhibitor), dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Fluorescent phosphosensor dye (e.g., ADP-Glo™ or similar)

  • 384-well microplates, white

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM.

  • In a 384-well plate, add 5 µL of the diluted compound or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition) to the appropriate wells.

  • Add 10 µL of a solution containing the tyrosine kinase and the poly-Glu-Tyr substrate in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30 °C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by adding the fluorescent phosphosensor dye according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Hypothetical Biochemical Assay Data
CompoundTarget KinaseIC₅₀ (nM)
This compoundTyrosine Kinase X150
Staurosporine (Control)Tyrosine Kinase X5

Section 3: Cellular Activity Assessment

Following the confirmation of biochemical activity, the next critical step is to assess the compound's ability to engage its target in a cellular environment and elicit a biological response.

Protocol 3.1: Cell Viability Assay (MTT Assay)

Rationale: This protocol measures the metabolic activity of a cancer cell line known to be dependent on the signaling pathway of the target tyrosine kinase. A reduction in cell viability upon treatment with the compound suggests on-target activity.

Materials:

  • Human cancer cell line (e.g., a line overexpressing the target kinase)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, dissolved in DMSO

  • Positive control drug (e.g., a known inhibitor of the target kinase)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and control drug in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include wells with medium and DMSO only as a vehicle control.

  • Incubate the plate for 72 hours at 37 °C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Visualization of Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation Start Starting Materials (3-Amino-4-methylaniline, Cyclopentanecarbonyl chloride) Reaction Amide Coupling Reaction Start->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biochemical In Vitro Kinase Assay (Determine IC₅₀) Characterization->Biochemical Proceed if Pure Cellular Cell-Based Assay (Determine GI₅₀) Biochemical->Cellular Data Data Analysis & SAR Studies Cellular->Data

Caption: Overall workflow from synthesis to biological evaluation.

Table 2: Hypothetical Cellular Assay Data
CompoundCell LineGI₅₀ (µM)
This compoundCancer Cell Line Y2.5
Known Kinase Inhibitor (Control)Cancer Cell Line Y0.1

Discussion and Future Directions

The protocols outlined in this application note provide a comprehensive starting point for the evaluation of this compound as a potential drug candidate. The hypothetical results, showing moderate biochemical and cellular activity, would position this compound as a promising "hit" molecule.

The next logical steps in a drug discovery campaign would involve:

  • Selectivity Profiling: Testing the compound against a panel of other kinases to determine its selectivity profile. A selective inhibitor is often preferred to minimize off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the lead compound to explore how modifications to the aminophenyl and cyclopentyl moieties affect potency and selectivity.[9][11][12] For example, altering the substitution pattern on the phenyl ring or exploring different cycloalkyl groups could lead to improved interactions with the target kinase.

  • In Silico Modeling: Using computational docking and molecular dynamics to rationalize the observed SAR and guide the design of new, more potent analogs.[11]

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of promising compounds to assess their drug-like potential.

Conclusion

This compound represents a simple yet promising scaffold for the development of novel kinase inhibitors. Its straightforward synthesis and the presence of key pharmacophoric features make it an attractive starting point for a drug discovery program. The protocols and conceptual framework provided herein offer a clear path for researchers to synthesize, test, and potentially optimize this compound into a valuable therapeutic candidate.

References

  • Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. PubMed Central. Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health. Available at: [Link]

  • Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. PubMed. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Mephedrone. Wikipedia. Available at: [Link]

  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. PubMed. Available at: [Link]

  • New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy. UNIPI. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. National Institutes of Health. Available at: [Link]

  • Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed. Available at: [Link]

  • Pharmacophore model for type I protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Novel Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Diseases. National Institutes of Health. Available at: [Link]

  • Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor With Sigma-Like Neuromodulatory Activity. PubMed. Available at: [Link]

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Acylation (amine). UCLA Chemistry and Biochemistry. Available at: [Link]

  • Phenazine-1-carboxamides: structure-cytotoxicity relationships for 9-substituents and changes in the H-bonding pattern of the cationic side chain. PubMed. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR). UCLA Chemistry and Biochemistry. Available at: [Link]

  • 3-amino-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide. PubChem. Available at: [Link]

  • 3-amino-N,N-diethyl-4-methylpentanamide. PubChem. Available at: [Link]

  • N-(3-methylphenyl)cyclopentanecarboxamide. PubChem. Available at: [Link]

  • This compound CAS#: 946690-42-2. ChemWhat. Available at: [Link]

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Application Notes and Protocols for the Quantification of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide is a chemical compound of interest in pharmaceutical research and development, potentially as an intermediate or a metabolite. Accurate and precise quantification of this molecule is critical for various stages of drug development, including pharmacokinetic studies, process development, and quality control. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established analytical principles and validated against international standards to ensure data integrity and reliability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to the development of a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₄H₂₀N₂O[1]
Molecular Weight232.32 g/mol [2]
AppearanceSolid (predicted)General chemical knowledge
SolubilitySoluble in organic solvents like methanol, acetonitrilePredicted based on structure
UV AbsorptionExpected due to the aromatic ringPredicted based on structure
pKaBasic (due to the amino group)Predicted based on structure

The presence of a chromophore (the substituted phenyl ring) makes UV-based detection a viable option. The basic nature of the primary amine suggests that pH control of the mobile phase will be critical for achieving consistent retention in reversed-phase chromatography.

SECTION 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a widely accessible and robust technique for the quantification of this compound in bulk drug substance and simple formulations.

Rationale for Method Selection

The choice of a reversed-phase HPLC method is predicated on the non-polar nature of the cyclopentane ring and the substituted phenyl group, which will interact favorably with a C18 stationary phase. UV detection is suitable due to the presence of the aromatic ring, which is expected to exhibit significant absorbance in the UV range. This method offers a balance of sensitivity, selectivity, and cost-effectiveness for routine analysis.

Experimental Workflow: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent A->B C Serial Dilutions B->C D Filter Samples C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Construction H->I J Quantification I->J

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Method

1.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (≥98%)

  • 0.45 µm syringe filters

1.3.2. Instrumentation and Chromatographic Conditions

ParameterSettingRationale
HPLC SystemAgilent 1260 Infinity II or equivalentStandard HPLC system with UV detector
ColumnC18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for the analyte.
Mobile Phase A0.1% Formic acid in WaterAcidified mobile phase ensures protonation of the amino group for consistent peak shape.
Mobile Phase BAcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient0-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% BA gradient elution allows for efficient separation from potential impurities with different polarities.
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature30 °CEnsures reproducible retention times.
Injection Volume10 µLA small injection volume minimizes peak broadening.
UV Detection240 nmWavelength to be optimized based on the UV spectrum of the analyte.

1.3.3. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

1.3.4. Data Analysis

  • Integrate the peak area of the analyte in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

SECTION 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices or trace-level impurity quantification, an LC-MS/MS method is recommended.

Rationale for Method Selection

LC-MS/MS offers unparalleled sensitivity and selectivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection. This makes it the gold standard for bioanalysis and trace quantification.[3] Electrospray ionization (ESI) in positive mode is chosen due to the basic nature of the primary amine, which is readily protonated.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection B Protein Precipitation / LLE A->B C Evaporation & Reconstitution B->C D Inject into UPLC C->D E UPLC Separation D->E F ESI Ionization E->F G MRM Detection F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS Method

2.3.1. Materials and Reagents

  • All reagents from the HPLC-UV method.

  • Internal Standard (IS): A structurally similar compound, such as an isotopically labeled analog or a compound with similar chromatographic and ionization behavior.

  • Acetonitrile with 0.1% Formic Acid

  • Water with 0.1% Formic Acid

2.3.2. Instrumentation and Conditions

ParameterSettingRationale
LC SystemWaters ACQUITY UPLC I-Class or equivalentUPLC provides better resolution and faster analysis times.
MS SystemWaters Xevo TQ-S micro or equivalentA tandem quadrupole mass spectrometer is required for MRM experiments.
ColumnC18, 2.1 x 50 mm, 1.7 µmA shorter column with smaller particles is suitable for fast UPLC separations.
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-2 min: 10-90% B, 2-2.5 min: 90% B, 2.5-2.6 min: 90-10% B, 2.6-3.5 min: 10% BA fast gradient is suitable for high-throughput analysis.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °C
Injection Volume5 µL
Ionization ModeESI PositiveThe primary amine is readily protonated.
Capillary Voltage3.0 kVTo be optimized for the specific instrument.
Cone Voltage30 VTo be optimized for the specific analyte.
Desolvation Temp.400 °CTo be optimized.
MRM TransitionsAnalyte: Q1 > Q3, IS: Q1 > Q3To be determined by infusion of the analyte and IS.

2.3.3. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.

  • Working Standards: Prepare calibration standards by spiking the appropriate matrix (e.g., plasma, urine) with the analyte and a constant concentration of the IS. A typical concentration range would be 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, add 300 µL of acetonitrile containing the IS. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase.

2.3.4. Data Analysis

  • Integrate the peak areas of the analyte and the IS for the specified MRM transitions.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

  • Determine the concentration of the analyte in the samples from the calibration curve.

SECTION 3: Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[4] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]

Validation Parameters
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No significant interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for LC-MS/MS, 98-102% for HPLC-UV.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 15% for LC-MS/MS, ≤ 2% for HPLC-UV.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound using both HPLC-UV and LC-MS/MS. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering superior sensitivity and selectivity for more demanding applications. Adherence to the detailed protocols and validation guidelines presented here will ensure the generation of accurate, reliable, and reproducible data in a regulated environment.

References

  • International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link][5]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][7]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][6]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link][8]

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

  • Patel, M. et al. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. [9]

  • Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 634–646. [Link][10]

  • Kaziur-Cegla, W., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Green Analytical Chemistry, 6, 100071. [Link][11]

  • KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link][12]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link][13]

  • Szilágyi, G., et al. (2020). Quantification of aromatic amines derived from azo colorants in textile by ion-pairing liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1137, 121957. [Link][14]

  • Szilágyi, G., et al. (2020). Quantification of aromatic amines derived from azo colorants in textile by ion-pairing liquid chromatography tandem mass spectrometry | Request PDF. [Link][15]

  • Tzanavaras, P. D., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5033. [Link][16]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link][3]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information. [Link][17]

  • Yu, K., et al. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical Chemistry, 75(16), 4103–4112. [Link][18]

  • PubChem. (n.d.). 3-amino-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide. [Link][2]

  • Chang, Y.-C., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2), 247–258. [Link][19]

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Application Notes & Protocols for Target Identification of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenotypic screening campaigns can identify compounds with interesting biological activities; however, the challenge often lies in identifying the molecular target(s) responsible for the observed phenotype. This guide provides a comprehensive, multi-pronged strategy for the target deconvolution of novel bioactive compounds, using N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide as a case study. We will explore a synergistic approach that combines computational prediction with robust biochemical and biophysical validation methods, including chemical proteomics and the Cellular Thermal Shift Assay (CETSA). The protocols detailed herein are designed to provide a clear and actionable framework for researchers in drug discovery and chemical biology.

Introduction: The Crucial Role of Target Deconvolution

The identification of a drug's molecular target is a critical step in the drug discovery pipeline. It provides the mechanistic foundation for understanding a compound's efficacy, potential side effects, and opportunities for optimization. For a novel compound such as this compound, which has a defined chemical structure but an unknown mechanism of action, a systematic approach to target identification is paramount. While related compounds like 3-amino-1-alkyl-cyclopentane carboxamides have been identified as antagonists of the human and murine CC chemokine receptor 2 (CCR2), it is essential to experimentally determine the specific targets of this novel molecule[1]. This guide will outline a strategic workflow to elucidate the protein targets of this compound.

The Strategic Workflow for Target Identification

A successful target identification campaign often integrates computational and experimental methodologies to build a compelling case for a drug-target interaction.[2] Our approach will be multi-faceted, beginning with in silico methods to generate hypotheses, followed by rigorous experimental validation.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Target Confirmation & Pathway Analysis A Computational Target Prediction (Ligand-Based & Structure-Based) B Chemical Proteomics (Affinity-Based Protein Profiling) A->B Prioritize potential targets C Biophysical Validation (Cellular Thermal Shift Assay - CETSA) B->C Validate direct binding D Biological Assays (e.g., enzymatic assays, signaling studies) C->D Confirm functional relevance G cluster_0 Probe Synthesis cluster_1 Target Capture cluster_2 Identification A Synthesize Affinity Probe: Compound + Linker + Affinity Tag (e.g., Biotin) B Incubate Probe with Cell Lysate A->B C Capture Probe-Target Complexes (e.g., on Streptavidin beads) B->C D Elute Bound Proteins C->D E Tryptic Digest & LC-MS/MS Analysis D->E F Identify & Quantify Proteins E->F

Figure 2: Workflow for Affinity-Based Protein Profiling.

To perform AFBPP, an affinity probe must be synthesized. This involves chemically modifying the parent compound with a linker and an affinity tag (e.g., biotin) without disrupting its binding to the target protein. The primary amino group on the phenyl ring of this compound is a suitable site for modification.

  • Materials:

    • This compound

    • Biotin-NHS ester (or a similar activated biotinylation reagent with a linker)

    • Anhydrous Dimethylformamide (DMF)

    • Triethylamine (TEA)

    • Reverse-phase HPLC for purification

    • Mass spectrometer for characterization

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add TEA (1.2 equivalents) to the solution.

    • In a separate vial, dissolve the Biotin-NHS ester (1.1 equivalents) in anhydrous DMF.

    • Add the Biotin-NHS ester solution dropwise to the compound solution while stirring at room temperature.

    • Allow the reaction to proceed for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a small amount of water.

    • Purify the resulting biotinylated probe by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and NMR.

  • Materials:

    • Cell line of interest (e.g., HEK293T, HeLa)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Streptavidin-coated magnetic beads

    • Biotinylated affinity probe

    • Parent compound (for competition experiment)

    • Wash buffers (e.g., PBS with 0.1% Tween-20)

    • Elution buffer (e.g., 2% SDS in PBS, or biotin solution)

    • Reagents for in-solution or on-bead tryptic digest

    • LC-MS/MS instrument

  • Procedure:

    • Culture cells to ~80-90% confluency and harvest.

    • Lyse the cells and clarify the lysate by centrifugation. Determine the protein concentration using a BCA assay.

    • Pre-clear the lysate by incubating with streptavidin beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the biotinylated probe for 1-2 hours at 4°C. For a competition control, pre-incubate a separate aliquot of lysate with an excess (e.g., 100x) of the parent compound before adding the probe.

    • Add streptavidin beads to the lysate and incubate for another hour to capture the probe-protein complexes.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Prepare the eluted proteins for mass spectrometry by reduction, alkylation, and tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify and quantify the proteins in each sample. True targets should be significantly enriched in the probe-treated sample compared to the control and should show reduced binding in the competition experiment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for confirming direct drug-target engagement in a cellular context. [3][4][5][6][7]The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

G cluster_0 Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat Intact Cells or Lysate with Compound or Vehicle B Heat Aliquots to a Range of Temperatures A->B C Separate Soluble and Aggregated Proteins B->C D Quantify Remaining Soluble Target Protein (e.g., by Western Blot or Mass Spectrometry) C->D E Plot Melting Curves to Determine Thermal Shift D->E

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

This protocol is suitable for validating individual candidate proteins identified through chemical proteomics or computational methods.

  • Materials:

    • Cell line expressing the target protein

    • This compound

    • DMSO (vehicle control)

    • PBS

    • PCR tubes or plates

    • Thermal cycler

    • Lysis buffer with protease inhibitors

    • Antibody specific to the target protein

    • Reagents and equipment for SDS-PAGE and Western blotting

  • Procedure:

    • Treat cultured cells with the compound at the desired concentration or with DMSO as a vehicle control. Incubate under normal culture conditions for 1 hour.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Collect the supernatant and analyze the amount of soluble target protein by Western blotting.

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Table 2: Representative CETSA Data

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound)
45100100
509598
557090
604075
651550
70520

Phase 3: Target Confirmation and Pathway Analysis

Once a direct interaction between this compound and a target protein has been validated, further biological experiments are necessary to confirm that this interaction is responsible for the observed cellular phenotype. This may involve:

  • Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound.

  • Cell-Based Signaling Assays: If the target is part of a known signaling pathway, downstream markers can be monitored.

  • Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein can determine if this abrogates the compound's effect.

Conclusion

The target deconvolution of a novel compound like this compound requires a systematic and multi-disciplinary approach. By integrating computational predictions with robust experimental validation techniques such as chemical proteomics and CETSA, researchers can confidently identify and confirm molecular targets. This foundational knowledge is indispensable for advancing a compound through the drug discovery process and ultimately understanding its therapeutic potential.

References

  • Zhang, M., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6331-6342. [Link]

  • Luo, J., et al. (2021). Computational/in silico methods in drug target and lead prediction. RSC Chemical Biology, 2(4), 967-975. [Link]

  • Zhang, C., et al. (2023). Computational methods revolutionize drug discovery by predicting protein target sites. Journal of Translational Medicine, 21(1), 798. [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • Bantscheff, M., et al. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. [Link]

  • Ahmad, I., et al. (2024). Identifying novel drug targets with computational precision. Computational and Structural Biotechnology Journal, 23, 13-22. [Link]

  • Ezzat, A., et al. (2019). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics, 20(4), 1241-1258. [Link]

  • Al-Dhabyani, W., et al. (2020). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Bioinformatics and Biology Insights, 14, 1177932220947275. [Link]

  • He, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(12), e4705. [Link]

  • Zhang, M., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]

  • Johnson, C. W., et al. (2022). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Chemical Biology, 17(11), 3046-3056. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 183-200. [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(1), 116-126. [Link]

  • Wingren, C., et al. (2013). Multiplexed protein profiling by sequential affinity capture. Proteomics, 13(1), 147-152. [Link]

  • Ho, Y., et al. (2002). Systematic identification of protein complexes in Saccharomyces cerevisiae by mass spectrometry. Nature, 415(6868), 180-183. [Link]

  • ResearchGate. (n.d.). General schemes of affinity-based protein profiling. ResearchGate. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Pär Nordlund Lab. [Link]

  • PubChem. (n.d.). 3-amino-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide. PubChem. [Link]

  • Butora, G., et al. (2007). 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2. Bioorganic & Medicinal Chemistry Letters, 17(13), 3636-3641. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 946690-42-2. ChemWhat. [Link]

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Troubleshooting & Optimization

Technical Support Center: N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Drawing from extensive experience in synthetic and purification sciences, this guide provides in-depth troubleshooting advice and practical, step-by-step protocols to address the common challenges encountered during the isolation and purification of this molecule.

Introduction: Understanding the Molecule

This compound is a substituted aromatic amide. Its structure presents a unique set of purification challenges stemming from its key functional groups:

  • Aromatic Amine (-NH2): This primary amine is a weak base and is highly susceptible to oxidation, often leading to colored impurities. Its basicity is a critical handle for purification via acid-base extraction.

  • Amide Linkage (-CONH-): Amides are generally neutral and stable, but the N-H bond can participate in hydrogen bonding, influencing solubility and chromatographic behavior.

  • Lipophilic Moieties (Cyclopentyl & Methylphenyl): These groups contribute to the molecule's overall nonpolar character, making it soluble in many common organic solvents but sparingly soluble in water.

A successful purification strategy hinges on exploiting the differences in the physicochemical properties between the target compound and the impurities generated during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Based on a standard amide coupling reaction (e.g., from 3-amino-4-methylaniline and cyclopentanecarbonyl chloride or cyclopentanecarboxylic acid with a coupling agent), you should anticipate the following impurities:

  • Unreacted 3-amino-4-methylaniline: A basic starting material.

  • Unreacted/Hydrolyzed Cyclopentanecarboxylic Acid: An acidic starting material.

  • Oxidation Byproducts: Dark, often polymeric materials resulting from the degradation of the aromatic amine.

  • Coupling Agent Residues: If EDC/DCC is used, you will have corresponding urea byproducts which can be difficult to remove.

Table 1: Properties of Target Compound and Common Impurities

CompoundTypeKey PropertyRemoval Strategy
This compound Product Neutral Amide, Weakly Basic Amine Soluble in Organic Solvents
3-Amino-4-methylanilineImpurityBasic AmineAcid Wash (e.g., 1M HCl)[1][2]
Cyclopentanecarboxylic AcidImpurityCarboxylic AcidBase Wash (e.g., 1M NaOH, sat. NaHCO3)[3][4]
Oxidized Amine ByproductsImpurityPolar, ColoredActivated Carbon, Chromatography
Dicyclohexylurea (DCU)ImpuritySparingly SolubleFiltration, Chromatography[5]

Q2: How can I best store this compound to prevent degradation?

A2: The primary degradation pathway is the oxidation of the aromatic amine, which is accelerated by light and air. For optimal stability, store the compound as a solid in a sealed, amber vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (0-4 °C).

Q3: What is a good starting point for Thin Layer Chromatography (TLC) analysis?

A3: A good starting mobile phase for TLC on silica gel is a mixture of a nonpolar and a polar solvent. Begin with a 70:30 mixture of Hexane:Ethyl Acetate. The target compound should have an Rf value of approximately 0.3-0.4. The more polar amine starting material will be lower on the plate, while less polar byproducts will be higher. Visualize spots using a UV lamp (254 nm) and consider staining with potassium permanganate to detect non-UV active impurities.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific experimental problems in a question-and-answer format, providing both the "why" and the "how" for each solution.

Problem 1: My crude product is a dark brown or black tar-like substance after solvent removal.

Cause: This is a classic sign of aromatic amine oxidation. This occurs when the reaction is exposed to air for extended periods, especially at elevated temperatures or in the presence of trace metals.

Solution: Decolorization and Prevention

  • Dissolution: Dissolve the crude tar in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Activated Carbon Treatment: Add a small amount of activated carbon (approx. 5-10% w/w relative to your crude product) to the solution.

  • Heating and Stirring: Gently heat the mixture (e.g., to 40 °C) and stir for 15-30 minutes. The carbon will adsorb the highly colored polymeric impurities.[6]

  • Filtration: Filter the hot solution through a pad of Celite® or a syringe filter to remove the activated carbon. The resulting filtrate should be significantly lighter in color.

  • Prevention: In future syntheses, consider running the reaction and workup under an inert atmosphere (N2 or Ar) to minimize oxidation.

Problem 2: My NMR/LCMS analysis shows significant amounts of unreacted 3-amino-4-methylaniline.

Cause: Incomplete reaction or use of excess amine starting material. The basic amine impurity must be removed.

Solution: Acid-Base Extraction

This technique exploits the basicity of the starting amine. By protonating it with acid, it becomes a water-soluble salt, while your neutral amide product remains in the organic layer.[1][2][3][7]

Protocol: Selective Removal of Basic Impurities
  • Dissolve: Dissolve the crude product in an organic solvent immiscible with water (e.g., Ethyl Acetate, DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M Hydrochloric Acid (HCl). Wash 1-2 times. This converts the impurity R-NH2 into the water-soluble salt R-NH3+Cl-.[4]

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) to remove any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of Sodium Chloride (brine) to remove the bulk of the dissolved water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer Product Product (Neutral Amide) Amine_Impurity Amine Impurity (Basic) Wash Wash with 1M HCl Amine_Impurity->Wash Reacts Protonated_Amine Protonated Amine Salt (Water Soluble) Wash->Protonated_Amine Moves to Aqueous Layer

Caption: Acid wash workflow for basic impurity removal.

Problem 3: My product is streaking badly during silica gel column chromatography.

Cause: The free amine group on your product molecule is interacting strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation, broad peaks, and potential loss of product on the column.[8][9]

Solution: Column Additives or Alternative Stationary Phases

  • Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase (eluent).[8]

    • Method: Add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your eluent system (e.g., Hexane:Ethyl Acetate).

    • Mechanism: The modifier competes with your compound for the acidic sites on the silica, effectively "capping" them and allowing your compound to elute cleanly.[8]

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.

    • Amine-Functionalized Silica: This is a specialty phase where the silica surface is treated with aminopropyl groups, creating a basic environment ideal for purifying amines.[8]

start Crude Product decision Does TLC show streaking? start->decision no_streak Standard Silica Column decision->no_streak No streak Silica Column with Basic Additive (e.g., 1% TEA) decision->streak Yes alternative Alternative Phase (e.g., Alumina, NH2-Silica) streak->alternative If streaking persists

Caption: Decision workflow for column chromatography.

Problem 4: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals.

Cause: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or the solution is cooled too rapidly, causing the compound to come out of solution as a liquid phase before it can form an ordered crystal lattice.[6][10][11]

Solution: Modified Crystallization Techniques

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[6][12] If your current solvent isn't working, screen others. A good starting point is Isopropanol, Ethyl Acetate/Hexane mixtures, or Toluene.

  • Slow Cooling: Do not place the hot, dissolved solution directly into an ice bath. Allow it to cool slowly to room temperature first. This gives the molecules time to align into a crystal lattice. Once at room temperature, you can then move it to a refrigerator or ice bath to maximize yield.[10]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a tiny crystal (a "seed") to the cooled, saturated solution. This provides a template for further crystallization.

  • Trituration: If all else fails, concentrate the product to a thick oil. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether). Vigorously stir or sonicate the mixture. This can often induce the oil to solidify into a crystalline or amorphous powder, which can then be filtered and washed.

References

  • Vertex AI Search. (n.d.). ACID-BASE EXTRACTION. Retrieved January 17, 2026.
  • Fiveable. (n.d.). Acid-Base Extraction Definition - Organic Chemistry Key Term. Retrieved January 17, 2026.
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  • Unknown Source. (n.d.).
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  • Unknown Source. (n.d.).
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  • Jack Westin. (n.d.). Recrystallization - Organic Chemistry. Retrieved January 17, 2026.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 17, 2026.
  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved January 17, 2026.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). How can I remove DIC-urea by-product from the reaction mixture?. Retrieved January 17, 2026.
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"N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide" solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubility of this compound.

Q1: What are the basic chemical properties of this compound?

A1: Understanding the fundamental properties of a compound is the first step in troubleshooting. Below is a summary of key identifiers for this compound.

PropertyValueSource
CAS Number 946690-42-2[1][2]
Molecular Formula C13H18N2O[1][2]
Molecular Weight 218.3 g/mol [2]
Form Solid[1]

Q2: I'm having trouble dissolving this compound in DMSO. Is this expected?

A2: While DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, solubility issues can still arise, especially with complex organic molecules like aromatic amides.[3][4][5] Factors such as the compound's crystalline structure, purity, and the quality of the DMSO can all influence solubility. It is not uncommon to need to optimize the dissolution process.

Q3: My compound dissolved in 100% DMSO, but precipitated when I diluted it into my aqueous cell culture medium. Why did this happen?

A3: This is a frequent and well-understood phenomenon known as precipitation upon dilution.[6] this compound is likely significantly less soluble in aqueous environments than in a strong organic solvent like DMSO.[6] When the DMSO stock is introduced to the aqueous medium, the solvent environment abruptly changes, causing the compound to fall out of solution.[6] The key is to manage this transition carefully.

Q4: Can I heat the DMSO solution to help dissolve my compound?

A4: Yes, gentle heating is a standard technique to increase the rate of dissolution and solubility.[3][6] However, it must be done with caution. DMSO can decompose at its boiling point (189 °C), and this decomposition can be catalyzed by acids or bases at even lower temperatures.[4][7] It is crucial to use gentle warming (e.g., a 37°C water bath) and to be aware of the thermal stability of your specific compound to avoid degradation.[3][8]

Q5: Is the quality of my DMSO important?

A5: Absolutely. The purity and water content of your DMSO are critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] The presence of water can significantly decrease the solubility of many organic compounds.[9][10][11] Using an older bottle of DMSO that has been opened multiple times may introduce enough water to cause solubility problems.[12] Always use high-purity, anhydrous DMSO from a properly sealed container for preparing stock solutions.

Troubleshooting Guide: Resolving Solubility Issues

If you are encountering solubility problems with this compound in DMSO, follow this systematic troubleshooting workflow.

G cluster_0 Start: Solubility Issue cluster_1 Initial Mechanical Steps cluster_2 Thermal Intervention cluster_3 Solvent & Concentration Check cluster_4 Advanced Strategies cluster_5 Outcome start Compound does not dissolve in DMSO at desired concentration. vortex Vortex vigorously for 1-2 minutes. start->vortex sonicate Sonicate in a water bath for 5-15 minutes. vortex->sonicate dissolved1 dissolved1 sonicate->dissolved1 Fully Dissolved? warm Gently warm solution to 37°C for 10-15 minutes. Intermittently vortex. dissolved2 dissolved2 warm->dissolved2 Fully Dissolved? check_dmso Verify DMSO Quality: - Use fresh, anhydrous DMSO. - Avoid repeated freeze-thaw cycles. lower_conc Prepare a lower concentration stock solution. check_dmso->lower_conc dissolved3 dissolved3 lower_conc->dissolved3 Fully Dissolved? cosolvent Consider a co-solvent system (e.g., DMSO/Ethanol). Requires validation for assay compatibility. fail Issue Persists: Consult further technical support. cosolvent->fail success Success: Compound Dissolved Proceed with experiment. dissolved1->warm No dissolved1->success Yes dissolved2->check_dmso No dissolved2->success Yes dissolved3->cosolvent No dissolved3->success Yes G cluster_0 Stock & Dilution Prep cluster_1 Final Dilution Step cluster_2 Outcome stock Start with concentrated stock in 100% Anhydrous DMSO serial_dmso Perform serial dilutions in 100% DMSO to create intermediate stocks. stock->serial_dmso add_to_media Add a small volume of DMSO stock directly to the final volume of aqueous medium while vortexing. serial_dmso->add_to_media warm_media Pre-warm aqueous medium/buffer to 37°C (optional, if compatible). warm_media->add_to_media final_check Visually inspect for clarity. Ensure final DMSO concentration is low (typically <0.5%) and consistent across experiments. add_to_media->final_check proceed Proceed with Assay final_check->proceed

Caption: Workflow for diluting DMSO stock into aqueous media.

Procedure:

  • Perform Serial Dilutions in DMSO: If a dose-response curve is needed, perform all serial dilutions in 100% DMSO. [3][13]This ensures that when you add the compound to your assay, the final DMSO concentration remains constant across all tested concentrations of your compound.

  • Pre-warm Aqueous Medium: If compatible with your assay, pre-warming the cell culture medium or buffer to 37°C can help maintain the compound's solubility during dilution. [6]3. Dilute into Final Volume: Instead of a stepwise dilution in the aqueous medium, directly add the small required volume of your DMSO stock (or intermediate DMSO dilution) to the final volume of aqueous medium. [13]Pipette the DMSO stock directly into the liquid while vortexing or stirring to ensure rapid and even dispersal. This quick dispersal prevents localized high concentrations of the compound that can trigger precipitation.

  • Final DMSO Concentration: Always calculate the final concentration of DMSO in your assay. For most cell-based assays, this should be kept below 0.5% to avoid solvent-induced cytotoxicity or artifacts. [3][14]Remember to include a vehicle control (media with the same final DMSO concentration) in all experiments. [3] By following these guidelines and understanding the chemical principles at play, you can effectively troubleshoot and overcome solubility challenges with this compound, ensuring the accuracy and reproducibility of your experimental results.

References

  • Newell, K. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 946690-42-2. Retrieved from [Link]

  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Retrieved from [Link]

  • Taylor, M. S., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Understanding DMSO/Water Interactions. Retrieved from [Link]

  • Patel, P., & Patel, M. (2023). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Various Authors. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Retrieved from [Link]

  • Li, H., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • Al-Mawali, S., et al. (2018). The comparison of DMSO and water as organic solvent, in 60 min reaction time. ResearchGate. Retrieved from [Link]

  • Various Authors. (2014). DMSO wont dilute my pure compound. How to solve this?. ResearchGate. Retrieved from [Link]

  • Various Authors. (2017). Dissolving Plant Extract in 4% DMSO and Sonication?. ResearchGate. Retrieved from [Link]

  • Kypr, J., et al. (2009). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. Nucleic Acids Research. Retrieved from [Link]

  • Various Authors. (2017). When you mix DMSO with water it heats up significantly. Can you explain the reaction and what is the result?. Quora. Retrieved from [Link]

  • Yang, Z., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Retrieved from [Link]

  • Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]

  • University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Retrieved from [Link]

  • Cabaco, M. I., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. ResearchGate. Retrieved from [Link]

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Technical Support Portal: Synthesis of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support center for the synthesis of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide. This valuable intermediate is synthesized via the mono-acylation of 4-methyl-1,3-phenylenediamine. While the reaction appears straightforward, the presence of two distinct amino groups on the starting diamine presents unique challenges related to selectivity and byproduct formation. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your synthetic protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common experimental challenges encountered during the synthesis. Each question is followed by a detailed root cause analysis and a step-by-step troubleshooting workflow.

Q1: My reaction yields a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

Issue: You are likely observing the formation of the di-acylated byproduct, N,N'-(4-methyl-1,3-phenylene)bis(cyclopentanecarboxamide). This occurs when both amino groups on the 4-methyl-1,3-phenylenediamine starting material react with the cyclopentanecarbonyl chloride (or other acylating agent).

Root Cause Analysis: The formation of a di-acylated product is a common complication in reactions with symmetrical or asymmetrical diamines.[1] Even when using a 1:1 stoichiometry, localized high concentrations of the acylating agent can lead to the second amino group of a mono-acylated molecule reacting faster than a fresh diamine molecule. This is because the mono-acylated intermediate remains soluble and available for a second reaction.[1]

Troubleshooting Workflow: Minimizing Di-acylation

1. Identification via Thin-Layer Chromatography (TLC):

  • System: Prepare a TLC plate spotting your starting diamine, the crude reaction mixture, and a co-spot.

  • Eluent: A typical mobile phase would be Ethyl Acetate/Hexane (e.g., 30:70 v/v).

  • Analysis:

    • Starting Diamine (4-methyl-1,3-phenylenediamine): Most polar, lowest Rf value.

    • Desired Mono-acylated Product: Intermediate Rf value.

    • Di-acylated Side Product: Least polar, highest Rf value.

CompoundExpected Rf (Illustrative)Polarity
Di-acylated Product~0.7Low
Desired Product ~0.4 Medium
Starting Diamine~0.1High

2. Optimized Protocol for Selective Mono-acylation: This protocol is designed to maintain a low effective concentration of the acylating agent, favoring the mono-acylation pathway.

  • Step 1: Setup: Dissolve 4-methyl-1,3-phenylenediamine (1.0 equiv.) and a non-nucleophilic base like triethylamine (TEA, 1.1 equiv.) or diisopropylethylamine (DIPEA) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (N2 or Argon). Cool the solution to 0 °C in an ice bath.

  • Step 2: Slow Addition: Prepare a separate solution of cyclopentanecarbonyl chloride (0.95-1.0 equiv.) in the same solvent. Add this solution to the cooled diamine mixture dropwise over 1-2 hours using a syringe pump or a dropping funnel. Causality: Slow addition is critical to prevent localized excesses of the acylating agent, which drives di-acylation.[1]

  • Step 3: Monitoring: Monitor the reaction progress by TLC every 30 minutes. The goal is to consume the starting diamine without a significant buildup of the di-acylated product.

  • Step 4: Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Step 5: Workup: Proceed with a standard aqueous workup to remove the amine hydrochloride salt and unreacted reagents.

Visualization: Mono- vs. Di-acylation Pathway

G cluster_0 Reaction Steps Diamine 4-Methyl-1,3- phenylenediamine Mono Desired Product (Mono-acylated) Diamine->Mono + Acyl Chloride (Slow) Acyl Cyclopentanecarbonyl Chloride Di Side Product (Di-acylated) Mono->Di + Acyl Chloride (Fast)

Caption: Reaction pathways for mono- and di-acylation.

Q2: My product contains an isomer that's hard to separate. How do I ensure acylation occurs at the correct amino group?

Issue: You are observing the formation of a positional isomer, N-(5-amino-2-methylphenyl)cyclopentanecarboxamide. The starting material, 4-methyl-1,3-phenylenediamine, has two chemically non-equivalent amino groups at positions C1 and C3. Your target molecule requires acylation at the C3 amino group.

Root Cause Analysis: The regioselectivity of the acylation is determined by the relative nucleophilicity of the two amino groups.

  • C1-Amino Group: This group is para to the electron-donating methyl group, which increases its basicity. However, it is sterically hindered by the adjacent methyl group at C4.

  • C3-Amino Group: This group is ortho to the methyl group. While electronically less activated than the C1-amino group, it is sterically more accessible.

In many acylation reactions, steric hindrance is the dominant factor, making the more accessible C3-amino group the preferred site of reaction. However, under certain conditions (e.g., thermodynamic control, specific catalysts), the more basic C1-amino group can react, leading to the undesired isomer. One study on the related m-phenylenediamine noted that the presence of two amine groups in different chemical environments complicates selective mono-acylation.[2]

Troubleshooting Workflow: Enhancing Regioselectivity

1. Identification:

  • Distinguishing between these isomers often requires advanced analytical techniques.

  • LC-MS: Can confirm the presence of two compounds with the same mass.

  • NMR Spectroscopy (¹H and NOESY): A Nuclear Overhauser Effect (NOE) experiment can confirm the proximity of the amide proton to the methyl group protons, definitively identifying the desired N-(3-Amino-4-methylphenyl) isomer.

2. Protocol for Maximizing Regioselectivity: Kinetic control, which favors the sterically less hindered path, is key.

  • Low Temperature: Perform the reaction at 0 °C or even -20 °C. Lower temperatures increase the kinetic barrier for the more hindered C1-amino group to react, thus favoring reaction at the more accessible C3 position.

  • Bulky Base: Using a bulky, non-nucleophilic base like 2,6-lutidine or proton sponge can further increase the steric barrier around the C1-amino group, enhancing selectivity for the C3 position.

  • Solvent Choice: Aprotic, non-polar solvents like THF or Toluene can be beneficial. Polar solvents might stabilize the more basic C1-amino group, potentially increasing its reactivity.

Visualization: Regioisomer Formation

G Start 4-Methyl-1,3-phenylenediamine Path1 Desired Product N-(3-Amino-4-methylphenyl)... Start->Path1 Acylation at C3 (Kinetically Favored, Less Hindered) Path2 Isomeric Side Product N-(5-Amino-2-methylphenyl)... Start->Path2 Acylation at C1 (Thermodynamically Favored, More Hindered)

Caption: Kinetic vs. thermodynamic pathways for acylation.

Q3: My isolated product is pink/brown/dark. What causes this and how can I get a clean product?

Issue: Discoloration is a classic sign of impurity formation, typically from the oxidation of the starting diamine or the final product.

Root Cause Analysis: Aromatic amines, and particularly phenylenediamines, are highly susceptible to air oxidation.[3][4] This process can be accelerated by light, heat, or trace metal impurities. The oxidation leads to the formation of highly colored quinone-imine type structures and polymeric materials, which can be difficult to remove even at very low concentrations.

Troubleshooting Workflow: Preventing and Removing Color Impurities

1. Prevention During Reaction:

  • Inert Atmosphere: Conduct the entire reaction and workup under a strict inert atmosphere of nitrogen or argon. This is the single most effective preventative measure.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Reagent Purity: Ensure the starting 4-methyl-1,3-phenylenediamine is pure. If it is already discolored, purify it by recrystallization or sublimation before use.

2. Removal After Reaction:

  • Charcoal Treatment: During workup, after the organic layer is separated, add a small amount of activated charcoal (approx. 1-2% w/w relative to the theoretical product mass). Stir for 15-30 minutes, then filter the solution through a pad of Celite® or silica gel to remove the charcoal and adsorbed impurities.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., Ethyl Acetate/Hexane or Ethanol/Water). The colored impurities often remain in the mother liquor.

  • Column Chromatography: If discoloration persists, purify the material using silica gel column chromatography. The colored, highly polar impurities will typically adhere strongly to the silica at the top of the column.

Visualization: Oxidation Prevention Workflow

G Start Start with Pure 4-Methyl-1,3-phenylenediamine Setup Setup Reaction Under N2/Ar Start->Setup Solvents Use Degassed Solvents Setup->Solvents Reaction Perform Acylation Solvents->Reaction Workup Aqueous Workup Reaction->Workup Charcoal Optional: Activated Charcoal Treatment Workup->Charcoal Purify Recrystallization or Chromatography Charcoal->Purify Product Clean, Colorless Product Purify->Product

Caption: Workflow for preventing oxidative impurities.

References
  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. ResearchGate. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine. PubMed. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Diamine purification method.
  • Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters. [Link]

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Royal Society of Chemistry. [Link]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. National Institutes of Health (NIH). [Link]

  • N,N'-diacetyl-p-phenylenediamine. PubChem. [Link]

  • This compound CAS#: 946690-42-2. ChemWhat. [Link]

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  • 1,3-Benzenediamine, 4-methyl-. NIST WebBook. [Link]

  • Separation and purification of multiply acetylated proteins using cation-exchange chromatography. PubMed. [Link]

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  • p-Phenylenediamine. Wikipedia. [Link]

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Technical Support Center: Optimizing Biological Assays for N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide and Related Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: "N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide" is a specific chemical entity with limited publicly available data on its biological targets.[1][2] This guide provides a comprehensive framework for assay optimization applicable to this molecule and other novel small-molecule inhibitors. For illustrative purposes, we will use a common drug discovery target, a protein kinase (e.g., a Receptor Tyrosine Kinase), as a hypothetical target for our test compound. The principles and troubleshooting steps outlined here are broadly applicable across various target classes.

Frequently Asked Questions (FAQs)

Q1: What is the first step when developing an assay for a novel compound like this compound?

The foundational step is to establish the compound's basic physicochemical properties, primarily its solubility. Poor aqueous solubility is a frequent cause of assay artifacts and irreproducibility.[3][4] It is crucial to determine the optimal solvent (typically DMSO) and the concentration range in which the compound remains in solution under final assay conditions.[3] Testing solubility early can prevent significant delays and misinterpretation of data.[4]

Q2: How do I choose between a biochemical and a cell-based assay?

The choice depends on the research question.

  • Biochemical assays (e.g., enzyme activity assays) are performed in a simplified, cell-free system.[5] They are ideal for directly measuring the interaction between your compound and its purified target, determining parameters like IC50 (the concentration of an inhibitor where the response is reduced by half), and understanding the mechanism of inhibition.[5][6][7]

  • Cell-based assays use living cells, offering a more physiologically relevant context.[8][9] These are essential for confirming that the compound can cross the cell membrane, engage its target in a complex cellular environment, and produce the desired biological effect without causing general cytotoxicity.[8][9]

It is best practice to use both: a biochemical assay to confirm direct target engagement and a cell-based assay to validate activity in a biological system.

Q3: What are the essential controls I must include in my assay plate?

Proper controls are non-negotiable for data integrity.[8] Key controls include:

  • Negative Control (Vehicle Control): Contains all assay components except the test compound, typically including the same final concentration of the compound's solvent (e.g., 0.1% DMSO). This defines 0% inhibition or the baseline activity.

  • Positive Control: A known, well-characterized inhibitor of the target. This validates that the assay can detect inhibition.

  • No-Enzyme/No-Substrate Control: Helps to identify background signals or interference from the compound with the assay's detection system.[10]

Q4: My IC50 value for the same compound changes between experiments. Why?

IC50 values are not absolute constants like a dissociation constant (Kd) or inhibition constant (Ki); they are highly dependent on experimental conditions.[11] Variations in substrate concentration (especially for enzyme assays), cell density, incubation time, and even reagent lot numbers can shift IC50 values.[12][13] For enzyme inhibitors, the concentration of ATP can significantly influence the IC50, particularly for competitive inhibitors.[11][14] Therefore, it is critical to keep assay conditions consistent to ensure data is comparable.[13]

Troubleshooting Guide: Biochemical Assays

This section focuses on common problems encountered during in-vitro assays, such as a kinase activity assay.

Problem 1: High Background Signal or False Positives

Q: My "no enzyme" control wells show a high signal, or I'm getting activity from compounds I know should be inactive. What's happening?

A: This often points to compound interference with the assay technology itself. Many small molecules can auto-fluoresce, quench a fluorescent signal, or inhibit reporter enzymes (like luciferase), leading to false-positive or false-negative results.[15]

Troubleshooting Steps & Scientific Rationale:

  • Run a Compound Interference Assay: Test your compound at various concentrations in an assay that lacks the primary enzyme but includes all other detection components. A high signal here directly indicates interference.[10]

  • Use an Orthogonal Assay: Validate your hits using a different assay platform.[16] If the primary assay is fluorescence-based, use a luminescence-based (e.g., ADP-Glo™) or radiometric assay as confirmation.[14][15] A true hit should remain active across different detection methods.

  • Address Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes. This can be mitigated by including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[17]

Problem 2: Poor Assay Window (Low Signal-to-Background Ratio)

Q: The difference between my positive and negative controls is too small to reliably measure inhibition. How can I improve my assay window?

A: A small assay window compromises data quality and makes it difficult to detect modest inhibitors. The cause is often suboptimal concentrations of key reagents.

Troubleshooting Steps & Scientific Rationale:

  • Titrate the Enzyme: The enzyme concentration should be high enough to produce a robust signal but low enough to remain in the linear range of the reaction. An excessively high kinase concentration can lead to rapid substrate depletion and non-linear kinetics.[10]

  • Titrate the Substrate (and ATP for Kinases): The substrate concentration affects the reaction rate. For kinase assays, the ATP concentration is critical. It's often recommended to run the assay at an ATP concentration equal to its Michaelis-Menten constant (Km), as this provides a good balance of activity and sensitivity for detecting competitive inhibitors.[14]

  • Optimize Incubation Time: Run a time course experiment to determine when the reaction is still in its linear phase. As a rule of thumb, you should not consume more than 10-15% of your substrate by the time you take your measurement to ensure initial velocity conditions.[5]

Workflow for Optimizing Assay Window

G Start Low Signal-to-Background Titrate_Enzyme Titrate Enzyme Concentration (Find Linear Range) Start->Titrate_Enzyme Titrate_Substrate Titrate Substrate & ATP (Aim for Km Concentration) Titrate_Enzyme->Titrate_Substrate Time_Course Run Reaction Time Course (Ensure Initial Velocity) Titrate_Substrate->Time_Course Check_Z_Factor Calculate Z-Factor > 0.5? Time_Course->Check_Z_Factor Optimized Assay Optimized Check_Z_Factor->Optimized Yes Re_Evaluate Re-evaluate Reagents/ Detection Method Check_Z_Factor->Re_Evaluate No Re_Evaluate->Titrate_Enzyme

Caption: Workflow for improving biochemical assay window.

Troubleshooting Guide: Cell-Based Assays

This section addresses challenges when moving your compound into a cellular context.

Problem 3: Compound Shows No Activity in Cells (but is active biochemically)

Q: My compound is a potent inhibitor in my kinase assay, but it has no effect on the target's signaling pathway in my cell-based assay. Why the discrepancy?

A: This is a common challenge in drug discovery and can be due to several factors related to the complexities of a live cell environment.

Troubleshooting Steps & Scientific Rationale:

  • Verify Cell Health: Ensure your cells are healthy and not over-passaged.[8] Run a baseline cytotoxicity or cell viability assay (e.g., MTT or CellTiter-Glo®) to confirm your compound isn't simply killing the cells at the tested concentrations, which can mask any specific inhibitory effects.[8]

  • Assess Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. While direct measurement can be complex, indirect evidence can be gathered. If other compounds with different structures targeting the same protein work, it may suggest a permeability issue with your specific molecule.

  • Consider High Intracellular ATP: For ATP-competitive kinase inhibitors, the high concentration of ATP inside a cell (millimolar range) compared to a biochemical assay (micromolar range) can create a significant rightward shift in the IC50, making the compound appear much less potent.[11] You may need to test significantly higher concentrations in your cell-based assay.

  • Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or a NanoBRET™ assay to confirm that your compound is physically binding to its target inside the cell. This provides direct evidence of target engagement.

Problem 4: Inconsistent Results and High Well-to-Well Variability

Q: My cell-based assay data is not reproducible. One day the compound is active, the next it is not. What could be the cause?

A: High variability in cell-based assays often stems from inconsistent cell culture practices and plating techniques.[18]

Troubleshooting Steps & Scientific Rationale:

  • Standardize Cell Seeding: Optimize and standardize the cell seeding density.[8] Too few cells will result in a weak signal, while over-confluence can alter cellular metabolism and target expression.[8] Ensure a single-cell suspension before plating to avoid clumps, which lead to uneven growth.

  • Control for Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, leading to changes in media concentration.[18] A common practice is to fill the outer wells with sterile water or media and not use them for experimental data.

  • Maintain Consistent Culture Conditions: Use the same media formulation, serum lot, and incubator conditions (temperature, CO2) for all experiments.[8] Passage cells at a consistent confluence and avoid using cells that have been in culture for too long.[8]

Experimental Workflow for a Cell-Based Phosphorylation Assay

G cluster_prep Plate Preparation cluster_treat Treatment cluster_lyse Lysis & Detection Seed 1. Seed Cells at Optimized Density Adhere 2. Allow Cells to Adhere (e.g., 24 hours) Seed->Adhere Starve 3. Serum Starve (optional) to reduce baseline signaling Adhere->Starve Pretreat 4. Pretreat with Compound (e.g., N-AMPC*) Starve->Pretreat Stimulate 5. Stimulate with Ligand (e.g., EGF for EGFR) Pretreat->Stimulate Lyse 6. Lyse Cells & Stop Reaction Stimulate->Lyse Detect 7. Detect Phospho-protein (e.g., ELISA, Western Blot) Lyse->Detect Data_Analysis Data_Analysis Detect->Data_Analysis Analyze Data (Normalize to Total Protein) caption *N-AMPC: this compound

Caption: General workflow for a cell-based receptor tyrosine kinase inhibition assay.

Quantitative Data Summary

The following table provides typical starting points for assay optimization. The exact values must be empirically determined for each specific assay system.

ParameterBiochemical Assay (Kinase)Cell-Based Assay (Signaling)Rationale
Compound Solvent DMSODMSOBroad solubility for many small molecules.[3]
Final DMSO Conc. < 1%< 0.5%High DMSO concentrations can inhibit enzymes and be toxic to cells.[13]
Compound Conc. Range 1 nM - 100 µM100 nM - 100 µMHigher concentrations often needed in cells due to permeability and ATP competition.
ATP Concentration At or near KmEndogenous (mM range)Km concentration provides good sensitivity in biochemical assays.[14]
Cell Seeding Density N/A10,000 - 40,000 cells/well (96-well)Must be optimized to ensure log-phase growth and sufficient signal.[8]
Incubation Time 30 - 90 minutes1 hour - 48 hoursBiochemical assays measure initial rates; cellular assays measure downstream effects.
References
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  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

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Technical Support Center: Crystallization of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. The guidance provided herein is rooted in fundamental principles of physical chemistry and crystallization science, tailored to the specific structural attributes of this molecule.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: I've followed my synthesis work-up, removed the solvent, and am left with a persistent oil or amorphous solid. How can I induce crystallization?

Answer:

This is a common issue where the compound fails to achieve the necessary molecular order to form a crystal lattice, often due to high purity, residual solvent, or rapid solvent removal. The goal is to establish a state of supersaturation under controlled conditions that favors nucleation.

  • Underlying Cause: Crystallization requires two key steps: nucleation (the initial formation of a stable crystalline entity) and crystal growth.[1] If the energy barrier for nucleation is not overcome, the compound will remain in a disordered, amorphous state. Supersaturation is the essential driving force for this process.[1]

  • Immediate Troubleshooting Steps:

    • Scratching Method: The simplest technique is to scratch the inside surface of the flask at the air-solution interface with a glass rod.[2][3] This action can create microscopic imperfections on the glass surface that serve as nucleation sites for crystal growth.[2]

    • Seed Crystal Addition: If you have a previous batch of crystalline material, adding a single, tiny crystal (a "seed crystal") can be highly effective.[2][3] The seed crystal provides a pre-existing template, bypassing the initial nucleation energy barrier and promoting growth.

    • Solvent Shock: If the compound is in a minimal amount of a good solvent, place the flask in a low-temperature bath (e.g., an ice-salt bath for temperatures below 0°C) to rapidly increase supersaturation and induce nucleation.[2][3]

  • Systematic Protocol: Inducing Nucleation

    • Dissolve the oily or amorphous solid in a minimal amount of a suitable solvent (see Q3 for solvent selection).

    • Attempt the "Scratching Method" described above.

    • If no crystals form after 10-15 minutes, attempt the "Seed Crystal" method.

    • If seeding is unsuccessful or unavailable, reduce the solution volume by gently blowing a stream of nitrogen or argon over the surface to slowly evaporate the solvent, thereby increasing the concentration.

    • As a final resort, cool the solution to a lower temperature to force crystallization, though this may result in smaller, less pure crystals.[4]

Q2: My compound "oils out" during cooling, forming liquid droplets instead of solid crystals. What is happening and how do I fix it?

Answer:

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the chosen solvent system. This is common when a solution is highly supersaturated or when the compound's melting point is significantly depressed by impurities.

  • Underlying Cause: The solubility curve of the compound has been crossed at a temperature where the most stable phase for the solute is liquid, not solid. The goal is to ensure that the solution becomes supersaturated at a temperature below the compound's melting point.[5]

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (1-5% of total volume) of the primary ("good") solvent to decrease the level of supersaturation.[5]

    • Slow Cooling: Allow the solution to cool much more slowly. A well-insulated container (like a beaker placed within a larger beaker with an air gap, or a Dewar flask) can slow the cooling rate significantly, giving molecules more time to orient correctly into a crystal lattice.[4]

    • Lower the Initial Temperature: Start the crystallization from a more dilute solution at a lower initial temperature. This ensures that the point of saturation is reached at a temperature where the solid crystalline form is stable.

    • Change Solvents: Consider using a solvent in which the compound is less soluble, or a solvent with a lower boiling point.

Q3: The crystallization yields are very low. How can I improve the recovery of my material?

Answer:

Low yield is typically a result of excessive solubility in the mother liquor at the final filtration temperature or using too much solvent initially.

  • Underlying Cause: The amount of compound recovered is the difference between the amount dissolved at high temperature and the amount that remains soluble at the final, low temperature. To maximize yield, you must minimize the compound's solubility at the point of filtration.

  • Optimization Strategies:

    • Minimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more solute upon cooling.[5]

    • Optimize Cooling Temperature: Cool the solution to the lowest practical temperature before filtration. Using an ice bath (0°C) or ice-salt bath (-10 to -20°C) can significantly decrease the solubility of the compound in the mother liquor.

    • Employ an Anti-Solvent: A powerful technique is to use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent where it is very soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes faintly cloudy (the saturation point).[6] This method, known as anti-solvent crystallization, can dramatically increase yield. For this compound, a potential system could be dissolving in ethanol ("good" solvent) and adding water ("anti-solvent").

Section 2: Frequently Asked Questions (FAQs)

Q4: How do I select an appropriate solvent for crystallizing this compound?

Answer:

Solvent selection is the most critical parameter in crystallization development.[7] An ideal solvent should dissolve the compound moderately to highly at elevated temperatures but poorly at low temperatures.[4] The choice of solvent influences not only yield but also crystal form (polymorphism), purity, and morphology.[7][8]

  • Molecular Structure Considerations:

    • Polar Groups: The amide and amine functionalities can form hydrogen bonds, suggesting solubility in polar solvents like alcohols (ethanol, methanol, isopropanol) or acetone.[9][10]

    • Non-Polar Groups: The methylphenyl and cyclopentyl groups are non-polar, suggesting some solubility in less polar solvents like ethyl acetate, toluene, or dichloromethane.

    • Solubility Prediction: The compound is unlikely to be soluble in highly non-polar solvents like hexanes or highly polar solvents like water alone, making these good candidates for use as anti-solvents.

  • Systematic Solvent Screening Workflow: A systematic approach is superior to random selection. Small-scale experiments using 10-20 mg of material can efficiently identify promising candidates.

    Caption: Systematic workflow for selecting a crystallization solvent.

  • Recommended Solvents for Screening:

SolventBoiling Point (°C)Polarity (Dielectric Const.)Rationale
Ethanol7824.5Good general-purpose polar solvent for H-bonding compounds.
Isopropanol8219.9Similar to ethanol, but less volatile.
Ethyl Acetate776.0Medium polarity, good for compounds with mixed character.
Acetone5620.7Polar aprotic, can be very effective but high volatility.
Toluene1112.4Aromatic solvent, may interact favorably with the phenyl ring.
Acetonitrile8237.5Polar aprotic, often used in anti-solvent systems with water.
Q5: What is polymorphism and why is it a concern for an active pharmaceutical ingredient (API)?

Answer:

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[11] These different forms, or polymorphs, can have distinct physicochemical properties despite being chemically identical.[12][13]

  • Why It Matters for APIs:

    • Solubility & Bioavailability: Different polymorphs can have significantly different solubilities.[14] The most stable polymorph is typically the least soluble.[14] This directly impacts the dissolution rate and, consequently, the bioavailability of the drug in the body.[11]

    • Stability: One polymorph is generally the most thermodynamically stable under a given set of conditions, while others are metastable.[14] Metastable forms can convert to the stable form over time, which can alter the drug product's performance during its shelf life.

    • Manufacturing: Properties like crystal shape (morphology) and mechanical strength can vary between polymorphs, affecting downstream processing such as filtration, drying, and tableting.[14]

  • Controlling Polymorphism: The specific polymorph obtained is highly dependent on crystallization conditions.[12] Key factors to control include:

    • Solvent choice[7]

    • Rate of cooling or supersaturation generation

    • Temperature

    • Presence of impurities

    A thorough polymorphic screen is a critical step in pharmaceutical development to identify and select the optimal crystal form.[13]

Q6: My final crystalline product seems pure by NMR, but the melting point is broad and the crystals look poor. Could impurities be the issue?

Answer:

Yes, even small amounts of impurities, which may not be easily quantifiable by NMR, can have a profound impact on crystallization.[15]

  • Mechanism of Impurity Interference: Impurities can disrupt the crystallization process in several ways:

    • Inhibition of Nucleation: Impurities can increase the energy barrier for nucleation, making it harder for crystals to form.

    • Disruption of Crystal Growth: Impurities can adsorb onto the growing faces of a crystal, slowing or halting further growth and leading to smaller, poorly formed crystals.[15][16]

    • Incorporation into the Lattice: If an impurity is structurally similar to the target molecule, it can be incorporated into the crystal lattice, creating defects and lowering the melting point.[17]

  • Troubleshooting Decision Tree for Impurity-Related Issues:

    Caption: Decision tree for troubleshooting crystallization problems caused by impurities.

  • Practical Steps:

    • Charcoal Treatment: If your solution has a colored tint, it may indicate the presence of highly conjugated impurities. Adding a small amount of activated charcoal to the hot solution, followed by hot filtration through celite, can effectively remove these.

    • Slow Down the Process: Rapid crystallization is known to trap impurities.[4] Employing a very slow cooling rate gives the system more time to achieve equilibrium, allowing for the selective incorporation of the correct molecule into the lattice and rejecting impurities into the mother liquor.

References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). GBMSA. Retrieved from [Link]

  • Initiating Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube. Retrieved from [Link]

  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. (n.d.). Crystal Growth & Design - ACS Publications. Retrieved from [Link]

  • How Do Impurities Affect Crystal Structures? (2025, August 29). YouTube. Retrieved from [Link]

  • Solvent selection for process development. (2021, November 25). Technobis Crystallization Systems. Retrieved from [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Crystallization. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. (n.d.). PMC - NIH. Retrieved from [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (n.d.). PubMed. Retrieved from [Link]

  • Impact of impurities on crystal growth. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Model-based solvent selection for the synthesis and crystallisation of pharmaceutical compounds. (2025, November 10). Spiral. Retrieved from [Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. (2024, December 10). ACS Publications. Retrieved from [Link]

  • Impact of impurities on crystal growth. (2025, April 15). ResearchGate. Retrieved from [Link]

  • Polymorphism control of active pharmaceutical ingredients. (n.d.). ResearchGate. Retrieved from [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022, February 7). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Amides chemical properties: Understanding Their Significance. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]

  • Physical Properties of Amides. (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • Physicochemical properties of amides and esters and complementary... (n.d.). ResearchGate. Retrieved from [Link]

  • Aromatic amide. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Purification Organic Compounds: Crystallization & Distillation Guide 2026. (2025, December 29). Maiyam Group. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and scalable process.

I. Troubleshooting Guide: Common Scale-Up Problems

This section addresses specific issues that may arise during the synthesis, offering explanations for their root causes and providing actionable solutions.

Question 1: Why is the yield of my amidation reaction significantly lower on a larger scale compared to the lab-scale synthesis?

Lower yields upon scale-up are a frequent challenge in process chemistry.[1] Several factors can contribute to this issue:

  • Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing can be difficult, leading to localized concentration gradients and reduced reaction rates.[2] This is particularly problematic if the reaction mixture is a slurry or has high viscosity.

  • Poor Temperature Control: Exothermic amidation reactions can lead to localized overheating in large vessels if the heat transfer is not efficient. This can cause degradation of starting materials, product, or reagents.

  • Sub-optimal Reagent Addition: The rate and method of adding reagents can significantly impact the reaction. A slow, controlled addition of the coupling agent is often crucial to prevent side reactions.[3]

Solutions:

ParameterRecommendationRationale
Mixing - Use an appropriate impeller design (e.g., pitched-blade turbine) for better axial and radial flow.- Adjust the agitation speed to ensure adequate suspension of solids and mixing without causing excessive shear.Improves mass and heat transfer, ensuring uniform reaction conditions throughout the vessel.[2]
Temperature - Implement a robust reactor cooling system and monitor the internal temperature at multiple points.- Consider a semi-batch process where one of the reactants is added portion-wise to control the exotherm.Prevents thermal degradation and the formation of temperature-dependent impurities.
Reagent Addition - For coupling agents like carbodiimides, use a syringe pump for slow, subsurface addition at a controlled temperature (often starting at 0 °C).Minimizes the formation of byproducts such as N-acylurea and ensures efficient activation of the carboxylic acid.
Question 2: I am observing a significant amount of a di-acylated impurity. How can I improve the selectivity for the desired mono-acylated product?

The starting material, 3-amino-4-methylphenylamine, has two amino groups with different reactivities. While the amino group at position 3 is sterically hindered by the methyl group at position 4, di-acylation can still occur, especially under forcing conditions.

Root Causes and Mitigation Strategies:

  • Incorrect Stoichiometry: Using a large excess of cyclopentanecarboxylic acid or the coupling reagent can drive the reaction towards di-acylation.

  • Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the acylation of the more hindered amino group.

Experimental Protocol for Improved Selectivity:

  • Charge the Reactor: Add 3-amino-4-methylphenylamine and a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) to the reactor.

  • Cool the Mixture: Bring the temperature of the mixture down to 0-5 °C.

  • Controlled Acid Addition: Slowly add a solution of cyclopentanecarboxylic acid (1.0-1.1 equivalents) in the reaction solvent.

  • Activate and React: Slowly add the coupling reagent (e.g., EDC with HOBt) while maintaining the low temperature.

  • Monitor Progress: Track the reaction by TLC or LC-MS to ensure the consumption of the starting amine and minimize the formation of the di-acylated product.

  • Warm to Room Temperature: Once the initial reaction is complete, allow the mixture to slowly warm to room temperature and stir until the reaction is finished.

Question 3: The purification of this compound by column chromatography is not practical on a large scale. What are some alternative purification strategies?

Relying on chromatography for large-scale purification is often economically and practically unfeasible. Developing a robust crystallization or extraction-based purification is critical.

Alternative Purification Workflow:

G cluster_0 Post-Reaction Work-up cluster_1 Crystallization Quench Quench Aqueous_Wash_1 Aqueous Wash (e.g., NaHCO3) Quench->Aqueous_Wash_1 Remove acidic byproducts Aqueous_Wash_2 Aqueous Wash (e.g., Brine) Aqueous_Wash_1->Aqueous_Wash_2 Remove residual salts Solvent_Swap Solvent Swap (if necessary) Aqueous_Wash_2->Solvent_Swap Prepare for crystallization Antisolvent_Addition Antisolvent Addition Solvent_Swap->Antisolvent_Addition Transfer to crystallization vessel Cooling Controlled Cooling Antisolvent_Addition->Cooling Induce precipitation Filtration Filtration and Washing Cooling->Filtration Isolate solid product Drying Drying Filtration->Drying Remove residual solvents G Stalled_Reaction Reaction Stalled? Check_Reagents Reagents Active? Stalled_Reaction->Check_Reagents Yes Check_Temp Temperature Correct? Check_Reagents->Check_Temp Yes Check_Inhibitors Inhibitors Present? Check_Temp->Check_Inhibitors Yes Re-evaluate_Conditions Re-evaluate Conditions Check_Inhibitors->Re-evaluate_Conditions Yes

Sources

Technical Support Center: Analytical Method Validation for N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based insights and practical troubleshooting advice to ensure the development of a robust and reliable analytical method suitable for its intended purpose, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Analyte Characterization: Understanding Your Molecule

Before initiating method development, it is critical to understand the physicochemical properties of this compound. These properties dictate the optimal analytical strategy.

  • Structure: The molecule contains a substituted phenyl ring with a primary amine and a methyl group, linked to a cyclopentanecarboxamide moiety. The presence of the basic amine group is a key consideration for chromatographic analysis.

  • Molecular Formula: C13H18N2O

  • Molecular Weight: 218.29 g/mol

  • Predicted Properties (for initial method design):

    • XLogP3: ~2.5-3.0. This value suggests moderate hydrophobicity, making Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) an excellent starting point.

    • pKa: The primary aromatic amine has an estimated pKa of around 4-5. This is crucial for mobile phase pH selection to control ionization and ensure good peak shape.

Recommended Analytical Approach: RP-HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound.[4][5] A reverse-phase method is recommended due to the molecule's moderate polarity.

Starting HPLC Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides appropriate hydrophobic interaction for retaining this molecule.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH (~2.7) ensures the primary amine is fully protonated, minimizing peak tailing from silanol interactions.
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for RP-HPLC. Acetonitrile often provides sharper peaks and lower backpressure.
Gradient 30% to 90% B over 15 minutesA scouting gradient to determine the approximate elution time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection (UV) 254 nmThe phenyl ring provides strong chromophores for UV detection. A full UV scan (200-400 nm) is recommended to find the absorbance maximum.
Injection Vol. 10 µLA typical starting volume.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures compatibility with the mobile phase and prevents peak distortion.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during method development and validation for this compound.

Q1: My main peak is tailing severely (Asymmetry Factor > 1.5). What is the cause and how do I fix it?

A1:

  • Primary Cause: The most likely reason is a secondary ionic interaction between the protonated basic amine group on your analyte and negatively charged residual silanol groups on the silica-based column packing.[6][7] This causes a portion of the analyte molecules to lag behind the main peak, creating a tail.

  • Solutions (in order of recommendation):

    • Lower Mobile Phase pH: Ensure your mobile phase pH is at least 2 pH units below the pKa of the amine. Using 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (pH ~2.1) is highly effective. This protonates the analyte and suppresses the ionization of silanols.

    • Use a Base-Deactivated Column: Modern columns are often "end-capped" or use base-deactivated silica to minimize silanol activity. If you are using an older column, switching to a high-purity, base-deactivated column can significantly improve peak shape.[8]

    • Add a Competing Base: A small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, shielding your analyte from these interactions. Note: TEA can suppress ionization in mass spectrometry.

    • Reduce Mass on Column: Injecting too much sample can overload the column and lead to peak tailing. Try reducing the injection volume or sample concentration.

Q2: I'm seeing a split peak. What could be the issue?

A2:

  • Possible Causes & Solutions:

    • Column Contamination or Void: The column inlet frit may be partially blocked, or a void may have formed at the head of the column.[6] Solution: First, try reversing and flushing the column (disconnect from the detector first). If this doesn't work, the column may need to be replaced.[6]

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause the analyte to move through the top of the column in a distorted band. Solution: Always try to dissolve your sample in the initial mobile phase composition.

    • Co-eluting Impurity: The split peak might actually be two different, unresolved compounds. Solution: Change the selectivity of your method. Try a different organic modifier (e.g., switch from acetonitrile to methanol), adjust the pH, or try a column with a different stationary phase (e.g., Phenyl-Hexyl).

Q3: My retention time is drifting between injections. How can I stabilize it?

A3:

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before each injection, especially in gradient methods. Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes to pass through.

    • Mobile Phase Composition Change: The mobile phase may be evaporating or being prepared inconsistently. Solution: Ensure mobile phase bottles are capped. If preparing buffered solutions, always use a calibrated pH meter and prepare fresh solutions daily.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention time. Solution: Use a thermostatted column compartment to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q: What validation parameters do I need to assess according to ICH Q2(R1)?

A: For an assay method intended to quantify this compound, you must validate the following parameters as outlined in the ICH Q2(R1) guideline: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), and Robustness.[1][2][3]

Q: How do I perform a System Suitability Test (SST) and what are the typical acceptance criteria?

A: The System Suitability Test ensures the chromatographic system is adequate for the intended analysis.[9][10][11] It is performed before and sometimes during a sample run by injecting a standard solution multiple times (typically 5 or 6 replicates).

Typical SST Protocol & Acceptance Criteria:

ParameterMeasurementAcceptance Criteria (USP <621>)
Precision % Relative Standard Deviation (%RSD) of the peak areas from replicate injections.%RSD ≤ 2.0%[12]
Peak Symmetry Tailing Factor (Asymmetry Factor).Tailing Factor ≤ 2.0[12]
Efficiency Theoretical Plates (N).N > 2000
Resolution Resolution (Rs) between the main peak and the closest eluting peak (e.g., an impurity).Rs > 2.0

Q: How do I determine the Linearity and Range of the method?

A: Linearity demonstrates that the method's response is directly proportional to the analyte concentration.

  • Protocol: Prepare a series of at least 5 standard solutions of this compound at different concentrations. The range should typically span 80% to 120% of the expected test concentration.[2]

  • Analysis: Inject each standard and plot the peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Q: What is the correct way to calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

A: LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[13] The most common method is based on the standard deviation of the response and the slope of the calibration curve.[14][15]

  • Formulae (based on ICH Q2(R1)):

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = The standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.

      • S = The slope of the calibration curve.

Alternatively, a signal-to-noise ratio can be used, where LOD is typically 3:1 and LOQ is 10:1.[16]

Visualized Workflows

Analytical Method Validation Workflow

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_doc Phase 3: Documentation Dev Initial Method Development & Optimization SST System Suitability Test (SST) Dev->SST Pre-validation Check Specificity Specificity/ Selectivity SST->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Final Validation Report Robustness->Report Compile Data

Caption: High-level workflow for analytical method validation.

Troubleshooting Logic for Peak Tailing

G Start Peak Tailing Observed (Asymmetry > 1.5) Check_pH Is Mobile Phase pH >2 units below pKa? Start->Check_pH Check_Column Is column a modern, base-deactivated type? Check_pH->Check_Column Yes Adjust_pH ACTION: Lower pH with 0.1% FA/TFA Check_pH->Adjust_pH No Check_Load Is sample concentration high? Check_Column->Check_Load Yes Change_Column ACTION: Switch to a base-deactivated C18 column Check_Column->Change_Column No Reduce_Load ACTION: Dilute sample or reduce injection volume Check_Load->Reduce_Load Yes Resolved Problem Resolved Check_Load->Resolved No Adjust_pH->Resolved Change_Column->Resolved Reduce_Load->Resolved

Caption: Decision tree for troubleshooting peak tailing issues.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • United States Pharmacopeia (USP). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • ResearchGate. Methods for the determination of limit of detection and limit of quantitation of the analytical methods. [Link]

  • USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • Cheméo. Chemical Properties of Cyclohexanecarboxamide, N-ethyl-N-(3-methylphenyl)-. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • PubChem. N-(3-methylphenyl)cyclopentanecarboxamide. [Link]

  • ECA Academy. System Suitability for USP Chromatographic Methods. [Link]

  • Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

  • Agilent Technologies. USP General Chapter <1058>. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]

  • Bitesize Bio. Excelling With Excel: Analytical Method Validation Using LOD and LOQ. [Link]

  • National Center for Biotechnology Information (NCBI). Limit of Blank, Limit of Detection and Limit of Quantitation. [Link]

  • PubChem. 3-amino-N,N-diethyl-4-methylpentanamide. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • PubChem. N-methylcyclopentanecarboxamide. [Link]

  • PubChem. 4-Amino-3-methylpentanal. [Link]

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Technical Support Center: Experimental Reproducibility of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and characterization of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the preparation of this and structurally similar N-aryl amides. Our goal is to provide actionable insights and troubleshooting strategies to ensure experimental success and reproducibility.

The synthesis of N-aryl amides is a cornerstone of modern medicinal chemistry.[1] However, the reactivity of the starting materials and the stability of the final product can present unique challenges. This guide will address specific issues that may arise during the synthesis of this compound, a compound featuring both a reactive primary amine and a secondary amide within a substituted aniline framework.

Synthetic Workflow Overview

The most direct and common method for synthesizing this compound is the acylation of 3-amino-4-methylaniline with an activated cyclopentanecarboxylic acid derivative, such as cyclopentanecarbonyl chloride.[2][3] This reaction falls under the category of nucleophilic acyl substitution.[2]

Synthetic Workflow StartingMaterials 3-Amino-4-methylaniline + Cyclopentanecarbonyl Chloride Reaction Acylation Reaction (Solvent, Base) StartingMaterials->Reaction Workup Aqueous Workup (e.g., Quench with H2O or aq. HCl) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct N-(3-Amino-4-methylphenyl) cyclopentanecarboxamide Characterization->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues in a Q&A Format

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in amide coupling reactions are a frequent issue and can often be attributed to several factors.[4]

  • Incomplete Reaction: The nucleophilicity of the amino group on 3-amino-4-methylaniline can be influenced by the reaction conditions. The primary amine is the intended site of acylation.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting amine. Reactions can sometimes be slower than anticipated.

      • Optimize Temperature: While many acylations proceed at room temperature, gentle heating (e.g., 40-50 °C) might be necessary to drive the reaction to completion, especially if steric hindrance is a factor.[5]

      • Choice of Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction.[2] Ensure at least one equivalent of the base is used.

  • Side Reactions: The presence of two amino groups in the starting material (3-amino-4-methylaniline is a diamine, although one amine is part of the aniline ring and the other is a substituent) could potentially lead to diacylation, although this is less likely under controlled conditions.

    • Troubleshooting:

      • Slow Addition of Acylating Agent: Add the cyclopentanecarbonyl chloride dropwise to a cooled solution (0 °C) of the amine and base.[2] This helps to control the reaction rate and minimize side product formation.

      • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the cyclopentanecarbonyl chloride to ensure complete conversion of the starting amine.

  • Hydrolysis of Acyl Chloride: Acyl chlorides are highly reactive towards water.[2]

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Question 2: I am having difficulty purifying the product. What are the best practices for purification?

Answer: Purification of polar amide compounds can be challenging.[6]

  • Chromatography:

    • Technique: Flash column chromatography on silica gel is a common method.[7]

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. Given the polarity of your product, you may need to add a small amount of methanol to the mobile phase to elute the compound.

    • Tailing: Amine-containing compounds can sometimes "tail" on silica gel. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to obtain sharper peaks.

  • Recrystallization:

    • Technique: If the crude product is sufficiently pure, recrystallization can be an excellent method for obtaining highly pure material.[7]

    • Solvent Selection: Experiment with different solvent systems. A good starting point would be to dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol or acetonitrile) and then allow it to cool slowly.[7]

  • Aqueous Workup:

    • Extraction: After quenching the reaction, a thorough aqueous workup is essential. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove unreacted amine, and a wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove any remaining acidic impurities.

Question 3: The characterization data (NMR, IR) of my product is ambiguous. How can I confidently confirm the structure?

Answer: Careful interpretation of spectroscopic data is key to confirming the structure of this compound.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: You should observe distinct signals for the protons on the substituted benzene ring.

    • Amide N-H: A broad singlet, typically in the downfield region (δ 7-9 ppm).

    • Amine NH₂: Another broad singlet, which may be at a different chemical shift than the amide proton.

    • Cyclopentyl Protons: A series of multiplets corresponding to the protons on the cyclopentyl ring.

    • Methyl Group: A singlet for the methyl group protons.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

    • Cyclopentyl Carbons: Signals for the carbons of the cyclopentyl ring.

    • Methyl Carbon: A signal in the aliphatic region.

  • IR Spectroscopy:

    • N-H Stretching: You should observe distinct N-H stretching bands. A primary amine (the -NH₂) will show two bands (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹.[8] The secondary amide N-H will show a single band in a similar region.[9]

    • C=O Stretching (Amide I band): A strong absorption band around 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group.[8][9]

    • N-H Bending (Amide II band): A band for the secondary amide N-H bend is typically observed around 1515-1570 cm⁻¹.[8]

  • Mass Spectrometry (MS):

    • Molecular Ion Peak: Look for the [M+H]⁺ peak corresponding to the molecular weight of the product.

Spectroscopic Data Expected Chemical Shift / Wavenumber Assignment
¹H NMR δ 7-9 ppm (broad s)Amide N-H
δ ~3.5-5.5 ppm (broad s)Amine NH₂
δ 6.5-7.5 ppm (m)Aromatic C-H
δ 1.5-2.5 ppm (m)Cyclopentyl C-H
δ ~2.2 ppm (s)Methyl C-H
¹³C NMR δ 165-175 ppmAmide C=O
IR ~3300-3500 cm⁻¹N-H stretching
~1630-1680 cm⁻¹C=O stretching (Amide I)
~1515-1570 cm⁻¹N-H bending (Amide II)

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this acylation reaction? A: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are relatively inert and can dissolve both the amine and the acyl chloride.[2]

Q2: Can I use a different base instead of TEA or DIPEA? A: Pyridine can also be used. However, it is important to use a base that is stronger than the aniline starting material to effectively scavenge the HCl produced.[10]

Q3: How should I store this compound? A: As the compound contains a primary aniline moiety, it may be susceptible to oxidation and discoloration upon exposure to air and light. It is recommended to store the purified compound in a sealed vial under an inert atmosphere (nitrogen or argon) in a cool, dark place.

Q4: Can I use a coupling reagent instead of an acyl chloride? A: Yes, peptide coupling reagents such as HATU, HOBt/EDC can be used to form the amide bond directly from cyclopentanecarboxylic acid and 3-amino-4-methylaniline.[11] This approach avoids the need to handle the moisture-sensitive acyl chloride.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 3-Amino-4-methylaniline

  • Cyclopentanecarbonyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-amino-4-methylaniline (1.0 equivalent). Dissolve the amine in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the stirring solution.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: In a separate dry vial, dissolve cyclopentanecarbonyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the mixture stir for 2-16 hours. Monitor the reaction's progress by TLC.

  • Aqueous Workup: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.

Troubleshooting_Decision_Tree Start Low Yield or Incomplete Reaction Check_SM Starting Material Remaining? Start->Check_SM Multiple_Spots Multiple Products by TLC/LC-MS? Check_SM->Multiple_Spots No Increase_Time_Temp Increase Reaction Time or Temperature Check_SM->Increase_Time_Temp Yes Slow_Addition Slow Addition of Acyl Chloride at 0°C Multiple_Spots->Slow_Addition Yes Check_Purity_SM Check Purity of Starting Materials Multiple_Spots->Check_Purity_SM No Optimize_Base Optimize Base/ Stoichiometry Increase_Time_Temp->Optimize_Base Anhydrous Ensure Anhydrous Conditions Slow_Addition->Anhydrous

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Johnson, J. S., & Beaudry, C. M. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Retrieved from [Link]

  • Li, L., Zhang, L., Lan, Y., & Zhang, C. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744–747. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Patil, A. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156. Retrieved from [Link]

  • Khalil, M., & Tokmakoff, A. (2009). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Journal of the American Chemical Society, 131(9), 3385–3391. Retrieved from [Link]

  • ResearchGate. (2016). How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR? Retrieved from [Link]

  • Pace, V., & Holzer, W. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances, 10(7), 3894-3897. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Li, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1234–1242. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of aromatic amides from aniline and triethylamine derivatives. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. Retrieved from [Link]

  • ACS Publications. (1976). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Retrieved from [Link]

  • Sabatini, J. J., & Boulton, A. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(10), 2490–2493. Retrieved from [Link]

  • Sabatini, J. J., & Boulton, A. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Retrieved from [Link]

  • Green, J. R., & Brown, D. G. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7766-7785. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-methoxyacetanilide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101704764A - Method for producing 3-acetylaminoaniline.
  • ResearchGate. (2025). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20888-20896. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2020). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Retrieved from [Link]

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  • PubChem. (n.d.). N-(3-methylphenyl)cyclopentanecarboxamide. Retrieved from [Link]

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Validation & Comparative

Comparative Structure-Activity Relationship of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide and Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide is a synthetic molecule featuring a central cyclopentanecarboxamide core. While direct, in-depth structure-activity relationship (SAR) studies on this specific molecule are not extensively available in the public domain, a comparative analysis of structurally related compounds provides valuable insights into its potential biological activities and the molecular features crucial for such effects. This guide synthesizes available data on related cyclopentanecarboxamide derivatives to infer a potential SAR profile for the title compound, offering a valuable resource for researchers in drug discovery and development.

The core structure of this compound consists of three key pharmacophoric elements: a cyclopentyl ring, a central carboxamide linker, and a substituted aminomethylphenyl moiety. Variations in each of these regions in analogous series have been shown to significantly impact biological activity, which can range from ion channel modulation to receptor antagonism.

Comparative Structure-Activity Relationship Analysis

The biological activity of cyclopentanecarboxamide derivatives is highly dependent on the nature and substitution pattern of the constituent rings and the linker. This section will explore the SAR of related compounds, focusing on key structural modifications and their impact on biological targets.

The Cyclopentane Scaffold

The cyclopentane ring, while seemingly a simple lipophilic group, plays a crucial role in the overall conformation and binding of these molecules to their biological targets. In a series of 3-amino-1-alkyl-cyclopentane carboxamides identified as antagonists of the human and murine CC chemokine receptor 2 (CCR2), the substitution at the 1-position of the cyclopentane ring was found to be critical for activity.[1] A study revealed that short, branched alkyl groups such as isopropyl, isobutyl, or cyclopropyl at this position are optimal for potent CCR2 binding.[1] This suggests that the size and shape of the substituent at this position are key determinants for effective interaction with the receptor.

The Phenyl Ring and its Substituents

The substitution pattern on the phenyl ring is a critical determinant of both potency and selectivity for various biological targets. In a series of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives acting as sodium channel blockers, substitutions on the phenyl ring were pivotal for achieving high potency against the Na(V)1.7 sodium channel.[2] Specifically, the introduction of fluorinated O-alkyl or alkyl groups on the phenyl ring was found to be a key factor in conferring this activity.[2]

For this compound, the presence of both an amino and a methyl group on the phenyl ring is significant. The amino group can act as a hydrogen bond donor, while the methyl group can engage in hydrophobic interactions within a binding pocket. The relative positions of these groups (amino at position 3 and methyl at position 4) will dictate the orientation of the molecule within a receptor or enzyme active site.

The Carboxamide Linker

The carboxamide group is a common feature in many biologically active compounds, serving as a rigid and planar unit that can participate in hydrogen bonding. Its orientation and the nature of the atoms connected to it are crucial for maintaining the optimal geometry for target binding. While extensive SAR studies on modifications of the carboxamide linker itself in this specific class of compounds are limited in the provided search results, its presence is fundamental to the overall structure of these active molecules.

Inferred Biological Targets and Potential Therapeutic Applications

Based on the analysis of structurally related compounds, this compound could potentially exhibit activity as a:

  • CCR2 Antagonist: The presence of the substituted aminocyclopentane carboxamide core is a feature shared with known CCR2 antagonists.[1] CCR2 is a key chemokine receptor involved in inflammatory responses, making its antagonists potential therapeutic agents for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

  • Sodium Channel Blocker: The general structure also bears resemblance to certain sodium channel blockers.[2] Modulation of sodium channels is a well-established mechanism for the treatment of pain and epilepsy.

Further experimental validation is necessary to confirm these potential activities.

Data Summary

Compound ClassKey Structural FeaturesBiological TargetImpact of ModificationsReference
3-Amino-1-alkyl-cyclopentane carboxamides1-alkyl substituted cyclopentaneCCR2Short, branched alkyl groups (isopropyl, isobutyl, cyclopropyl) at C1 of cyclopentane enhance binding affinity.[1]
1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamidesSubstituted phenyl ringNa(V)1.7 Sodium ChannelFluorinated O-alkyl or alkyl groups on the phenyl ring are critical for potency.[2]

Experimental Protocols

The determination of the biological activity and SAR of these compounds relies on robust and validated experimental assays. The following are examples of methodologies that would be employed:

CCR2 Receptor Binding Assay

This assay is designed to measure the ability of a compound to displace a known radiolabeled ligand from the CCR2 receptor.

Step-by-Step Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CCR2 receptor are cultured under standard conditions.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.

  • Binding Reaction: A fixed concentration of a radiolabeled CCR2 ligand (e.g., [125I]-MCP-1) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: The reaction mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Electrophysiological Assay for Sodium Channel Activity

This assay directly measures the effect of a compound on the function of sodium channels using the patch-clamp technique.

Step-by-Step Methodology:

  • Cell Preparation: Cells expressing the target sodium channel (e.g., Na(V)1.7) are grown on coverslips.

  • Patch-Clamp Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane (a "gigaseal").

  • Voltage Clamp: The membrane potential is clamped at a specific voltage, and voltage steps are applied to elicit sodium currents.

  • Compound Application: The test compound is applied to the cell via the perfusion system.

  • Current Measurement: The sodium currents are recorded before and after the application of the compound.

  • Data Analysis: The percentage of inhibition of the sodium current by the test compound is calculated, and the concentration-response curve is used to determine the IC50 value.

Visualizations

General Structure of Biologically Active Cyclopentanecarboxamides

G cluster_0 General Pharmacophore A Cyclopentane Ring (R1 substituents) B Carboxamide Linker A->B C Aromatic Ring (R2, R3 substituents) B->C

Caption: Key pharmacophoric elements of cyclopentanecarboxamide derivatives.

SAR of CCR2 Antagonists

SAR_CCR2 cluster_R1 R1 Substituent at C1 Core Cyclopentanecarboxamide Core R1 Isopropyl Isopropyl Core:f1->Isopropyl Isobutyl Isobutyl Core:f1->Isobutyl Cyclopropyl Cyclopropyl Core:f1->Cyclopropyl Activity Optimal CCR2 Binding Activity Isopropyl->Activity Isobutyl->Activity Cyclopropyl->Activity

Caption: Impact of C1 substituents on CCR2 antagonism.

Conclusion

While the direct biological profile of this compound remains to be fully elucidated, a comparative analysis of structurally related compounds provides a strong foundation for guiding future research. The SAR data from analogous series suggest that this compound may possess activity as a CCR2 antagonist or a sodium channel blocker. The key to unlocking its therapeutic potential lies in systematic experimental evaluation, focusing on these and other potential biological targets. The experimental protocols and SAR insights provided in this guide offer a strategic framework for initiating such investigations.

References

  • Butora, G., et al. (2007). 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2. Bioorganic & Medicinal Chemistry Letters, 17(13), 3636-3641. [Link]

  • Hoyt, S. B., et al. (2006). Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers. Bioorganic & Medicinal Chemistry Letters, 16(5), 1358-1361. [Link]

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A Comparative Guide to Off-Target Effects Screening for N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. Unforeseen interactions with unintended biological targets, known as off-target effects, are a primary cause of adverse drug reactions and late-stage clinical trial failures[1]. This guide provides an in-depth, comparative analysis of off-target screening strategies, using the novel small molecule N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide as a central case study.

Given the absence of extensive public data for this specific molecule, we will postulate its primary target based on structural homology. Published research on related 3-amino-1-alkyl-cyclopentane carboxamide scaffolds indicates potent antagonism of the C-C chemokine receptor 2 (CCR2)[2][3]. Therefore, for the purposes of this guide, we will hypothesize that This compound (referred to herein as "Cpd-X") is a CCR2 antagonist .

This guide will compare the off-target screening approach for Cpd-X against two well-characterized compounds:

  • INCB3344 : A potent and selective, albeit discontinued, CCR2 antagonist, providing a direct comparison within the same target class.

  • Imatinib (Gleevec®) : A renowned tyrosine kinase inhibitor with a well-documented, complex off-target profile, illustrating a contrasting polypharmacological case.

The Imperative of Early Off-Target Screening

The journey of a drug from bench to bedside is fraught with challenges, with safety-related attrition being a major hurdle[4]. Off-target interactions can lead to a spectrum of undesirable outcomes, from mild side effects to severe toxicity, such as cardiotoxicity often linked to hERG channel inhibition[5][6]. Early and comprehensive off-target profiling allows for:

  • Informed Lead Optimization : Guiding medicinal chemistry efforts to enhance selectivity and mitigate unwanted activities[7].

  • Risk Mitigation : Identifying potential safety liabilities before significant investment in preclinical and clinical development[8].

  • Mechanism Deconvolution : Differentiating between on-target and off-target driven efficacy and toxicity, a crucial step for understanding the true mechanism of action[9].

Strategic Approaches to Off-Target Profiling

A robust off-target screening strategy is multi-pronged, integrating computational (in silico) predictions with experimental (in vitro) validation. This tiered approach allows for a broad initial assessment followed by more focused, functional characterization.

cluster_0 Tier 1: In Silico & Broad Screening cluster_1 Tier 2: Hit Deconvolution & Functional Assays cluster_2 Tier 3: In-Depth & Phenotypic Analysis In_Silico In Silico Prediction (Similarity, Docking, AI/ML) Broad_Panel Broad In Vitro Panel (e.g., SafetyScreen44, KINOMEscan) In_Silico->Broad_Panel Hypothesis Generation Functional_Assay Functional Assays (e.g., cAMP, Ca2+ Flux, Cell Viability) Broad_Panel->Functional_Assay Hit Identification Dose_Response Dose-Response Analysis (IC50 / EC50 Determination) Functional_Assay->Dose_Response Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Dose_Response->Cellular_Thermal_Shift Target Engagement Confirmation Phenotypic_Screen Phenotypic Screening (e.g., High-Content Imaging) Dose_Response->Phenotypic_Screen Decision Go / No-Go Decision Lead Optimization Phenotypic_Screen->Decision Safety & Selectivity Profile Start Test Compound (Cpd-X) Start->In_Silico

Caption: A tiered workflow for comprehensive off-target screening.

In Silico (Computational) Screening

Before committing to expensive wet-lab experiments, computational methods can predict potential off-target interactions. These approaches leverage vast databases of known drug-target interactions and protein structures[10][11].

  • Ligand-Based Methods : These methods, such as 2D chemical similarity and pharmacophore modeling, compare the structure of the test compound to libraries of molecules with known biological activities. A high degree of similarity to a compound with a known off-target liability raises a flag for further investigation[12].

  • Structure-Based Methods : If the 3D structure of a potential off-target protein is known, molecular docking simulations can predict the binding affinity and pose of the test compound in its active site. This can help prioritize potential hits from ligand-based approaches[13].

  • Machine Learning & AI : Modern approaches use artificial intelligence and machine learning algorithms trained on large datasets to predict a wider range of potential interactions with greater accuracy[12].

In Vitro (Experimental) Screening

In vitro assays are the gold standard for confirming and quantifying off-target interactions. These are typically conducted in a tiered fashion, starting with broad panels and progressing to more specific functional assays.

  • Broad Radioligand Binding Panels : These are the workhorse of early safety assessment. Commercial services (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™) offer panels of 40-100 common off-targets associated with clinical adverse drug reactions[4][7][14]. These panels typically include a wide range of GPCRs, ion channels, transporters, and enzymes.

  • Kinase Profiling Panels : Because kinases are a large and structurally related family, kinase inhibitors often exhibit off-target activity. Comprehensive kinase panels (e.g., Eurofins KINOMEscan™, Reaction Biology HotSpot™) screen the test compound against hundreds of kinases to generate a selectivity profile[15][16].

  • Functional Assays : A binding hit does not always translate to functional activity. Follow-up functional assays are crucial to understand the biological consequence of an off-target interaction. For GPCRs, this could involve measuring second messenger modulation (e.g., cAMP or Ca2+ flux), while for kinases, it would involve measuring the phosphorylation of a substrate[1].

Comparative Off-Target Profile Analysis

The following table presents a comparative summary of the expected off-target screening results for Cpd-X (hypothetical), INCB3344 (literature-based), and Imatinib (literature-based).

Screening Assay Cpd-X (Hypothetical) INCB3344 (Literature Data) Imatinib (Literature Data)
Primary Target CCR2 (Hypothesized)CCR2[12]BCR-ABL, c-KIT, PDGFR[10]
On-Target Potency IC50: 1-10 nMIC50: 5.1 nM (human CCR2)[12]IC50: 25-100 nM (ABL, KIT)
In Silico Prediction Flagged for potential α1-adrenergic receptor interaction due to structural motifs common in other CCR antagonists.Flagged for potential hERG interaction.Flagged for numerous kinase and non-kinase off-targets due to its ATP-mimetic scaffold.
GPCR Safety Panel (44 targets) - Primary Hit: CCR2- Secondary Hit: α1A-adrenergic receptor (IC50: ~1.5 µM)- Primary Hit: CCR2- Secondary Hits: >100-fold selective over other GPCRs, including CCR1 and CCR5[5].- Secondary Hits: Weak activity at CCR1, CXCR3, CXCR4 reported[4][14].
Kinase Panel (400+ kinases) No significant hits expected (<50% inhibition @ 10 µM).No significant hits reported.- Primary Hits: ABL, KIT, PDGFR- Secondary Hits: DDR1, LCK, SYK, and others. Known polypharmacology[8].
Key Ion Channel Panel No significant hERG inhibition (IC50 > 30 µM).Moderate hERG inhibition (IC50 = 13 µM) - a key liability[5].No primary cardiotoxicity via hERG, but other cardiac effects noted[1].
Key Findings Summary High selectivity for CCR2. Potential for cardiovascular side effects via α1-adrenergic antagonism needs functional follow-up.High selectivity for CCR2 but with a significant hERG liability that halted its development.A multi-kinase inhibitor with a complex safety profile driven by both on-target and off-target activities[8].

Experimental Protocols

Protocol 1: Broad Radioligand Binding Safety Panel (Example: 44 Targets)

This protocol outlines a typical primary off-target screen to identify potential liabilities early.

  • Compound Preparation : Solubilize Cpd-X in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration : Prepare a working solution for a final assay concentration of 10 µM. This high concentration is used to capture even weak interactions in a primary screen.

  • Assay Execution : The compound is submitted to a contract research organization (CRO) like Eurofins Discovery or Reaction Biology for screening against their standard safety panel (e.g., SafetyScreen44™)[7][8].

  • Methodology : The assays are typically competitive radioligand binding assays. Cell membranes or recombinant proteins expressing the target of interest are incubated with a specific radioligand and the test compound.

  • Data Acquisition : The amount of radioligand displaced by the test compound is measured using a scintillation counter.

  • Data Analysis : Results are expressed as percent inhibition (%I) of radioligand binding at the 10 µM screening concentration. A threshold, typically %I ≥ 50%, is used to identify a "hit" that warrants further investigation.

Protocol 2: Kinase Selectivity Profiling (Example: KINOMEscan™)

This protocol is essential for compounds that are either designed as kinase inhibitors or have a scaffold that might interact with ATP-binding sites.

  • Compound Preparation : As described in Protocol 1. A screening concentration of 1 µM or 10 µM is typical.

  • Assay Platform : The compound is submitted to a CRO offering a comprehensive kinase profiling platform. The KINOMEscan™ platform, for example, uses a competition binding assay format[15].

  • Methodology : Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase panel. The amount of kinase bound to an immobilized, active-site directed ligand is quantified by qPCR.

  • Data Acquisition : The amount of binding is measured and compared to a DMSO control.

  • Data Analysis : Results are often reported as percent of control (%Ctrl), where a lower number indicates stronger binding. A selectivity score (S-score) can be calculated to quantify the overall selectivity of the compound. Hits are often visualized on a "kinome tree" diagram.

cluster_0 CCR2 Signaling Pathway CCL2 CCL2 (Chemokine Ligand) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Binds G_Protein Gi/o Protein Activation CCR2->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Flux Intracellular Ca2+ Release IP3_DAG->Ca_Flux Cell_Response Cellular Response (Chemotaxis, Inflammation) Ca_Flux->Cell_Response CpdX Cpd-X (Antagonist) CpdX->CCR2

Sources

A Senior Application Scientist's Guide to Unraveling the Biological Target of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. We are often presented with compounds, such as N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide, that may exhibit compelling phenotypic effects in cellular screens, yet their precise molecular target remains elusive. Public domain literature and chemical databases currently lack information on the biological activity of this specific molecule[1][2]. This guide, therefore, serves as a strategic workflow for researchers, scientists, and drug development professionals on how to systematically identify and, most importantly, validate the biological target of a novel compound, using this compound as a primary case study.

The process of target validation is a cornerstone of drug development, providing the necessary confidence that modulating a specific biological entity (e.g., an enzyme or receptor) will lead to a desired therapeutic outcome[3][4]. A rigorous, multi-faceted approach is not just recommended; it is essential to avoid costly failures in later stages of clinical development[5]. This guide eschews a rigid template, instead presenting a logical, field-proven narrative that combines direct biochemical and biophysical methods with powerful genetic approaches to build an unassailable case for a molecule's mechanism of action.

Pillar I: The Imperative of Direct Target Engagement

The foundational step in validating a putative target is to demonstrate a direct physical interaction between the small molecule and the protein in a relevant biological context[5][6]. While in vitro binding assays with purified proteins are a useful starting point, confirming this engagement within the complex milieu of a living cell is the gold standard[6]. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose[7][8][9][10].

The Causality of CETSA: Why Thermal Stabilization Matters

The principle behind CETSA is elegantly simple: when a small molecule binds to its protein target, it generally increases the protein's thermodynamic stability[9][10]. This increased stability means the protein can withstand more thermal stress before it denatures and aggregates. By heating intact cells or cell lysates to various temperatures, we can quantify the amount of soluble, non-denatured target protein remaining. A positive thermal shift—an increase in the temperature at which the protein aggregates in the presence of the compound—is strong evidence of direct binding[8][11].

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol details the steps to confirm the direct binding of this compound to a putative Target X in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293T or a disease-relevant line) to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C[8].

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the abundance of the putative Target X in the soluble fraction using Western blotting or other protein detection methods like ELISA.

Data Presentation: Expected CETSA Results

The data can be summarized in a melt curve, plotting the percentage of soluble Target X against temperature. A successful experiment will show a rightward shift in the curve for compound-treated samples.

Temperature (°C)Vehicle (% Soluble Target X)10 µM Compound (% Soluble Target X)
46100100
499598
528092
5550 (Tm)85
582560 (Tm Shift)
611035
64515

Tm = Melting Temperature

Pillar II: Linking Binding to Function

Demonstrating direct binding is necessary but not sufficient. The next logical pillar of validation is to prove that this binding event translates into a functional consequence on the protein's activity. The nature of this assay is entirely dependent on the class of the putative target. For illustrative purposes, let's hypothesize that Target X is a protein kinase.

Kinase Profiling: Assessing Specificity and Potency

If this compound binds to a kinase, it should modulate its ability to phosphorylate its substrates. An in vitro kinase assay can quantify this effect and determine the compound's potency (e.g., IC50 value). Furthermore, profiling the compound against a broad panel of kinases is a critical step to assess its selectivity—a key attribute for a high-quality chemical probe or drug candidate[12][13][14][15].

Experimental Protocol 2: In Vitro Kinase Activity Assay

This protocol describes a radiometric assay to measure the inhibitory activity of our compound against the putative kinase Target X.

Methodology:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mix containing assay buffer, the recombinant Target X enzyme, its specific peptide substrate, and ATP (at a concentration near the Km for physiological relevance)[12].

    • Add this compound across a range of concentrations (e.g., 1 nM to 100 µM) or vehicle control.

  • Phosphorylation Reaction:

    • Initiate the reaction by adding [γ-33P]-ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the assay.

  • Signal Detection:

    • Stop the reaction and capture the phosphorylated substrate on a filter membrane.

    • Wash the membrane to remove unincorporated [γ-33P]-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative Kinase Profiling

A comparison with an alternative, known inhibitor of Target X provides crucial context for the compound's potency and selectivity.

CompoundTarget X IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity (Fold vs. A/B)
This compound 50>10,0002,500>200x / 50x
Alternative Inhibitor (e.g., Staurosporine)51082x / 1.6x
Pillar III: The Unimpeachable Evidence of Genetics

The final and most definitive pillar of target validation is the use of genetic tools to manipulate the expression of the target protein. The core principle is straightforward: if the compound's cellular effect is truly mediated by Target X, then removing Target X from the cell should either mimic the effect of the compound or render the cell insensitive to the compound[16][17][18].

Causality in Genetic Validation: From Knockdown to Knockout
  • CRISPR-Cas9 Knockout: For the highest level of confidence, CRISPR-Cas9 technology can be used to permanently delete the gene encoding the target protein[3][16][]. This eliminates the possibility of off-target effects sometimes associated with siRNAs and provides a clean genetic background for testing the compound's dependency on its target[17][18].

Experimental Protocol 3: Target Validation using siRNA Knockdown

This protocol outlines how to test if the depletion of Target X blocks the cellular phenotype induced by this compound.

Methodology:

  • Transfection:

    • Seed cells in a multi-well plate.

    • Transfect one group of cells with an siRNA sequence specific to Target X and another group with a non-targeting (scrambled) control siRNA using a suitable transfection reagent.

    • Incubate for 48-72 hours to allow for protein knockdown.

  • Verification of Knockdown:

    • Harvest a subset of cells from both groups to confirm the reduction of Target X protein levels via Western blot or qRT-PCR. A knockdown efficiency of >70% is desirable.

  • Phenotypic Assay:

    • Treat the remaining control and knockdown cells with either vehicle or this compound.

    • After the appropriate treatment time, measure the relevant cellular phenotype (e.g., cell viability, apoptosis, reporter gene expression).

Data Presentation: Interpreting the Genetic Validation Outcome

The results should clearly demonstrate that the compound's effect is diminished in cells lacking the target protein.

Treatment GroupScrambled siRNA (% Phenotype)Target X siRNA (% Phenotype)
Vehicle100102
Compound (10 µM) 4595

This result, where the compound has a strong effect in control cells but a negligible effect in knockdown cells, provides powerful evidence that the compound acts through Target X.

Visualization of the Target Validation Workflow

A logical and systematic workflow is crucial for successful target validation. The following diagram illustrates the integrated approach described in this guide.

TargetValidationWorkflow cluster_Discovery Phase 1: Target Identification & Engagement cluster_Function Phase 2: Functional Characterization cluster_Genetic Phase 3: Genetic Validation PhenoScreen Phenotypic Screen Hit (this compound) TargetID Putative Target ID (e.g., Affinity-MS) PhenoScreen->TargetID Identify CETSA Direct Target Engagement (CETSA) TargetID->CETSA Confirm Binding BiochemAssay Biochemical Assay (e.g., Kinase Assay) CETSA->BiochemAssay Link to Function CellAssay Cell-Based Assay (Downstream Signaling) BiochemAssay->CellAssay Correlate siRNA Target Knockdown (siRNA/shRNA) CellAssay->siRNA Genetically Validate CRISPR Target Knockout (CRISPR) siRNA->CRISPR Increase Confidence Final Validated Target CRISPR->Final Conclude

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A Comparative Guide to the Anticancer Potential of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comparative analysis of a series of rationally designed analogs based on the core structure of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide. The objective is to elucidate the structure-activity relationships (SAR) that govern their cytotoxic effects on cancer cell lines, providing a framework for the future design of potent anticancer agents. While the parent compound is our structural starting point, this study leverages the broader scientific understanding of the N-phenylamide scaffold, a privileged motif in medicinal chemistry, to predict and rationalize the biological activity of its derivatives.

Introduction: The N-Phenylamide Scaffold and the Rationale for Analog Design

The N-phenylamide moiety is a cornerstone in the development of therapeutic agents, appearing in a wide array of biologically active molecules. Its prevalence stems from its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological targets. This structural unit is found in compounds with diverse pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[1][2]

Our lead compound, this compound, possesses a decorated aniline ring coupled with a cyclic carboxamide. The amino and methyl substituents on the phenyl ring offer metabolic handles and points for structural modification. To explore the therapeutic potential of this chemical space, we have designed a focused library of analogs. The design strategy involves systematic modifications to both the phenyl ring and the cyclopentyl moiety to probe the effects of electronic and steric factors on cytotoxic activity. This comparative guide will detail the synthesis, proposed biological evaluation, and structure-activity relationship analysis of these novel analogs.

General Synthetic Strategy for N-Aryl Amide Analogs

The synthesis of N-aryl amides can be achieved through various established methods.[3][4][5] A common and direct approach involves the acylation of a substituted aniline with an appropriate acyl chloride. This method is generally high-yielding and tolerates a wide range of functional groups.

The general workflow for the synthesis of the proposed analogs is depicted below. Commercially available or readily synthesized substituted anilines are reacted with cyclopentanecarbonyl chloride (or a derivative thereof) in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions aniline Substituted Aniline reaction Acylation Reaction aniline->reaction + acyl_chloride Cyclopentanecarbonyl Chloride acyl_chloride->reaction + base Base (e.g., Triethylamine) base->reaction solvent Aprotic Solvent (e.g., DCM) solvent->reaction product N-Aryl Cyclopentanecarboxamide Analog reaction->product

Caption: General workflow for the synthesis of N-aryl cyclopentanecarboxamide analogs.

Proposed Analogs for Comparative Analysis

To establish a clear structure-activity relationship, a series of analogs (Table 1) has been proposed. These analogs feature modifications designed to probe the influence of electronic effects and steric hindrance on anticancer activity.

Table 1: Proposed Analogs of this compound

Compound IDR1R2R3R4
Parent HNH₂CH₃Cyclopentyl
ANA-01 HNH₂HCyclopentyl
ANA-02 HHCH₃Cyclopentyl
ANA-03 HNH₂ClCyclopentyl
ANA-04 HNH₂NO₂Cyclopentyl
ANA-05 HNO₂CH₃Cyclopentyl
ANA-06 FNH₂CH₃Cyclopentyl
ANA-07 HNH₂CH₃Cyclohexyl

Experimental Protocol: In Vitro Cytotoxicity Evaluation

The antiproliferative activity of the synthesized analogs will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for evaluating cell viability and is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][6] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Step-by-Step MTT Assay Protocol:
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma and PC3 prostate carcinoma) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The cells are treated with the synthesized analogs at various concentrations (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included in each plate.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the purple formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[1]

MTT_Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Analogs (various concentrations) incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow of the MTT assay for cytotoxicity screening.

Comparative Analysis and Structure-Activity Relationship (SAR)

Based on established trends for N-phenylamide and aniline derivatives in anticancer research, we can hypothesize the following outcomes for our analog series.[7][8]

Table 2: Hypothetical IC₅₀ Values (µM) for the Analog Series

Compound IDMCF-7 (Breast Cancer)PC3 (Prostate Cancer)Rationale for Predicted Activity
Parent >100>100Baseline compound with potential for low activity.
ANA-01 >100>100Removal of the methyl group is unlikely to significantly enhance activity.
ANA-02 >100>100Removal of the amino group may decrease interaction potential.
ANA-03 6575The weakly electron-withdrawing chloro group may slightly improve activity.
ANA-04 15 25 The strongly electron-withdrawing nitro group is expected to significantly increase cytotoxicity.[7][8]
ANA-05 20 30 Shifting the nitro group may alter binding but should retain high activity.
ANA-06 8090The fluoro group may have a minor impact on activity.
ANA-07 >100>100Increasing the bulk of the cycloalkyl group may be detrimental to activity.
Discussion of SAR Trends:

The hypothetical data in Table 2 allows for the deduction of several key SAR trends, which are consistent with published findings for similar scaffolds.

  • Influence of Electron-Withdrawing Groups (EWGs): The most significant trend observed is the enhanced cytotoxicity of analogs bearing strong electron-withdrawing groups. Analogs ANA-04 and ANA-05 , which contain a nitro group, are predicted to be the most potent compounds in the series. This is in agreement with studies on other N-phenylacetamide derivatives, where the presence of a nitro moiety led to a marked increase in cytotoxic effects against cancer cell lines like PC3 and MCF-7.[7][8]

  • Role of the Amino and Methyl Groups: The parent compound, with both amino and methyl substituents, is predicted to have low activity. The removal of either group alone (ANA-01 , ANA-02 ) is not expected to confer significant potency. The amino group, however, provides a valuable synthetic handle for further derivatization.

  • Effect of Halogen Substitution: The introduction of a chloro group (ANA-03 ) or a fluoro group (ANA-06 ) is predicted to have a modest effect on activity. Halogens can alter the electronic properties and lipophilicity of the molecule, but their impact is generally less pronounced than that of a strong EWG like the nitro group.

  • Impact of the Cycloalkyl Moiety: Modifying the cyclopentyl ring to a larger cyclohexyl ring (ANA-07 ) is predicted to be unfavorable. This suggests that the size and conformation of this part of the molecule are important for its interaction with the biological target, and increased steric bulk may hinder optimal binding.

SAR_Summary sar Structure-Activity Relationship Summary Phenyl Ring Substituents Cycloalkyl Moiety Electron-Withdrawing Groups (NO₂, Cl) INCREASED ACTIVITY Electron-Donating Groups (NH₂, CH₃) DECREASED ACTIVITY Increased Steric Bulk (Cyclohexyl) DECREASED ACTIVITY EWG ANA-04, ANA-05 EWG->sar:green EDG Parent, ANA-01, ANA-02 EDG->sar:red Bulk ANA-07 Bulk->sar:red

Caption: Key structure-activity relationship trends for the N-phenylamide analogs.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to exploring the anticancer potential of analogs of this compound. Based on established principles in medicinal chemistry, our in silico analysis predicts that the introduction of strong electron-withdrawing groups on the phenyl ring is a key strategy for enhancing cytotoxic activity. Specifically, nitro-substituted analogs are highlighted as the most promising candidates for further development.

Future work should focus on the synthesis and in vitro evaluation of the proposed analogs to validate these hypotheses. Subsequent optimization efforts could involve exploring a wider range of electron-withdrawing groups, investigating the effect of substituent position in greater detail, and undertaking mechanism-of-action studies for the most potent compounds to identify their cellular targets. This structured approach will facilitate the rational design of novel and more effective N-phenylamide-based anticancer agents.

References

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]

  • Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Organic Chemistry Portal. [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]

  • N-aryl Amides Research Articles. R Discovery. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. NIH. [Link]

  • Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines... ResearchGate. [Link]

  • SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

Sources

Evaluating the Preclinical Efficacy of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide in Autoimmune Arthritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel small molecule, N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide, in animal models of rheumatoid arthritis (RA). Due to the absence of publicly available data on this specific compound, we will proceed under the scientifically informed hypothesis that it functions as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). This allows for a robust comparative analysis against other clinically relevant mechanisms of action.

This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutics for autoimmune disorders.

Introduction: The Rationale for Targeting Bruton's Tyrosine Kinase in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key player in the pathogenesis of RA is the B cell, which contributes to the disease through autoantibody production, antigen presentation, and pro-inflammatory cytokine secretion. Bruton's tyrosine kinase (BTK) is a critical signaling enzyme in B cells, functioning downstream of the B-cell receptor (BCR).[1][2] Its activation is essential for B-cell proliferation, differentiation, and survival.[1]

Furthermore, BTK is also expressed in myeloid cells, such as macrophages and monocytes, where it mediates inflammatory signaling downstream of Fc receptors.[1][3] This dual role in both adaptive (B cell) and innate immunity makes BTK a highly attractive therapeutic target for RA.[1] By inhibiting BTK, a compound like this compound could potentially ameliorate arthritis by dampening both B-cell and myeloid-driven inflammation.

This guide will compare the hypothetical efficacy of this compound (hereafter referred to as Compound-BTKi) with established therapeutic classes, namely a known BTK inhibitor (Evobrutinib) and Janus kinase (JAK) inhibitors, in the widely accepted collagen-induced arthritis (CIA) mouse model.

Comparative Preclinical Efficacy in the Collagen-Induced Arthritis (CIA) Model

The CIA model is the most commonly used animal model for RA, as it shares many pathological and immunological features with the human disease.[4] The model is induced by immunizing susceptible mouse strains, such as the DBA/1, with type II collagen, leading to the development of an aggressive, inflammatory arthritis.[4][5]

Hypothetical Efficacy Profile of Compound-BTKi

For the purpose of this guide, we will assign a plausible efficacy profile to Compound-BTKi, positioning it as a potent, orally bioavailable inhibitor.

Comparative Efficacy Data

The following table summarizes the expected efficacy of Compound-BTKi in comparison to Evobrutinib and the JAK inhibitor, Tofacitinib, in the mouse CIA model.

Parameter Vehicle Control Compound-BTKi (Hypothetical) Evobrutinib (BTK Inhibitor) Tofacitinib (JAK Inhibitor)
Dose Range N/A10 - 30 mg/kg, oral, once daily1 - 10 mg/kg, oral, once daily15 - 30 mg/kg, oral, once or twice daily
Mean Arthritis Score Reduction (%) 0%~85% at 30 mg/kgNear-complete inhibition at >10 mg/kg[6][7]Significant reduction at 15-30 mg/kg/day[8][9]
Paw Swelling Reduction (%) 0%~70% at 30 mg/kgSignificant reduction observedSignificant prevention of thickness increase at 30 mg/kg/day[10]
Histological Improvement (Joint Damage) Severe synovitis, bone erosionMarked reduction in inflammation and bone erosionSignificant reduction in histological damage[6][7]Dose-dependent decrease in histological score[8]
Effect on Anti-Collagen Antibodies High TiterModerate ReductionEfficacy achieved despite failure to reduce autoantibodies[6][7]Not a primary mechanism
Key Cytokine Inhibition N/AIL-6, TNF-αIL-1β, IL-6, TNF-α[2]IL-6, IL-17, IFN-γ[11][12]

Mechanistic Insights: Signaling Pathways in Focus

The therapeutic efficacy of these compounds is directly linked to their ability to modulate key inflammatory signaling pathways.

BTK Signaling Pathway

In both B cells and myeloid cells, BTK is a central node. In B cells, antigen binding to the BCR initiates a signaling cascade that leads to the activation of BTK. This, in turn, activates downstream pathways like PLCγ2, ERK, and NF-κB, which are crucial for B-cell survival and activation. In myeloid cells, BTK is involved in Fc receptor signaling, leading to the production of inflammatory cytokines.[1][2]

BTK_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK FcR Fc Receptor (FcR) FcR->LYN_SYK BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 ERK_JNK ERK / JNK BTK->ERK_JNK Myeloid_Response Myeloid Cell Activation, Cytokine Release BTK->Myeloid_Response Compound_BTKi Compound-BTKi (N-(3-Amino-4-methylphenyl) cyclopentanecarboxamide) Compound_BTKi->BTK inhibits NFkB NF-κB PLCg2->NFkB B_Cell_Response B-Cell Proliferation, Survival, Cytokine Release ERK_JNK->B_Cell_Response NFkB->B_Cell_Response

Caption: BTK Signaling Pathway Inhibition by Compound-BTKi.

JAK-STAT Signaling Pathway

JAK inhibitors, such as Tofacitinib, target a different but equally critical pathway. Many pro-inflammatory cytokines implicated in RA, including IL-6 and IFN-γ, signal through receptors that utilize Janus kinases. Upon cytokine binding, JAKs become activated, phosphorylate STATs (Signal Transducers and Activators of Transcription), which then translocate to the nucleus to regulate the transcription of inflammatory genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK activates Cytokine Cytokine (e.g., IL-6) Cytokine->CytokineReceptor STAT STAT JAK->STAT phosphorylates Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Caption: JAK-STAT Signaling Pathway Inhibition by Tofacitinib.

Experimental Protocols

For a rigorous evaluation of Compound-BTKi, the following detailed protocols should be implemented.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol is a standard method for inducing arthritis that relies on an autoimmune response to type II collagen.

Workflow Diagram:

CIA_Workflow Day_Neg21 Day -21 Acclimatization of DBA/1 mice (8-10 weeks old) Day_0 Day 0 Primary Immunization: 100µg Bovine Type II Collagen in Complete Freund's Adjuvant (CFA) (Intradermal at base of tail) Day_Neg21->Day_0 Day_21 Day 21 Booster Immunization: 100µg Bovine Type II Collagen in Incomplete Freund's Adjuvant (IFA) Day_0->Day_21 Day_22_56 Day 22-56 Therapeutic Dosing: Administer Vehicle, Compound-BTKi, or Comparators daily Day_21->Day_22_56 Monitoring Disease Monitoring (3x weekly): - Clinical Arthritis Score - Paw Thickness Measurement - Body Weight Day_22_56->Monitoring Day_56 Day 56 Terminal Endpoint: - Blood collection (serum for antibodies/cytokines) - Paw collection (histopathology) Day_22_56->Day_56

Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

Step-by-Step Protocol:

  • Animal Acclimatization: Male DBA/1 mice, 8-10 weeks of age, should be acclimatized for at least one week prior to the start of the experiment.

  • Primary Immunization (Day 0): Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Prepare a similar emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection at a different site near the base of the tail.

  • Treatment Initiation: Begin daily oral gavage of Compound-BTKi, comparator drugs, or vehicle on Day 22, continuing until the end of the study.

  • Clinical Assessment: Monitor animals three times a week for signs of arthritis starting from Day 21.

    • Arthritis Score: Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling of multiple joints, 3=severe swelling of the entire paw, 4=ankylosis). The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

  • Terminal Procedures (Day 56):

    • Collect blood via cardiac puncture for serum analysis of anti-collagen antibodies and inflammatory cytokines.

    • Harvest hind paws and fix in 10% neutral buffered formalin for histopathological analysis of joint inflammation, cartilage damage, and bone erosion.

Pharmacokinetic (PK) Study

A preliminary PK study is essential to determine the oral bioavailability and key parameters of Compound-BTKi.

Hypothetical PK Parameter Compound-BTKi (10 mg/kg, oral in mice) Ibrutinib (10 mg/kg, oral in mice)
Tmax (hours) ~1.0~1-2[13]
Cmax (ng/mL) ~750Variable, dependent on formulation
AUC (ng*h/mL) ~2500~680 (at steady state in humans)[13]
Half-life (hours) ~3.5~4-6[13]
Oral Bioavailability (%) ~40%Low and variable, CYP3A dependent[14]

PK Study Protocol:

  • Administer a single oral dose of Compound-BTKi (e.g., 10 mg/kg) to a cohort of mice.

  • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood to plasma and analyze for drug concentration using a validated LC-MS/MS method.

  • Calculate key PK parameters using appropriate software.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, preclinical evaluation of this compound as a novel BTK inhibitor for rheumatoid arthritis. The proposed comparative studies in the CIA mouse model against established BTK and JAK inhibitors will provide a robust assessment of its therapeutic potential.

Key Self-Validating Systems in this Protocol:

  • Positive Controls: The inclusion of Evobrutinib and Tofacitinib serves as a benchmark for efficacy, ensuring the model is responsive to clinically relevant mechanisms.

  • Dose-Response Evaluation: Determining the efficacy at multiple doses will validate the pharmacological activity of Compound-BTKi.

  • PK/PD Correlation: Linking the pharmacokinetic profile to pharmacodynamic readouts (e.g., target engagement, clinical scores) will provide crucial insights into the required therapeutic exposure.

Successful demonstration of efficacy and a favorable safety profile in these preclinical models would strongly support the advancement of this compound into further IND-enabling studies.

References

  • Du, J., et al. (2022). Synergistic effect of Bruton's tyrosine kinase and TNF-α in the regulation of rheumatoid arthritis and underlying mechanisms. Experimental and Therapeutic Medicine, 23(2), 141. Retrieved from [Link]

  • Wojdasiewicz, P., et al. (2022). JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. International Journal of Molecular Sciences, 23(15), 8173. Retrieved from [Link]

  • WuXi AppTec. (2023). Comparative assessment of selective Janus Kinase inhibitors in rheumatoid arthritis mouse model: Insights into immune modulation. Immunology 2023 Abstract Supplement. Retrieved from [Link]

  • Mancuso, J. J., & Ivashkiv, L. B. (2014). Bruton's tyrosine kinase inhibitors for the treatment of rheumatoid arthritis. Current opinion in chemical biology, 23, 9-15. Retrieved from [Link]

  • ACR Meeting Abstracts. (2018). Bruton's Tyrosine Kinase (BTK) Pathway Is Active in Synovium at Various Stages of Rheumatoid Arthritis Disease Progression. Retrieved from [Link]

  • Milici, A. J., et al. (2009). Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis. Arthritis research & therapy, 11(5), R154. Retrieved from [Link]

  • Du, J., et al. (2022). Synergistic effect of Bruton's tyrosine kinase and TNF-α in the regulation of rheumatoid arthritis and underlying mechanisms. Experimental and Therapeutic Medicine, 23(2), 141. Retrieved from [Link]

  • Schwartz, D. M., et al. (2021). Bruton's Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis. Rheumatology and therapy, 8(3), 1039–1053. Retrieved from [Link]

  • Llop-Guevara, A., et al. (2015). Simultaneous inhibition of JAK and SYK kinases ameliorates chronic and destructive arthritis in mice. Arthritis research & therapy, 17(1), 369. Retrieved from [Link]

  • de Zwart, L., et al. (2018). Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition. Clinical cancer research : an official journal of the American Association for Cancer Research, 24(12), 2895–2904. Retrieved from [Link]

  • Alivernini, S., et al. (2021). Tofacitinib effects on the in vivo model of experimental arthritis. ResearchGate. Retrieved from [Link]

  • Haselmayer, P., et al. (2019). Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models. Journal of immunology (Baltimore, Md. : 1950), 202(10), 2888–2906. Retrieved from [Link]

  • Li, Y., et al. (2020). Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome. Journal of translational medicine, 18(1), 346. Retrieved from [Link]

  • Ghoreschi, K., et al. (2011). Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550). Journal of immunology (Baltimore, Md. : 1950), 186(7), 4234–4243. Retrieved from [Link]

  • Haselmayer, P., et al. (2019). Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models. Journal of immunology (Baltimore, Md. : 1950), 202(10), 2888–2906. Retrieved from [Link]

  • Harada, Y., et al. (2022). Dosing Time-Dependency of the Arthritis-Inhibiting Effect of Tofacitinib in Mice. Journal of Pharmaceutical Sciences & Research, 14(6), 1-6. Retrieved from [Link]

  • Fukuyama, T., et al. (2020). Influence of tofacitinib on CIA-associated change in voluntary wheel running activity in mice. ResearchGate. Retrieved from [Link]

  • Goldwirt, L., et al. (2018). Ibrutinib brain distribution: a preclinical study. Cancer chemotherapy and pharmacology, 81(4), 783–789. Retrieved from [Link]

  • de Jong, J., et al. (2016). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. Expert opinion on drug metabolism & toxicology, 12(12), 1497–1509. Retrieved from [Link]

  • Parekh, A., et al. (2022). Determination of a clinically effective evobrutinib dose: Exposure-response analyses of a phase II relapsing multiple sclerosis study. Clinical and translational science, 15(12), 2886–2898. Retrieved from [Link]

  • Marostica, E., et al. (2015). Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies. Cancer chemotherapy and pharmacology, 75(1), 111–121. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). IMBRUVICA (ibrutinib) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

  • Whang, J. A., & Cambier, J. C. (2018). How will Bruton's tyrosine kinase inhibitors affect rheumatoid arthritis? Reply. Arthritis & rheumatology (Hoboken, N.J.), 70(2), 317–318. Retrieved from [Link]

  • Merck Group. (2018). Positive Late-Breaking Phase II Data Evaluating Investigational Oral Therapy, Evobrutinib in RMS. Retrieved from [Link]

  • Holmdahl, R., et al. (2007). Collagen-induced arthritis in C57BL/6 mice is associated with a robust and sustained T-cell response to type II collagen. Arthritis research & therapy, 9(5), R113. Retrieved from [Link]

  • Lee, S. H., et al. (2024). Impact of ibrutinib on inflammation in a mouse model of Graves' orbitopathy. Frontiers in Endocrinology, 15, 1403061. Retrieved from [Link]

  • PAP. (2019). Positive Phase II Data Further Highlights Clinical Proof of Concept for Evobrutinib, First Oral Bruton´s Tyrosine Kinase (BTK) Inhibitor to Report Positive Phase II Clinical Results in MS. Retrieved from [Link]

  • van den Berg, W. B., & Miossec, P. (2009). Collagen-induced arthritis. In Mouse Models for Drug Discovery (pp. 153-166). Humana Press. Retrieved from [Link]

  • Maleitzke, T., et al. (2025). Characterisation of the antinociceptive effect of baricitinib in the collagen antibody-induced arthritis mouse model. Annals of the rheumatic diseases, 84(2), 205–214. Retrieved from [Link]

Sources

A Comparative Guide to the Toxicological Profile of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical development, a comprehensive understanding of a compound's toxicity profile is paramount to ensuring safety and regulatory compliance. This guide provides a comparative framework for evaluating the toxicological properties of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide, a compound for which public domain toxicity data is limited[1][2]. In the absence of specific experimental data for this molecule, we present a roadmap for generating a robust toxicity profile and compare it against structurally related analogs.

This guide is intended for researchers, scientists, and drug development professionals. It outlines a tiered testing strategy encompassing in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity, grounded in established scientific principles and regulatory guidelines. The methodologies detailed herein are designed to provide a thorough and self-validating assessment of a compound's potential hazards.

For the purpose of this illustrative guide, we will consider the following structurally similar compounds as comparators:

  • Comparator A: N-(3-methylphenyl)cyclopentanecarboxamide[3]

  • Comparator B: 3-amino-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide[4]

The following sections will detail the experimental workflows and data interpretation necessary to build a comprehensive toxicity comparison.

Part 1: In Vitro Cytotoxicity Assessment

The initial evaluation of a compound's toxicity typically begins with in vitro cytotoxicity assays. These assays are rapid, cost-effective, and reduce the reliance on animal testing, making them ideal for early-stage screening[5][6]. They provide crucial information on the concentration at which a substance begins to exert toxic effects on cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability[7].

Methodology:

  • Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), will be cultured in appropriate media and conditions.

  • Compound Preparation: this compound and comparator compounds will be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions will be prepared to achieve a range of final concentrations for testing.

  • Cell Seeding: Cells will be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The culture medium will be replaced with a medium containing the test compounds at various concentrations. Control wells will receive the vehicle solvent. Cells will be incubated for 24 to 72 hours.

  • MTT Addition: After the incubation period, the MTT reagent will be added to each well, and the plates will be incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Data Acquisition: The formazan crystals will be solubilized, and the absorbance will be measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values will be converted to percentage cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) will be calculated.

Data Presentation: Comparative Cytotoxicity

The results of the cytotoxicity assays should be summarized in a clear and concise table to facilitate comparison.

CompoundCell LineIncubation Time (hours)IC50 (µM)
This compoundHepG224Data to be generated
This compoundHepG248Data to be generated
This compoundHEK29324Data to be generated
This compoundHEK29348Data to be generated
Comparator AHepG224Data to be generated
Comparator AHepG248Data to be generated
Comparator AHEK29324Data to be generated
Comparator AHEK29348Data to be generated
Comparator BHepG224Data to be generated
Comparator BHepG248Data to be generated
Comparator BHEK29324Data to be generated
Comparator BHEK29348Data to be generated

Part 2: Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it evaluates a compound's potential to damage genetic material, which can lead to mutations and cancer. A standard battery of in vitro genotoxicity tests is recommended to cover different endpoints.[8]

Experimental Workflow: A Two-Pronged Approach

A comprehensive in vitro genotoxicity assessment typically includes the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus test.[8][9]

Caption: A standard workflow for in vitro genotoxicity testing.

Experimental Protocols

1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test detects gene mutations induced by a substance.[10][11]

Methodology:

  • Bacterial Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction) to mimic metabolic processes in the liver.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compounds.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Analysis: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

2. In Vitro Micronucleus Assay

This assay identifies substances that cause chromosomal damage.[9][10]

Methodology:

  • Cell Culture: Mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are cultured.

  • Exposure: The cells are exposed to the test compounds at multiple concentrations, with and without metabolic activation.

  • Cell Division Block: A cytokinesis-blocking agent (e.g., cytochalasin B) is added to accumulate cells that have completed one cell division.

  • Harvesting and Staining: Cells are harvested and stained with a DNA-specific dye.

  • Analysis: The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) in binucleated cells is determined by microscopic analysis.

Data Presentation: Comparative Genotoxicity

The results should be presented in a summary table.

AssayCompoundMetabolic ActivationResult
Ames TestThis compoundWith S9Data to be generated
Ames TestThis compoundWithout S9Data to be generated
In Vitro MicronucleusThis compoundWith S9Data to be generated
In Vitro MicronucleusThis compoundWithout S9Data to be generated
Ames TestComparator AWith S9Data to be generated
Ames TestComparator AWithout S9Data to be generated
In Vitro MicronucleusComparator AWith S9Data to be generated
In Vitro MicronucleusComparator AWithout S9Data to be generated
Ames TestComparator BWith S9Data to be generated
Ames TestComparator BWithout S9Data to be generated
In Vitro MicronucleusComparator BWith S9Data to be generated
In Vitro MicronucleusComparator BWithout S9Data to be generated

Part 3: In Vivo Acute Oral Toxicity

In vivo studies are conducted to understand the systemic effects of a compound in a whole organism. Acute oral toxicity studies provide information on the potential adverse effects of a single dose of a substance.[12]

Experimental Protocol: Up-and-Down Procedure (OECD 425)

The Up-and-Down Procedure is a method for determining the LD50 (the dose that is lethal to 50% of the test animals) that uses a minimal number of animals.[13]

Methodology:

  • Animal Model: A single sex of a rodent species (typically female rats) is used.

  • Dosing: Animals are dosed one at a time. The first animal receives a dose that is the best estimate of the LD50.

  • Observation: Each animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If an animal survives, the dose for the next animal is increased. If an animal dies, the dose for the next animal is decreased.

  • LD50 Calculation: The LD50 is calculated from the results of a small number of animals (typically 4-6) using a maximum likelihood method.

Acute_Toxicity_Workflow Start Select Starting Dose (OECD 425) Dose_Animal_1 Dose Animal 1 Start->Dose_Animal_1 Observe_1 Observe for 48h (and up to 14 days) Dose_Animal_1->Observe_1 Outcome_1 Outcome? Observe_1->Outcome_1 Dose_Animal_2_Up Increase Dose for Animal 2 Outcome_1->Dose_Animal_2_Up Survival Dose_Animal_2_Down Decrease Dose for Animal 2 Outcome_1->Dose_Animal_2_Down Mortality Continue_Testing Continue with subsequent animals Dose_Animal_2_Up->Continue_Testing Dose_Animal_2_Down->Continue_Testing Calculate_LD50 Calculate LD50 Continue_Testing->Calculate_LD50

Caption: Workflow for the Up-and-Down Procedure (OECD 425).

Data Presentation: Comparative Acute Oral Toxicity
CompoundSpeciesLD50 (mg/kg)95% Confidence IntervalObserved Toxic Signs
This compoundRat (female)Data to be generatedData to be generatedData to be generated
Comparator ARat (female)Data to be generatedData to be generatedData to be generated
Comparator BRat (female)Data to be generatedData to be generatedData to be generated

Conclusion

This guide outlines a systematic and scientifically rigorous approach to characterizing the toxicity profile of this compound and comparing it with structural analogs. By employing a tiered strategy of in vitro and in vivo assays, researchers can generate the necessary data to make informed decisions regarding the safety and potential applications of this compound. The provided experimental protocols and data presentation formats are designed to ensure clarity, comparability, and adherence to established scientific and regulatory standards.

References

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity - GenEvolutioN. (URL: )
  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed. (URL: )
  • In Vitro Cytotoxicity Assay - Alfa Cytology. (URL: )
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec. (URL: )
  • Ames Test and Genotoxicity Testing - Nelson Labs. (URL: )
  • OECD Guideline for the Testing of Chemicals 420. (URL: )
  • Ames Test - Charles River Labor
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: )
  • Acute Toxicity by OECD Guidelines. (URL: )
  • Acute Toxicity - The Joint Research Centre - EU Science Hub. (URL: )
  • OECD Test Guideline 425 - National Toxicology Program (NTP). (URL: )
  • Drug discovery: In vitro toxicity testing by flow cytometry - Miltenyi Biotec. (URL: )
  • OECD Guideline for Testing of Chemicals 423. (URL: )
  • Update on in vitro cytotoxicity assays for drug development - ResearchG
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (URL: )
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • N-(3-amino-4-methylphenyl)
  • This compound | CAS# 946690-42-2 | MFCD09946653 | BB-4027982 - Hit2Lead. (URL: )
  • N-(3-methylphenyl)cyclopentanecarboxamide | C13H17NO | CID 531884 - PubChem. (URL: )
  • 3-amino-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide | C14H20N2O - PubChem. (URL: )
  • Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction - PMC - PubMed Central - NIH. (URL: )
  • 3-amino-N,N-diethyl-4-methylpentanamide | C10H22N2O | CID 81981857 - PubChem. (URL: )
  • N-(3-amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride | CAS# 1269039-42-0 | MFCD18483443 | BB-4027670 - Hit2Lead. (URL: )

Sources

A Researcher's Guide to the Pharmacokinetic Analysis of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its successful translation from a promising molecule to a therapeutic agent. This guide provides a comprehensive framework for the pharmacokinetic analysis of the novel compound N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide. In the absence of pre-existing data for this specific molecule, we will outline a robust, self-validating experimental workflow. To provide context and a practical benchmark for the generated data, we will compare the anticipated results with the known pharmacokinetic profiles of three well-characterized drugs: Warfarin, Propranolol, and Caffeine. This comparative approach will illuminate the potential characteristics of this compound and guide its future development.

The Imperative of Early and Comprehensive PK Analysis

The journey of a drug from discovery to clinical application is fraught with challenges, and a significant portion of candidate failures can be attributed to unfavorable pharmacokinetic properties.[1] Early in vitro and in vivo characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is not merely a data-gathering exercise; it is a critical step in risk mitigation and resource optimization.[2][3] By identifying potential liabilities such as rapid metabolism, poor absorption, or significant drug-drug interactions at the preclinical stage, researchers can make informed decisions about which candidates to advance, thereby increasing the probability of clinical success.

This guide is structured to provide both the "how" and the "why" of pharmacokinetic analysis. We will delve into the detailed protocols for key in vitro assays and in vivo studies, explaining the scientific rationale behind each step. The goal is to equip you with the knowledge and methodologies to conduct a thorough and reliable pharmacokinetic evaluation of this compound, or any novel small molecule entity.

Comparative Framework: Benchmarking Against Established Drugs

To interpret the experimental data generated for this compound, it is instructive to compare it against drugs with well-defined and diverse pharmacokinetic profiles. For this purpose, we have selected:

  • Warfarin: An anticoagulant with a narrow therapeutic index, high plasma protein binding, and metabolism primarily mediated by CYP2C9.[4][5][6]

  • Propranolol: A beta-blocker that undergoes extensive first-pass metabolism, is a substrate for multiple CYP enzymes (CYP2D6, CYP1A2, and CYP2C19), and exhibits moderate plasma protein binding.[7][8][9][10][11]

  • Caffeine: A widely consumed stimulant with rapid and complete absorption, low plasma protein binding, and primary metabolism by CYP1A2.[12][13][14][15][16]

By comparing the in vitro and in vivo data of our topic compound with these benchmarks, we can begin to classify its pharmacokinetic behavior and anticipate its potential in vivo performance.

In Vitro Pharmacokinetic Profiling: The First Look at ADME

In vitro ADME assays are the cornerstone of early pharmacokinetic assessment, providing crucial data on a compound's intrinsic properties in a controlled environment. These assays are designed to be high-throughput and cost-effective, enabling the rapid screening of multiple candidates.

Metabolic Stability in Human Hepatocytes

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability.[17][18] The liver is the primary site of drug metabolism, and hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes, offering a comprehensive in vitro model.[1][17]

dot

cluster_0 Metabolic Stability Workflow Start Start Prepare_Hepatocytes Prepare Hepatocyte Suspension (1 x 10^6 cells/mL) Start->Prepare_Hepatocytes Prepare_Compound Prepare this compound (1 µM working solution) Start->Prepare_Compound Incubate Incubate at 37°C Prepare_Hepatocytes->Incubate Prepare_Compound->Incubate Time_Points Sample at 0, 15, 30, 60, 90, 120 min Incubate->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) Analyze->Calculate End End Calculate->End

Caption: Workflow for Hepatocyte Metabolic Stability Assay.

Detailed Protocol: Metabolic Stability in Human Hepatocytes [1][18][19][20]

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's instructions and dilute to a final concentration of 1 x 10^6 viable cells/mL in pre-warmed incubation medium.

  • Compound Preparation: Prepare a 1 µM working solution of this compound in the same incubation medium.

  • Incubation: In a 96-well plate, combine the hepatocyte suspension and the compound working solution. Place the plate in an incubator at 37°C with shaking.

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the incubation mixture.

  • Reaction Termination: Immediately quench the metabolic activity by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.[21] Inhibition of these enzymes by a new chemical entity can lead to drug-drug interactions, potentially causing adverse effects.[21] The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter for assessing this risk.[22][23]

dot

cluster_1 CYP Inhibition (IC50) Workflow Start_CYP Start Prepare_Microsomes Prepare Human Liver Microsomes and CYP Probe Substrate Start_CYP->Prepare_Microsomes Prepare_Inhibitor Prepare Serial Dilutions of This compound Start_CYP->Prepare_Inhibitor Pre_Incubate Pre-incubate Microsomes and Inhibitor Prepare_Microsomes->Pre_Incubate Prepare_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction with NADPH Pre_Incubate->Initiate_Reaction Incubate_37 Incubate at 37°C Initiate_Reaction->Incubate_37 Terminate_Reaction Terminate Reaction with Cold Acetonitrile Incubate_37->Terminate_Reaction Analyze_Metabolite Analyze Metabolite Formation by LC-MS/MS Terminate_Reaction->Analyze_Metabolite Calculate_IC50 Calculate IC50 Value Analyze_Metabolite->Calculate_IC50 End_CYP End Calculate_IC50->End_CYP

Caption: Workflow for CYP450 Inhibition IC50 Determination.

Detailed Protocol: CYP450 Inhibition IC50 Determination [21][22][23][24][25]

  • Reagent Preparation: Prepare human liver microsomes, a panel of CYP-specific probe substrates, and a series of dilutions of this compound.

  • Pre-incubation: In a 96-well plate, pre-incubate the microsomes and the test compound dilutions at 37°C.

  • Reaction Initiation: Add the CYP-specific probe substrate and an NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein.

  • LC-MS/MS Analysis: Quantify the formation of the metabolite of the probe substrate in the supernatant.

  • Data Analysis: Plot the percentage of inhibition versus the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[26] Only the unbound fraction of a drug is pharmacologically active. The Rapid Equilibrium Dialysis (RED) method is a widely accepted technique for determining the percentage of plasma protein binding.[26][27][28][29][30]

dot

cluster_2 Plasma Protein Binding (RED) Workflow Start_PPB Start Spike_Plasma Spike Human Plasma with This compound Start_PPB->Spike_Plasma Add_to_RED Add Spiked Plasma to Sample Chamber and Buffer to Buffer Chamber of RED Device Spike_Plasma->Add_to_RED Incubate_Equilibrium Incubate at 37°C to Reach Equilibrium Add_to_RED->Incubate_Equilibrium Sample_Chambers Sample from Both Chambers Incubate_Equilibrium->Sample_Chambers Matrix_Match Matrix Match Samples Sample_Chambers->Matrix_Match Analyze_Concentration Analyze Compound Concentration by LC-MS/MS Matrix_Match->Analyze_Concentration Calculate_Binding Calculate Percent Bound and Unbound Analyze_Concentration->Calculate_Binding End_PPB End Calculate_Binding->End_PPB

Caption: Workflow for Plasma Protein Binding using RED Assay.

Detailed Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED) [26][27][28][29][30]

  • Compound Spiking: Spike human plasma with this compound at a known concentration.

  • RED Device Setup: Add the spiked plasma to the sample chamber and dialysis buffer to the buffer chamber of the RED device inserts.

  • Equilibration: Incubate the assembled RED plate at 37°C with shaking for a sufficient time to allow for equilibrium (typically 4-6 hours).

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate quantification, matrix-match the samples by adding blank plasma to the buffer aliquot and buffer to the plasma aliquot.

  • Sample Preparation: Precipitate proteins with cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Analyze the concentration of the compound in the processed samples.

  • Calculation: Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Comparative In Vitro Data Summary

The following table presents a hypothetical data set for this compound alongside the known values for our comparator drugs. This allows for a direct comparison of their in vitro pharmacokinetic properties.

ParameterThis compound (Hypothetical Data)WarfarinPropranololCaffeine
Metabolic Stability (Human Hepatocytes)
Half-life (t1/2, min)60>12020180
Intrinsic Clearance (Clint, µL/min/10^6 cells)11.6<5.834.73.9
CYP450 Inhibition (IC50, µM)
CYP1A2>50>5015>50
CYP2C9151.525>50
CYP2D6>50>505>50
CYP3A4>50>5010>50
Plasma Protein Binding (%)
Human85%99%[4]90%[7]35%[15]

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

While in vitro assays provide valuable initial data, in vivo studies are essential to understand how a compound behaves in a complex biological system.[31][32][33] Pharmacokinetic studies in animal models, typically rodents in early discovery, provide key parameters such as clearance, volume of distribution, half-life, and bioavailability.[33][34]

Experimental Design: In Vivo Pharmacokinetics in Rats [33][34]

A typical study design involves administering this compound to a cohort of rats via both intravenous (IV) and oral (PO) routes.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing:

    • IV Administration: A single bolus dose (e.g., 1-2 mg/kg) is administered to assess clearance and volume of distribution.

    • PO Administration: A single oral gavage dose (e.g., 5-10 mg/kg) is given to determine oral bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the drug in plasma is quantified using a validated LC-MS/MS method.[35][36][37][38][39][40]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters.

Comparative In Vivo Data Summary

The table below provides a comparative summary of key in vivo pharmacokinetic parameters for our hypothetical compound and the selected reference drugs.

ParameterThis compound (Hypothetical Rat Data)Warfarin (Rat Data)Propranolol (Rat Data)Caffeine (Rat Data)
Clearance (CL, mL/min/kg) 1555025
Volume of Distribution (Vd, L/kg) 2.00.15[6]3.00.7
Half-life (t1/2, hr) 2.3201.01.5
Oral Bioavailability (F, %) 40%>90%20%>90%

Synthesizing the Data: Building a Pharmacokinetic Profile

By integrating the in vitro and in vivo data, we can construct a comprehensive pharmacokinetic profile for this compound and draw meaningful comparisons with our benchmark compounds.

This compound (Hypothetical Profile):

Based on our hypothetical data, this compound exhibits moderate metabolic stability, suggesting it is likely to have a reasonable half-life in vivo. The moderate CYP2C9 inhibition warrants further investigation for potential drug-drug interactions. Its high plasma protein binding is similar to that of Propranolol. The in vivo data in rats suggest moderate clearance and a good volume of distribution, with a half-life that may support once or twice-daily dosing. The moderate oral bioavailability of 40% could be due to first-pass metabolism, consistent with the in vitro metabolic stability data.

Comparison with Benchmarks:

  • Compared to Warfarin: Our compound shows lower plasma protein binding and a much shorter half-life. The CYP2C9 inhibition is less potent than that of Warfarin.

  • Compared to Propranolol: It has similar plasma protein binding but appears to have lower clearance and a longer half-life in rats. The oral bioavailability is higher than that of Propranolol, suggesting less extensive first-pass metabolism.

  • Compared to Caffeine: It exhibits significantly higher plasma protein binding and is likely to have a more complex metabolic profile. The oral bioavailability is lower than that of the rapidly and completely absorbed Caffeine.

Conclusion: A Roadmap for Further Development

This guide has provided a comprehensive, step-by-step framework for the pharmacokinetic analysis of this compound. By following the detailed protocols for in vitro ADME assays and in vivo pharmacokinetic studies, researchers can generate the critical data needed to understand the disposition of this novel compound. The comparative analysis against well-characterized drugs like Warfarin, Propranolol, and Caffeine offers a valuable context for interpreting these data and making informed decisions about the compound's future development trajectory. A thorough and early understanding of a compound's pharmacokinetic profile is a cornerstone of modern drug discovery and a key driver of successful clinical translation.

References

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  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. 2015;7(11):1389-95.
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  • Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current Drug Metabolism. 2020;21(2):89-105.
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  • Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics. 1976;1(5):353-65.
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Novel Carboxamide-Based Compounds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the identification of a potent "hit" against a desired biological target is merely the first step. The true challenge lies in sculpting that molecule into a therapeutic candidate with a pristine safety and efficacy profile. A critical determinant of this profile is selectivity—the degree to which a compound interacts with its intended target versus other proteins in the proteome. Poor selectivity, or high cross-reactivity, can lead to unforeseen off-target toxicities, complex pharmacological profiles, and ultimately, clinical failure.

This guide addresses the crucial process of characterizing the cross-reactivity of a novel chemical entity. For this purpose, we will use the compound N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide (CAS 946690-42-2) as a representative model. While specific biological data for this exact molecule is not publicly documented, its structure contains a carboxamide linker between an aromatic system and an aliphatic ring—a common scaffold in medicinal chemistry, particularly for kinase inhibitors.[1][2][3][4] This guide, therefore, provides a comprehensive, field-proven framework for any researcher who has synthesized a novel compound with this structural motif and is poised to investigate its selectivity profile.

Our objective is to move beyond mere data reporting and provide the strategic and causal thinking behind the experimental design, data interpretation, and validation workflows that are the hallmarks of rigorous drug development.

Part 1: Initial Hypothesis and Strategic Approach

The structure of this compound contains key pharmacophoric features. The amide bond can act as a hydrogen bond donor and acceptor, while the substituted phenyl ring can engage in various interactions within a binding pocket. Such features are prevalent in ATP-competitive kinase inhibitors, which bind in the highly conserved ATP-binding site of protein kinases.[2][3][4] Therefore, a logical starting hypothesis is that our compound of interest may target a member of the human kinome.

Given this hypothesis, our strategy is not to test targets randomly but to employ a tiered approach that maximizes information while conserving resources.

  • Broad-Panel Primary Screen: Use a high-throughput kinase panel to rapidly assess the compound's activity against a large, representative fraction of the human kinome at a single, high concentration.

  • Data Analysis & Hit Triage: Analyze the primary screen data to identify the primary target(s) and any significant off-target "hits."

  • Orthogonal Validation & Dose-Response: Confirm the primary and off-target interactions using a different assay format and generate quantitative dose-response curves to determine potency (e.g., IC₅₀ or Kᵢ).

  • Cellular Target Engagement: Verify that the compound interacts with its target(s) in a physiological cellular environment.

This workflow is designed to be a self-validating system, where each step confirms and refines the findings of the previous one.

G cluster_0 Phase 1: Discovery & Triage cluster_1 Phase 2: Validation & Quantification node_A Novel Compound Synthesis (e.g., N-(3-Amino-4-methylphenyl) cyclopentanecarboxamide) node_B Broad Kinome Screen (e.g., KINOMEscan @ 10 µM) node_A->node_B Hypothesis: Kinase Inhibitor node_C Data Analysis: Identify Primary Target & Off-Targets node_B->node_C Generate % Inhibition Data node_D IC50 Determination (Dose-Response) Biochemical Assay (e.g., LanthaScreen) node_C->node_D Prioritize Hits for Validation node_E Cellular Target Engagement Assay (e.g., CETSA or Phospho-Western Blot) node_D->node_E Confirm Cellular Activity node_F Selectivity Profile Established node_E->node_F Validate In-Cell Target Binding

Caption: Workflow for characterizing compound selectivity.

Part 2: Comparative Analysis of a Hypothetical Cross-Reactivity Profile

To illustrate this process, let us assume we have screened this compound (termed "Cpd-X" ) and a known multi-kinase inhibitor, Sunitinib, as a comparator. The screen was performed at a 10 µM concentration against a panel of 468 kinases, with results expressed as percent inhibition. A common threshold for a significant "hit" in such screens is >90% inhibition.

Table 1: Hypothetical Primary Kinome Screen Results (% Inhibition at 10 µM)

Kinase TargetCpd-X (% Inhibition)Sunitinib (% Inhibition)Kinase FamilyRationale for Comparison
BTK 99.5% 88.2%TEC Family Tyrosine KinaseHypothesized Primary Target
ITK65.1%85.4%TEC Family Tyrosine KinaseRelated family member to assess selectivity
EGFR15.3%75.6%Receptor Tyrosine KinaseCommon off-target for BTK inhibitors
VEGFR2 98.8%99.9% Receptor Tyrosine KinaseSignificant Off-Target for Cpd-X
c-KIT45.7%99.8% Receptor Tyrosine KinasePrimary target of Sunitinib
SRC88.9%95.3%SRC Family Tyrosine KinaseCommon and structurally related kinase
  • Primary Target Hypothesis: Cpd-X is a potent inhibitor of Bruton's Tyrosine Kinase (BTK), a clinically relevant target in oncology and immunology.[3]

  • Significant Off-Target Activity: Cpd-X also strongly inhibits VEGFR2, a key mediator of angiogenesis. This cross-reactivity is a critical finding, as VEGFR2 inhibition is associated with both therapeutic effects (anti-cancer) and toxicities (hypertension, bleeding).

  • Comparative Selectivity: While Sunitinib is a broad-spectrum inhibitor, Cpd-X appears more selective within the TEC family (strong BTK vs. moderate ITK inhibition) but has a potent, discrete off-target liability (VEGFR2) that Sunitinib also shares.

This initial screen provides a powerful, albeit low-resolution, map of our compound's activity. The next step is to validate these hits with quantitative, dose-response assays.

Part 3: Experimental Protocol for IC₅₀ Determination

To confirm the primary screen hits and quantify the potency of Cpd-X against BTK and VEGFR2, we will employ a biochemical dose-response assay. The LanthaScreen™ Eu Kinase Binding Assay is an excellent choice as it is a robust, high-throughput method that directly measures the binding of an inhibitor to the kinase active site.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Objective: To determine the IC₅₀ values of Cpd-X for BTK and VEGFR2.

Principle: This is a competitive binding assay. A fluorescently labeled ATP-competitive tracer binds to the kinase of interest. This kinase is labeled with a Europium (Eu)-labeled antibody. When the tracer and kinase are in close proximity, Förster Resonance Energy Transfer (FRET) occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the emission signal.

Materials:

  • BTK and VEGFR2 recombinant human protein (e.g., from Thermo Fisher Scientific).

  • Eu-anti-GST (or other tag) Antibody.

  • LanthaScreen™ Kinase Tracer (specific for the kinase family).

  • Test Compound (Cpd-X) serially diluted in DMSO.

  • 384-well, low-volume, black assay plates.

  • TR-FRET compatible plate reader.

Methodology:

  • Compound Preparation:

    • Create a 12-point, 3-fold serial dilution of Cpd-X in DMSO, starting from a 1 mM stock. This creates a wide concentration range to ensure a full sigmoidal curve.

    • Prepare an intermediate dilution of these compounds in assay buffer. The final DMSO concentration in the well must be kept constant and low (<1%) to avoid assay interference.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or DMSO vehicle (for positive and negative controls) to the appropriate wells of a 384-well plate.

  • Kinase/Antibody Mix Preparation:

    • Prepare a 2X working solution of the Kinase/Eu-Antibody mix in the assay buffer at the concentration recommended by the manufacturer.

    • Add 5 µL of this mix to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Tracer Preparation & Dispensing:

    • Prepare a 2X working solution of the appropriate fluorescent tracer.

    • Add 2.5 µL of the tracer solution to all wells. This initiates the competitive binding reaction.

  • Incubation & Reading:

    • Incubate the plate for 60 minutes at room temperature, protected from light. This allows the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the vehicle (0% inhibition) and no-kinase (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC₅₀ value.

Table 2: Hypothetical IC₅₀ Validation Results

Kinase TargetCpd-X IC₅₀ (nM)Sunitinib IC₅₀ (nM)Selectivity Ratio (VEGFR2/BTK)
BTK5.285.0115.4
VEGFR2600.112.5N/A

Interpretation: The IC₅₀ data confirms our primary screen. Cpd-X is a highly potent BTK inhibitor (IC₅₀ = 5.2 nM). Crucially, it is >100-fold more selective for BTK over VEGFR2. This is a highly desirable outcome. While the primary screen showed a strong VEGFR2 "hit" at 10 µM (a concentration >16x its IC₅₀), the quantitative dose-response reveals a significant selectivity window. This is a critical distinction for the drug development team, suggesting that a therapeutic dose might be achieved that engages BTK without significantly affecting VEGFR2.

G cluster_0 Selectivity Profile cluster_1 Target Space CpdX Cpd-X BTK (5.2 nM) VEGFR2 (600.1 nM) BTK_node BTK CpdX:f0->BTK_node High Potency VEGFR2_node VEGFR2 CpdX:f1->VEGFR2_node Low Potency Sunitinib Sunitinib VEGFR2 (12.5 nM) c-KIT (25 nM) BTK (85.0 nM) Sunitinib:f2->BTK_node Moderate Potency Sunitinib:f0->VEGFR2_node High Potency cKIT_node c-KIT Sunitinib:f1->cKIT_node High Potency

Caption: Visualizing compound selectivity profiles.

Conclusion and Forward Look

This guide outlines a systematic, robust, and scientifically rigorous approach to characterizing the cross-reactivity of a novel compound, using this compound as a structural archetype. Through a tiered workflow of broad-panel screening followed by quantitative validation, we can build a high-confidence selectivity profile.

Our hypothetical case study for "Cpd-X" revealed it to be a potent and highly selective BTK inhibitor, with a >100-fold window over its most significant off-target, VEGFR2. This data provides a strong rationale for advancing the compound into further preclinical studies, including cellular assays to confirm on-target activity and in vivo models to assess efficacy and safety. The key takeaway for researchers is that cross-reactivity is not an endpoint but a critical dataset that informs the entire drug development process, enabling data-driven decisions to ultimately deliver safer and more effective medicines.

References

  • BenchChem. (2025). The Structure-Activity Relationship of 3-Quinoline Carboxamide ATM Inhibitors: A Technical Guide. Link

  • Di Micco, S., et al. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PLoS ONE, 9(1), e87652. Link

  • Li, P., et al. (2022). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 243, 114758. Link

  • Kawakami, H., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(19), 5652-5666. Link

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Safety Operating Guide

N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Byline: Your Partner in Laboratory Safety and Chemical Handling

Introduction

In the fast-paced environment of research and drug development, the synthesis and handling of novel chemical entities are routine. This compound, a compound with potential applications in various research fields, is one such molecule. However, as with any new or custom-synthesized compound, a comprehensive and verified Safety Data Sheet (SDS) may not always be readily available. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the principle of precautionary action, treating substances with unknown hazard profiles as potentially hazardous.

Part 1: Provisional Hazard Assessment in the Absence of a Specific SDS

A critical first step in the proper disposal of any chemical is a thorough hazard assessment. For novel compounds like this compound, where a dedicated SDS may be unavailable, a provisional hazard assessment is necessary. This involves analyzing the molecule's functional groups and reviewing data from structurally similar compounds.

Structural Analysis of this compound:

  • Aromatic Amine Group: The presence of a primary aromatic amine (the amino-methylphenyl group) suggests potential for toxicity and skin sensitization. Aromatic amines as a class can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3]

  • Amide Group: The cyclopentanecarboxamide moiety is an amide. While generally less reactive than other functional groups, some amides can cause irritation.[4][5][6]

  • Solid Form: The compound is known to be a solid, which can pose an inhalation hazard if handled as a fine powder.[7]

Data from Structurally Similar Compounds:

CompoundKey Hazards Identified in SDS
N-(3-Aminophenyl)acetamide Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[8][9]
Cyclopentanecarboxamide Harmful if swallowed, Causes serious eye irritation.[4][6]
4-Methylphenylamine (p-Toluidine) Harmful if swallowed or inhaled, May cause an allergic skin reaction, Suspected of causing genetic defects, May cause damage to organs through prolonged or repeated exposure, Very toxic to aquatic life.[2]

Based on this analysis, it is prudent to handle this compound as a hazardous substance with the following potential characteristics:

  • Acute toxicity (oral)

  • Skin and eye irritant

  • Potential skin sensitizer

  • Respiratory irritant

  • Potential for environmental toxicity

Part 2: Waste Determination and Segregation

In accordance with the Resource Conservation and Recovery Act (RCRA) guidelines, a hazardous waste determination must be made for every solid waste generated.[10][11] Given the provisional hazard assessment, all waste streams containing this compound must be managed as hazardous waste.

Waste Segregation:

Proper segregation is crucial to prevent dangerous chemical reactions. Waste containing this compound should be collected in dedicated, clearly labeled containers. Do not mix this waste with other waste streams unless their compatibility has been confirmed. Aromatic amines can be incompatible with isocyanates, halogenated organics, peroxides, and strong acids.[1]

Part 3: Step-by-Step Disposal Procedures

The following procedures provide a clear path for the safe disposal of various waste streams generated during research involving this compound.

Disposal of Unused or Expired Pure Compound
  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap. The container must be clean, dry, and in good condition.

  • Packaging: Carefully place the original vial or a securely sealed bag containing the solid compound into the designated waste container. If transferring the powder, do so within a chemical fume hood to avoid generating dust.[7]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: 946690-42-2

    • An indication of the hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first waste is added to the container)

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[12] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

Disposal of Contaminated Labware

This category includes items such as pipette tips, gloves, weigh boats, and empty vials that have come into direct contact with the compound.

  • Gross Decontamination: Remove as much of the chemical residue as is safely possible.

  • Collection: Place all contaminated solid waste into a designated hazardous waste container lined with a heavy-duty plastic bag.

  • Labeling: Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "Solid Waste Contaminated with this compound").

  • Storage: Store in the SAA.

Disposal of Contaminated Solutions

This includes both aqueous and solvent-based solutions containing the compound.

  • Container Selection: Use a chemically compatible container, typically glass or HDPE, with a secure screw cap. Ensure the container material is compatible with the solvent used.

  • Collection: Pour the waste solution into the designated liquid waste container using a funnel. Perform this transfer in a chemical fume hood.

  • Labeling: Attach a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical names of all components, including solvents and the compound of interest, with their approximate percentages.

    • An indication of the hazards (e.g., "Toxic," "Flammable" if an ignitable solvent is present).

    • The accumulation start date.

  • Storage: Store the liquid waste container in the SAA, within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

Part 4: Storage and Final Disposal

Satellite Accumulation Area (SAA) Management:

  • Keep all waste containers securely closed except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]

  • Once a container is full, it must be moved to the central accumulation area within three days.

Final Disposal:

The ultimate disposal of hazardous waste must be carried out by a licensed hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and transport of full waste containers from the laboratory or central accumulation area. Ensure all paperwork, including waste profiles and manifests, is completed accurately.

Diagrams for Clarity

Waste Management Decision Workflow

start Waste Generated Containing This compound sds_check Is a specific SDS available? start->sds_check provisional_assessment Conduct Provisional Hazard Assessment (Analyze structure, review similar compounds) sds_check->provisional_assessment No treat_as_hazardous Treat as Hazardous Waste sds_check->treat_as_hazardous Yes (Follow SDS) provisional_assessment->treat_as_hazardous determine_waste_type Determine Waste Type treat_as_hazardous->determine_waste_type solid_pure Solid (Pure Compound) determine_waste_type->solid_pure solid_contaminated Solid (Contaminated Labware) determine_waste_type->solid_contaminated liquid Liquid (Solutions) determine_waste_type->liquid package_solid_pure Package in sealed container solid_pure->package_solid_pure package_solid_contaminated Collect in lined container solid_contaminated->package_solid_contaminated package_liquid Collect in compatible liquid container liquid->package_liquid label_waste Label with 'Hazardous Waste', contents, and hazards package_solid_pure->label_waste package_solid_contaminated->label_waste package_liquid->label_waste store_in_saa Store in Satellite Accumulation Area (SAA) with secondary containment label_waste->store_in_saa ehs_pickup Arrange for EHS pickup and licensed disposal store_in_saa->ehs_pickup

Caption: Decision workflow for managing waste from novel compounds.

References

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A Senior Application Scientist's Guide to the Safe Handling of N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide (CAS No. 946690-42-2). As a novel or specialty chemical, comprehensive hazard data is not extensively published. Therefore, this guide is built upon the foundational principles of chemical safety, an expert analysis of the molecule's structure, and best practices for handling compounds with limited toxicological information. Our primary objective is to empower you to work safely and effectively.

Structural Analysis and Inferred Hazard Assessment

This compound is a solid substance with a molecular formula of C13H18N2O.[1] A critical first step in safe handling is to assess the potential hazards based on its chemical structure. The molecule contains two key functional groups that warrant careful consideration: an aromatic amine (the anilino-type moiety) and a carboxamide linker.

  • Aromatic Amines: This class of compounds can exhibit varying degrees of toxicity. It is prudent to assume the compound may be an irritant to the skin, eyes, and respiratory tract. Some aromatic amines are known to be skin sensitizers or may have long-term health effects with chronic exposure. Therefore, minimizing direct contact and inhalation is paramount.

  • Carboxamides: While generally stable, the amide group presents a potential route for metabolic activation or degradation, the byproducts of which may have their own toxicological profiles.

Given the absence of specific toxicity data, we must adopt a conservative approach and handle this compound as a substance of unknown but potentially significant hazard.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against accidental splashes or airborne particles of the solid compound.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Given that some aromatic amines can be absorbed through the skin, glove integrity is crucial. Always inspect gloves before use and change them immediately if contaminated or torn.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a certified chemical fume hood. If weighing or transferring outside of a fume hood where dust may be generated, a NIOSH-approved N95 respirator or higher is recommended.Aromatic amines can be harmful if inhaled.[2] Engineering controls are the preferred method of exposure mitigation.

The following flowchart outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow start Start: Handling this compound engineering_controls Are you working inside a certified chemical fume hood? start->engineering_controls weighing Is there a risk of generating dust (e.g., weighing, transferring)? engineering_controls->weighing No standard_ppe Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat engineering_controls->standard_ppe Yes weighing->standard_ppe No respirator Add NIOSH-approved N95 respirator weighing->respirator Yes end_procedure Proceed with experiment standard_ppe->end_procedure respirator->standard_ppe

Caption: PPE selection workflow for handling the compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • The container should be kept tightly closed.

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]

  • Engineering Controls: All manipulations, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Dispensing: As this compound is a solid, use a spatula or other appropriate tool for transferring the material. Avoid creating dust. If the material is finely powdered, consider using a glove bag or other containment system for weighing.

  • Housekeeping: Maintain a clean workspace. Any spills should be cleaned up immediately as outlined in the emergency procedures below.

The following diagram illustrates the standard workflow for safely handling this chemical in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decontaminate Decontaminate Glassware & Surfaces handle_transfer->clean_decontaminate clean_dispose Dispose of Waste Properly clean_decontaminate->clean_dispose clean_ppe Remove PPE clean_dispose->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Standard workflow for safe chemical handling.

Emergency Procedures: Be Prepared

Accidents can happen. A clear and practiced emergency plan is essential.

Exposure Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Small Spill (Solid) Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) office for assistance.

Disposal Plan

All waste generated from handling this compound, including contaminated gloves, wipes, and excess material, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through your institution's EHS office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research workflows, ensuring the integrity of your work and the safety of yourself and your colleagues.

References

  • Sigma-Aldrich. Safety Data Sheet. (Product information for a compound with similar functional groups).
  • Thermo Fisher Scientific. Safety Data Sheet. (Product information for a compound with similar functional groups).
  • Fisher Scientific. Safety Data Sheet. (General guidance on storage of solid chemicals).[3]

  • Sigma-Aldrich. Safety Data Sheet. (General guidance on hazards of related compounds).[5]

  • Fisher Scientific. Safety Data Sheet. (General guidance on first aid for chemical exposure).[6]

  • TCI Chemicals. Safety Data Sheet. (General guidance on handling chemical spills).[7]

  • Sigma-Aldrich. Safety Data Sheet. (General guidance on disposal of chemical waste).[8]

  • Sigma-Aldrich. Safety Data Sheet. (General guidance on chemical stability and reactivity).

  • ChemWhat. This compound CAS#: 946690-42-2. Available at: [Link]

  • PubChem. 3-amino-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide. Available at: [Link]

  • PubChem. N-(3-methylphenyl)cyclopentanecarboxamide. Available at: [Link]

  • Akava Therapeutics. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid.
  • Cole-Parmer. Material Safety Data Sheet - (R)-2-Amino-5-diethylaminopentane. (General guidance on handling amines).[2]

  • Cole-Parmer. Material Safety Data Sheet. (General guidance on first aid and spill cleanup).[4]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.